molecular formula C21H21F3N6O2 B1669358 GS-6201 CAS No. 752222-83-6

GS-6201

Numéro de catalogue: B1669358
Numéro CAS: 752222-83-6
Poids moléculaire: 446.4 g/mol
Clé InChI: KOYXXLLNCXWUNF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione is a synthetic organic compound belonging to the purine-2,6-dione chemical class. This class of compounds is the subject of extensive research due to its potential as a scaffold for developing pharmacologically active molecules. Compounds based on the purine-2,6-dione structure, such as the related molecule CVT-6883, have been investigated for their ability to interact with various biological targets . The structural features of this compound—including alkyl side chains (ethyl and propyl groups) and a lipophilic trifluoromethylbenzyl moiety—are characteristic of ligands designed for high affinity and selectivity in biochemical assays . The main research applications for purine-2,6-dione derivatives often involve exploring their role as enzyme inhibitors or receptor modulators . For instance, some purine-2,6-diones have been developed as potent and selective inhibitors of enzymes like Dipeptidyl Peptidase IV (DPP-IV) . The specific substitution pattern on the purine core, particularly at the 1, 3, 7, and 8 positions, is critical for determining the compound's mechanism of action and biological activity profile. Researchers value this compound as a key intermediate or reference standard in medicinal chemistry programs aimed at developing novel therapeutic agents. It is supplied for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can utilize this high-purity compound for target validation, lead optimization, structure-activity relationship (SAR) studies, and in vitro binding or enzymatic assays.

Propriétés

IUPAC Name

3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N6O2/c1-3-8-30-19(31)16-18(29(4-2)20(30)32)27-17(26-16)14-10-25-28(12-14)11-13-6-5-7-15(9-13)21(22,23)24/h5-7,9-10,12H,3-4,8,11H2,1-2H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOYXXLLNCXWUNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C(N2)C3=CN(N=C3)CC4=CC(=CC=C4)C(F)(F)F)N(C1=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

752222-83-6
Record name CVT-6883
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0752222836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CVT-6883
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05936
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CVT-6883
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67CKV7X08G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

GS-6201: A Deep Dive into its Mechanism of Action in Attenuating Cardiac Remodeling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of GS-6201, a selective A2B adenosine receptor (A2BAR) antagonist, in the context of cardiac remodeling. This document is intended for researchers, scientists, and drug development professionals actively involved in cardiovascular research. Herein, we dissect the underlying signaling pathways, present quantitative data from key preclinical studies, and provide detailed experimental methodologies.

Core Mechanism of Action: A2BAR Antagonism in Cardiac Tissue

Cardiac remodeling, a maladaptive response to cardiac injury such as myocardial infarction (MI), involves complex cellular and molecular changes leading to alterations in the size, shape, and function of the heart. A key player in this process is the A2B adenosine receptor (A2BAR). While some in vitro studies have suggested an anti-fibrotic role for A2BAR, in vivo evidence strongly indicates that chronic activation of this receptor contributes to adverse cardiac remodeling.[1][2] this compound exerts its therapeutic effects by selectively blocking the A2BAR, thereby mitigating the downstream pro-inflammatory and pro-fibrotic signaling cascades.

Attenuation of the Inflammatory Response

Following cardiac injury, the release of danger-associated molecular patterns (DAMPs) triggers an intense inflammatory response. One of the critical pathways in this process is the activation of the NLRP3 inflammasome in cardiomyocytes and immune cells.[3][4][5] Activation of the A2BAR has been linked to the potentiation of this inflammatory cascade.

This compound, by antagonizing the A2BAR, has been shown to prevent the activation of caspase-1, a key enzyme in the inflammasome complex responsible for the maturation of pro-inflammatory cytokines such as IL-1β.[6] Preclinical studies in a mouse model of acute myocardial infarction demonstrated that treatment with this compound significantly reduced caspase-1 activity in the heart.[6] This reduction in inflammation is a crucial first step in preventing the progression of adverse remodeling.

Inhibition of Cardiac Fibrosis

Cardiac fibrosis, the excessive deposition of extracellular matrix proteins, is a hallmark of pathological cardiac remodeling. The A2BAR is abundantly expressed in cardiac fibroblasts and its activation is implicated in promoting fibrotic processes.[2] In vivo studies using this compound have consistently demonstrated its anti-fibrotic effects. In a rat model of MI, this compound significantly decreased myocardial fibrosis in the non-infarct and border zones.[2] This anti-fibrotic action is likely mediated through the suppression of pro-fibrotic signaling molecules.

The signaling pathway through which A2BAR activation promotes fibrosis is multifaceted. While the precise downstream effectors inhibited by this compound are still under investigation, the available evidence points towards an interruption of pathways that lead to the proliferation of cardiac fibroblasts and their differentiation into myofibroblasts, the primary collagen-producing cells.

Signaling Pathway of this compound in Cardiac Remodeling

The following diagram illustrates the proposed signaling pathway through which this compound mitigates cardiac remodeling. Under pathological conditions such as myocardial infarction, increased extracellular adenosine activates the A2B adenosine receptor. This initiates a signaling cascade that promotes inflammation and fibrosis. This compound acts as a selective antagonist at the A2BAR, blocking these downstream effects.

GS6201_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inflammation Inflammatory Pathway cluster_fibrosis Fibrotic Pathway Adenosine Adenosine A2BAR A2B Adenosine Receptor Adenosine->A2BAR Activates NLRP3_Inflammasome NLRP3 Inflammasome Activation A2BAR->NLRP3_Inflammasome Pro_fibrotic_Signaling Pro-fibrotic Signaling A2BAR->Pro_fibrotic_Signaling GS6201 This compound GS6201->A2BAR Blocks Caspase1 Caspase-1 Activation NLRP3_Inflammasome->Caspase1 IL1B IL-1β Maturation Caspase1->IL1B Inflammation Inflammation IL1B->Inflammation Fibroblast_Activation Fibroblast Activation & Myofibroblast Differentiation Pro_fibrotic_Signaling->Fibroblast_Activation Collagen_Production Collagen Production Fibroblast_Activation->Collagen_Production Fibrosis Fibrosis Collagen_Production->Fibrosis

Caption: Proposed mechanism of action of this compound in cardiac remodeling.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound in attenuating cardiac remodeling.

Table 1: Effect of this compound on Cardiac Function and Remodeling in a Mouse Model of Acute Myocardial Infarction [6]

ParameterVehicle-TreatedThis compound-TreatedP-value
Survival Rate at 4 weeks 50%75%-
Caspase-1 Activation (72h post-MI) -Prevented< 0.001
LV End-Diastolic Diameter Increase (at 28 days) -Limited by 40%< 0.001
LV Ejection Fraction Decrease (at 28 days) -Limited by 18%< 0.01
Myocardial Performance Index Changes (at 28 days) -Limited by 88%< 0.001

Table 2: Effect of this compound on Myocardial Fibrosis in a Rat Model of Myocardial Infarction [2]

Treatment GroupMyocardial Fibrosis
PlaceboSignificant development of fibrosis
This compoundSignificantly decreased

Experimental Protocols

Murine Model of Myocardial Infarction

The most common method to induce myocardial infarction in mice for studying cardiac remodeling is the permanent ligation of the left anterior descending (LAD) coronary artery.[7][8][9]

MI_Model_Workflow Start Start Anesthesia Anesthetize Mouse (e.g., isoflurane) Start->Anesthesia Intubation Intubate and Connect to Ventilator Anesthesia->Intubation Thoracotomy Perform Left Thoracotomy Intubation->Thoracotomy Heart_Exposure Expose the Heart Thoracotomy->Heart_Exposure LAD_Ligation Ligate Left Anterior Descending (LAD) Artery Heart_Exposure->LAD_Ligation Chest_Closure Close the Chest in Layers LAD_Ligation->Chest_Closure Recovery Post-operative Recovery Chest_Closure->Recovery End End Recovery->End

Caption: Experimental workflow for inducing myocardial infarction in mice.

Echocardiographic Assessment of Cardiac Remodeling

Transthoracic echocardiography is a non-invasive technique used to serially assess cardiac structure and function in mouse models of heart disease.[10][11][12][13]

Echocardiography_Workflow Start Start Anesthesia Lightly Anesthetize Mouse (e.g., isoflurane) Start->Anesthesia Positioning Position Mouse on Heated Platform Anesthesia->Positioning Image_Acquisition Acquire 2D and M-mode Images (Parasternal Long and Short Axis) Positioning->Image_Acquisition Measurements Measure LV Dimensions, Wall Thickness, and Function (LVEDD, LVESD, LVEF, FS) Image_Acquisition->Measurements Data_Analysis Analyze and Compare Data (Baseline vs. Post-MI) Measurements->Data_Analysis End End Data_Analysis->End

Caption: Workflow for echocardiographic assessment of cardiac remodeling.

Conclusion

This compound represents a promising therapeutic agent for the attenuation of adverse cardiac remodeling following myocardial infarction. Its mechanism of action, centered on the selective antagonism of the A2B adenosine receptor, effectively targets the key pathological processes of inflammation and fibrosis. The preclinical data strongly support its efficacy in preserving cardiac function and improving survival in animal models of MI. Further investigation into the detailed downstream signaling pathways will continue to refine our understanding of its therapeutic potential and may open new avenues for the treatment of heart failure.

References

The Function of GS-6201 as a Selective A2B Adenosine Receptor Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GS-6201 is a potent and selective antagonist of the A2B adenosine receptor (A2BAR), a G-protein coupled receptor implicated in a variety of physiological and pathological processes. Under conditions of cellular stress and injury, such as hypoxia and inflammation, extracellular adenosine levels rise, leading to the activation of the low-affinity A2BAR. This activation triggers downstream signaling cascades that can exacerbate inflammatory responses and promote tissue remodeling. This compound, by selectively blocking this receptor, has demonstrated significant therapeutic potential in preclinical models of cardiac injury, asthma, and pulmonary hypertension. This technical guide provides an in-depth overview of the function of this compound, detailing its mechanism of action, summarizing key preclinical data, and outlining the experimental protocols used to elucidate its activity.

Introduction to the A2B Adenosine Receptor

Adenosine is an endogenous purine nucleoside that modulates a wide range of physiological functions by activating four subtypes of G-protein coupled receptors: A1, A2A, A2B, and A3.[1] The A1 and A3 receptors are primarily coupled to Gi proteins, and their activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[1] Conversely, the A2A and A2B receptors are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP.[1] The A2BAR is characterized by its relatively low affinity for adenosine, suggesting that it is predominantly activated under conditions of significant adenosine release, such as tissue injury and inflammation.[2]

This compound: A Selective A2B Adenosine Receptor Antagonist

This compound is a novel, potent, and highly selective antagonist of the human A2B adenosine receptor.[1][2][3] Its selectivity is a key attribute, minimizing off-target effects that could arise from interactions with other adenosine receptor subtypes.

Mechanism of Action

This compound exerts its pharmacological effects by competitively binding to the A2B adenosine receptor, thereby preventing its activation by endogenous adenosine. This blockade inhibits the downstream signaling pathways initiated by A2BAR activation. The primary signaling pathway involves the Gs protein-mediated activation of adenylyl cyclase and subsequent increase in intracellular cAMP.[1] However, the A2BAR can also couple to Gq proteins, leading to the activation of phospholipase C (PLC) and an increase in intracellular calcium levels.[3] By inhibiting these pathways, this compound can modulate a variety of cellular responses, including the release of pro-inflammatory cytokines and growth factors.

Quantitative Data: Binding Affinity and Selectivity

The selectivity of this compound for the human A2B adenosine receptor has been demonstrated in radioligand binding assays. The following table summarizes the inhibitory constant (Ki) values of this compound for the different human adenosine receptor subtypes.

Receptor SubtypeKi (nM)Reference
A2B 22 [1][2][3]
A11940[3]
A2A3280[3]
A31070[3]

Table 1: Binding Affinity of this compound for Human Adenosine Receptors

Preclinical Efficacy of this compound

The therapeutic potential of this compound has been investigated in several preclinical models of inflammatory and fibrotic diseases.

Cardiac Remodeling Following Myocardial Infarction

In a murine model of acute myocardial infarction (AMI), this compound demonstrated significant cardioprotective effects.[1][2][4] Treatment with this compound was shown to reduce caspase-1 activity in the heart, a key enzyme in the inflammatory response.[1][4] This led to a more favorable cardiac remodeling process, with significant attenuation of left and right ventricular enlargement and dysfunction.[1][4]

ParameterVehicleThis compound% Improvementp-valueReference
LV End-Diastolic Diameter Increase--40%<0.001[4]
LV Ejection Fraction Decrease--18%<0.01[4]
Myocardial Performance Index Change--88%<0.001[4]
Caspase-1 Activation-Prevented-<0.001[4]

Table 2: Effects of this compound on Cardiac Remodeling 28 Days After AMI in Mice

In a rat model of MI-induced cardiac remodeling, this compound, administered alone or in combination with enalapril, significantly improved left ventricular ejection fraction and fractional shortening, and reduced myocardial fibrosis.[5] These effects were associated with a reduction in plasma levels of inflammatory and fibrotic biomarkers such as IL-6 and TGF-β1.[5]

Allergic Asthma

In a mouse model of allergic asthma, this compound was effective in attenuating airway hyperreactivity induced by various stimuli, including allergens, NECA (a non-selective adenosine agonist), and AMP.[1][2][3] Furthermore, this compound treatment significantly reduced the plasma levels of several pro-inflammatory cytokines and adhesion molecules.[1][2]

BiomarkerEffect of this compoundReference
IL-6Significantly Reduced[1][2]
TNF-αSignificantly Reduced[1][2]
E-selectinSignificantly Reduced[1][2]
ICAM-1Significantly Reduced[1][2]
VCAMSignificantly Reduced[1][2]

Table 3: Effect of this compound on Plasma Biomarkers in a Mouse Model of Allergic Asthma

Pulmonary Hypertension

In a guinea pig model of cigarette smoke-induced lung injury, this compound demonstrated a dose-dependent reduction in small artery muscularization, a key feature of pulmonary hypertension.[6] This was accompanied by a significant, dose-dependent decrease in plasma endothelin-1 (ET-1), a potent vasoconstrictor and contributor to vascular remodeling.[6]

Experimental Protocols

In Vitro Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki) of this compound for human adenosine receptor subtypes.

  • Methodology:

    • Membranes from cells stably expressing the respective human adenosine receptor subtypes (A1, A2A, A2B, or A3) are prepared.

    • Membranes are incubated with a specific radioligand for each receptor subtype (e.g., [3H]CCPA for A1, [3H]CGS 21680 for A2A, [3H]DPCPX for A2B, and [125I]AB-MECA for A3).

    • Increasing concentrations of this compound are added to compete with the radioligand for binding to the receptor.

    • After incubation, the bound and free radioligand are separated by filtration.

    • The amount of bound radioactivity is quantified using a scintillation counter.

    • The IC50 value (concentration of this compound that inhibits 50% of the specific radioligand binding) is determined from the competition curves.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Murine Model of Acute Myocardial Infarction
  • Objective: To evaluate the effect of this compound on cardiac remodeling and function after AMI.

  • Methodology:

    • Male ICR mice are subjected to permanent ligation of the left anterior descending coronary artery to induce myocardial infarction.

    • A sham-operated group undergoes the same surgical procedure without ligation of the artery.

    • Immediately after surgery, mice are randomly assigned to receive either vehicle or this compound (e.g., 4 mg/kg, intraperitoneally, twice daily) for a specified duration (e.g., 14 days).[4]

    • Cardiac function and dimensions are assessed by transthoracic echocardiography at baseline and at various time points post-MI (e.g., 7, 14, and 28 days).[4]

    • At the end of the study, hearts are harvested for histological analysis (e.g., fibrosis assessment) and biochemical assays (e.g., caspase-1 activity).[4]

Mouse Model of Allergic Asthma
  • Objective: To assess the efficacy of this compound in reducing airway hyperreactivity and inflammation.

  • Methodology:

    • Mice are sensitized to an allergen (e.g., ovalbumin) by intraperitoneal injections.

    • Subsequently, mice are challenged with the same allergen via aerosol inhalation to induce an asthmatic phenotype.

    • This compound or vehicle is administered to the mice prior to the allergen challenge.

    • Airway hyperreactivity to a bronchoconstrictor agent (e.g., methacholine) is measured using whole-body plethysmography.

    • Bronchoalveolar lavage (BAL) fluid is collected to analyze the inflammatory cell infiltrate.

    • Blood samples are collected to measure plasma levels of cytokines and other inflammatory mediators.

Signaling Pathways and Experimental Workflows

A2B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR Activates GS6201 This compound GS6201->A2BR Blocks Gs Gs Protein A2BR->Gs Gq Gq Protein A2BR->Gq AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Converts ATP to IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG ATP ATP PKA Protein Kinase A cAMP->PKA Activates Inflammation Pro-inflammatory Cytokine Release PKA->Inflammation Fibrosis Fibrosis PKA->Fibrosis PIP2 PIP2 Ca2 Ca²⁺ IP3->Ca2 ↑ Intracellular PKC Protein Kinase C DAG->PKC Activates PKC->Inflammation PKC->Fibrosis

A2B Receptor Signaling Pathway and Site of Action for this compound.

AMI_Workflow cluster_surgery Surgical Procedure cluster_treatment Treatment Groups cluster_assessment Assessment Ligation Coronary Artery Ligation (Myocardial Infarction Induction) Vehicle Vehicle Administration Ligation->Vehicle Randomization GS6201 This compound Administration Ligation->GS6201 Randomization Sham Sham Operation (Control) Echo Echocardiography (Cardiac Function and Dimensions) Vehicle->Echo Longitudinal Histo Histological Analysis (Fibrosis) Vehicle->Histo Terminal Biochem Biochemical Assays (Caspase-1 Activity) Vehicle->Biochem Terminal GS6201->Echo Longitudinal GS6201->Histo Terminal GS6201->Biochem Terminal

Experimental Workflow for the Murine Myocardial Infarction Model.

Conclusion

This compound is a highly selective A2B adenosine receptor antagonist with a well-defined mechanism of action. By blocking the pro-inflammatory and pro-fibrotic signaling pathways activated by the A2BAR, this compound has demonstrated significant therapeutic efficacy in preclinical models of cardiac remodeling, asthma, and pulmonary hypertension. The data summarized in this technical guide highlight the potential of this compound as a novel therapeutic agent for a range of diseases characterized by inflammation and tissue remodeling. Further research and clinical development are warranted to fully elucidate the therapeutic utility of this compound in human diseases.

References

GS-6201: A Technical Guide to a Selective Adenosine A2B Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GS-6201, also known as CVT-6883, is a potent and selective antagonist of the adenosine A2B receptor (A2BR). As a member of the purine derivative class of compounds, it has been investigated for its therapeutic potential in a range of conditions, including inflammatory airway diseases and cardiac remodeling following myocardial infarction. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for its characterization and diagrams of the associated signaling pathways are included to support further research and development efforts.

Chemical Structure and Properties

This compound is chemically described as 3-Ethyl-3,9-dihydro-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrazol-4-yl]-1H-purine-2,6-dione.[1] Its structure is characterized by a xanthine core, a feature common to many adenosine receptor antagonists.

Table 1: Chemical Identifiers and Properties of this compound

Identifier/PropertyValueReference(s)
IUPAC Name 3-Ethyl-3,9-dihydro-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrazol-4-yl]-1H-purine-2,6-dione[1]
Synonyms CVT-6883[1]
CAS Number 752222-83-6[2]
Molecular Formula C21H21F3N6O2[2]
Molecular Weight 446.43 g/mol [2]
SMILES O=C(N(CC)C2=C1NC(C3=CN(CC4=CC=CC(C(F)(F)F)=C4)N=C3)=N2)N(CCC)C1=O
InChI Key KOYXXLLNCXWUNF-UHFFFAOYSA-N
Purity ≥98% (HPLC)[2]
Solubility Soluble to 5 mM in DMSO[2]
Storage Store at -20°C[2]

Pharmacological Properties

This compound is a selective antagonist of the human adenosine A2B receptor. Its selectivity for the A2BR over other adenosine receptor subtypes is a key feature of its pharmacological profile.

Table 2: Pharmacological Data for this compound

ParameterValueSpecies/Assay ConditionReference(s)
Ki (A2B Receptor) 22 nMHuman[2]
Ki (A1 Receptor) 1940 nMHuman[2]
Ki (A2A Receptor) 3280 nMHuman[2]
Ki (A3 Receptor) 1070 nMHuman[2]
Cmax 1110 ng/mLRat (2 mg/kg, p.o.)[3]
dAUC 6500 ng·h/mLRat (2 mg/kg, p.o.)[3]
t1/2 4.25 hoursRat (2 mg/kg, p.o.)[3]

Mechanism of Action: A2B Adenosine Receptor Signaling

This compound exerts its effects by blocking the A2B adenosine receptor, a G protein-coupled receptor (GPCR). The A2BR is known to couple to both Gs and Gq proteins.

  • Gs Pathway: Activation of the Gs protein stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This can trigger a variety of downstream cellular responses.

  • Gq Pathway: Activation of the Gq protein stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentrations and activation of protein kinase C (PKC).

By antagonizing the A2BR, this compound inhibits these downstream signaling cascades, thereby modulating cellular responses to adenosine, particularly under conditions of stress or inflammation where adenosine levels are elevated.

A2B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR Activates Gs Gs A2BR->Gs Activates Gq Gq A2BR->Gq Activates GS6201 This compound GS6201->A2BR Inhibits AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C Gq->PLC Stimulates cAMP cAMP AC->cAMP Increases Ca2 Ca2+ PLC->Ca2 Increases CellularResponse Cellular Response cAMP->CellularResponse Ca2->CellularResponse

A2B Adenosine Receptor Signaling Pathway

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol outlines a general method for determining the binding affinity of this compound to the A2B adenosine receptor.

  • Membrane Preparation:

    • Culture cells expressing the human A2B adenosine receptor (e.g., HEK293 cells).

    • Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add a fixed amount of cell membrane preparation to each well.

    • Add a fixed concentration of a suitable radioligand for the A2B receptor (e.g., [3H]-DPCPX, although a more A2B-selective radioligand would be ideal).

    • Add varying concentrations of this compound (or other competing ligands).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Study in a Mouse Model of Myocardial Infarction (as described by Toldo et al., 2012)

This protocol is a summary of the in vivo methodology used to evaluate the effect of this compound on cardiac remodeling after acute myocardial infarction in mice.[4]

  • Animal Model:

    • Use male ICR mice.

    • Induce acute myocardial infarction (AMI) by permanent ligation of the left anterior descending coronary artery.

    • Include a sham-operated control group that undergoes the same surgical procedure without coronary artery ligation.

  • Drug Administration:

    • Administer this compound at a dose of 4 mg/kg intraperitoneally (i.p.) twice daily.

    • Initiate treatment immediately after the AMI surgery and continue for 14 days.

    • Include a vehicle-treated control group.

  • Echocardiographic Analysis:

    • Perform transthoracic echocardiography before surgery and at specified time points after surgery (e.g., 7, 14, and 28 days).

    • Measure parameters such as left ventricular end-diastolic and end-systolic dimensions, and ejection fraction to assess cardiac function and remodeling.

  • Biochemical Analysis:

    • At a specified time point (e.g., 72 hours post-AMI), sacrifice a subgroup of mice.

    • Harvest the hearts and measure the activity of inflammatory markers, such as caspase-1, in the cardiac tissue.

InVivo_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Protocol cluster_assessment Assessment AnimalModel Male ICR Mice Surgery AMI Surgery (Coronary Ligation) or Sham Surgery AnimalModel->Surgery Grouping Random Assignment to Treatment Groups Surgery->Grouping GS6201_Admin This compound (4 mg/kg, i.p., twice daily for 14 days) Grouping->GS6201_Admin Vehicle_Admin Vehicle Control Grouping->Vehicle_Admin Echo Echocardiography (Baseline, 7, 14, 28 days) GS6201_Admin->Echo Biochem Biochemical Analysis (72 hours post-AMI) GS6201_Admin->Biochem Vehicle_Admin->Echo Vehicle_Admin->Biochem

In Vivo Experimental Workflow

Conclusion

This compound is a valuable research tool for investigating the role of the adenosine A2B receptor in various physiological and pathological processes. Its high selectivity makes it a suitable probe for dissecting the specific contributions of A2BR signaling. The information provided in this technical guide, including its chemical and pharmacological properties, mechanism of action, and experimental protocols, serves as a foundation for researchers and drug development professionals working in the field of adenosine receptor biology and pharmacology. Further research is warranted to fully elucidate the therapeutic potential of this compound and other selective A2BR antagonists.

References

The Discovery and Synthesis of GS-6201 (Lenacapavir): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-6201, known as Lenacapavir, is a first-in-class, long-acting HIV-1 capsid inhibitor developed by Gilead Sciences.[1][2] Its unique mechanism of action, targeting the viral capsid at multiple stages of the HIV-1 lifecycle, offers a promising therapeutic option for treatment-experienced patients with multi-drug resistant HIV-1.[3] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and pharmacological properties of Lenacapavir.

Discovery and Development

The discovery of Lenacapavir stemmed from efforts to identify novel antiretroviral agents that target different viral proteins. The HIV-1 capsid protein (p24) was identified as an attractive target due to its critical role in both early and late stages of the viral replication cycle.[4] The development process involved the screening of compound libraries to identify molecules that could bind to and disrupt the function of the HIV-1 capsid. This led to the identification of a novel class of 4,5-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one inhibitors.[4]

Experimental Workflow: HIV-1 Capsid Inhibitor Discovery

The general workflow for the discovery of HIV-1 capsid inhibitors like Lenacapavir involves several key stages, from initial screening to lead optimization.

G cluster_0 High-Throughput Screening cluster_1 Hit Identification & Validation cluster_2 Lead Optimization cluster_3 Candidate Selection HTS High-Throughput Screening (Compound Libraries) Phenotypic_Assay Phenotypic Cell-Based Viral Replication Assay HTS->Phenotypic_Assay Screening Hit_ID Hit Identification Phenotypic_Assay->Hit_ID Hit_Validation Hit Validation (Confirmation Assays) Hit_ID->Hit_Validation SAR Structure-Activity Relationship (SAR) Studies Hit_Validation->SAR Lead_Gen Lead Generation SAR->Lead_Gen Lead_Opt Lead Optimization (Potency, Selectivity, PK/PD) Lead_Gen->Lead_Opt ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) Lead_Opt->ADMET Preclinical Preclinical Candidate Selection ADMET->Preclinical IND IND-Enabling Studies Preclinical->IND

A generalized workflow for the discovery of HIV-1 capsid inhibitors.

Synthesis of Lenacapavir (this compound)

The synthesis of Lenacapavir is a complex multi-step process that involves the assembly of four key fragments.[1][5] The overall strategy focuses on a convergent approach, where these fragments are synthesized independently and then coupled together in the final stages.[1]

Key Synthetic Fragments

The synthesis of Lenacapavir relies on the preparation of four main building blocks:

  • Fragment 1: A chiral pyrazole carboxylic acid.[1][5]

  • Fragment 2: A sulfonyl-but-1-yne derivative.[5]

  • Fragment 3: An indazole boronic ester.[1][5]

  • Fragment 4: A chiral bis-bromopyridine core.[1][5]

General Synthetic Scheme

The final assembly of Lenacapavir involves a series of cross-coupling and amide bond formation reactions. A bis-bromopyridine core is sequentially subjected to an alkynylation, an amide coupling with the chiral pyrazole carboxylic acid, and a Suzuki cross-coupling with the indazole boronic ester.[2] The synthesis is completed with a telescoped bis-methanesulfonylation and hydrolysis.[2]

Detailed Methodologies

While specific, step-by-step proprietary synthesis protocols are not fully disclosed in the public domain, the following sections outline the key transformations for the synthesis of the main fragments based on available literature.[1][5][6][7]

Synthesis of a Key Aldehyde Intermediate for Fragment 4: [6]

  • Oximation: 3,6-dibromo-2-methylpyridine is treated with t-butylnitrite and potassium t-butoxide in a suitable solvent like THF to yield the corresponding oxime.[6]

  • Hydrolysis: The oxime is then hydrolyzed using 50 wt % glyoxylic acid in water at elevated temperatures (e.g., 80 °C) to afford the aldehyde, 3,6-dibromopyridine-2-carbaldehyde.[6]

Synthesis of a Key Ketone Intermediate: [6]

  • Grignard Reagent Formation: A Grignard reagent is prepared from a suitable difluorobenzyl bromide.

  • 1,2-Addition: The Grignard reagent is then reacted with the aldehyde intermediate in the presence of a zinc halide to form a secondary alcohol.[6]

  • Oxidation: The secondary alcohol is oxidized to the corresponding ketone using a catalytic amount of TEMPO and sodium hypochlorite as the terminal oxidant.[6]

Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine (a precursor to Fragment 3): [7]

  • Regioselective Bromination: 2,6-dichlorobenzonitrile undergoes regioselective bromination.[7]

  • Heterocycle Formation: The brominated intermediate is then reacted with hydrazine to form 7-bromo-4-chloro-1H-indazol-3-amine.[7]

Mechanism of Action

Lenacapavir is a multistage inhibitor of the HIV-1 replication cycle, primarily targeting the viral capsid protein (p24).[3] By binding to a conserved pocket at the interface of adjacent capsid subunits, Lenacapavir disrupts critical protein-protein interactions necessary for both early and late stages of viral replication.[8]

HIV-1 Replication Cycle and Lenacapavir's Points of Inhibition

HIV_Lifecycle cluster_early Early Stage cluster_late Late Stage Binding_Fusion 1. Binding and Fusion Reverse_Transcription 2. Reverse Transcription Binding_Fusion->Reverse_Transcription Integration 3. Integration Reverse_Transcription->Integration Lenacapavir_Early Lenacapavir (Early Stage Inhibition) Reverse_Transcription->Lenacapavir_Early Integration->Lenacapavir_Early Disrupts nuclear transport of pre- integration complex Replication 4. Replication Assembly 5. Assembly Replication->Assembly Budding 6. Budding and Maturation Assembly->Budding Lenacapavir_Late Lenacapavir (Late Stage Inhibition) Assembly->Lenacapavir_Late Interferes with capsid assembly Budding->Lenacapavir_Late Prevents proper virion maturation New_Virion New_Virion Budding->New_Virion New HIV Virions HIV_Virion HIV Virion HIV_Virion->Binding_Fusion Host_Cell Host Cell (CD4+)

Lenacapavir's multi-stage inhibition of the HIV-1 replication cycle.

Early Stage Inhibition:

  • Nuclear Import: Lenacapavir stabilizes the viral capsid, preventing its proper disassembly and interfering with the nuclear import of the pre-integration complex. This blocks the integration of viral DNA into the host genome.[8]

Late Stage Inhibition:

  • Assembly and Release: Lenacapavir disrupts the assembly of new viral capsids, leading to the formation of malformed, non-infectious virions. It also interferes with the processing of the Gag polyprotein, further hindering the production of mature, infectious viral particles.[3]

Pharmacological Properties

Antiviral Activity

Lenacapavir demonstrates potent antiviral activity against a broad range of HIV-1 subtypes, including those resistant to other classes of antiretroviral drugs.[9][10] Its EC50 values are typically in the picomolar to low nanomolar range.[9][10]

HIV-1 Strain/Subtype Cell Line EC50 (pM) CC50 (µM) Selectivity Index (SI)
HIV-1 (Wild-Type)MT-4105>50>476,190
HIV-1 (Wild-Type)Human CD4+ T cells32>50>1,562,500
HIV-1 (Wild-Type)Macrophages56>50>892,857
HIV-1 Clinical Isolates (Subtypes A, B, C, D, G, H, AE, AG, BF)HEK293T150 - 360Not ReportedNot Reported
HIV-2 IsolatesNot Specified885Not ReportedNot Reported
Data compiled from multiple sources.[9][10]
Resistance

Resistance to Lenacapavir is associated with mutations in the HIV-1 capsid gene. The most common resistance-associated mutations (RAMs) include Q67H, K70N, N74D, and M66I.[9] These mutations can reduce the susceptibility of the virus to Lenacapavir.

Capsid Mutation Fold Change in EC50 (vs. Wild-Type) Replication Capacity (% of Wild-Type)
Q67H4.658%
M66I>20001.5%
Data from in vitro studies.[9]
Pharmacokinetics

Lenacapavir exhibits a pharmacokinetic profile suitable for long-acting administration. Following subcutaneous injection, it forms a depot from which the drug is slowly released, maintaining therapeutic concentrations for up to six months.[11][12]

Parameter Oral Administration Subcutaneous Administration
Bioavailability ~6-10%Not Applicable
Tmax (median) ~4 hours~84 days
Half-life (t1/2) 10-12 days8-12 weeks
Cmax (mean, ng/mL) Not dose-proportional97.2 (at steady state)
AUC (mean, h*ng/mL) Not dose-proportional300,000 (at steady state)
Data compiled from multiple sources.[11][12][13]

Experimental Protocols

Single-Cycle Infectivity Assay

Single-cycle infectivity assays are used to determine the potency of antiviral compounds by measuring their ability to inhibit a single round of viral replication.

General Protocol using a Luciferase Reporter: [4]

  • Cell Plating: Seed a suitable reporter cell line (e.g., M8166/H1Luc cells, which contain an HIV-1 LTR-luciferase reporter construct) in a 96-well plate.

  • Compound Addition: Add serial dilutions of Lenacapavir to the wells.

  • Infection: Infect the cells with a fixed amount of single-cycle infectious viral particles (e.g., VSV-G pseudotyped HIV-1).

  • Incubation: Incubate the plates for a defined period (e.g., 48 hours) to allow for one round of infection and reporter gene expression.

  • Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition against the drug concentration.

Multi-Cycle Replication Assay

Multi-cycle replication assays assess the ability of an antiviral compound to inhibit viral spread over multiple rounds of infection.

General Protocol using Peripheral Blood Mononuclear Cells (PBMCs): [14]

  • PBMC Isolation and Stimulation: Isolate PBMCs from healthy donors and stimulate them with a mitogen (e.g., phytohemagglutinin) and interleukin-2 (IL-2).

  • Infection: Infect the stimulated PBMCs with a replication-competent HIV-1 strain at a low multiplicity of infection (MOI).

  • Compound Addition: Add serial dilutions of Lenacapavir to the infected cell cultures.

  • Culture and Sampling: Culture the cells for an extended period (e.g., 7-14 days), periodically collecting supernatant samples.

  • Viral Load Measurement: Quantify the amount of virus in the supernatant samples using a p24 ELISA or a reverse transcriptase activity assay.

  • Data Analysis: Determine the EC50 value by analyzing the inhibition of viral replication over time at different drug concentrations.

Conclusion

Lenacapavir represents a significant advancement in antiretroviral therapy, offering a novel mechanism of action and a long-acting formulation that can improve treatment adherence and outcomes for individuals with multi-drug resistant HIV-1. Its complex synthesis and unique pharmacological profile underscore the innovative science behind its development. This technical guide provides a comprehensive overview for researchers and drug development professionals, summarizing the key data and methodologies associated with this groundbreaking HIV-1 capsid inhibitor.

References

An In-depth Technical Guide to the Target Binding Affinity and Selectivity of Lenacapavir (GS-6201)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenacapavir (formerly GS-6201) is a first-in-class, long-acting HIV-1 capsid inhibitor that represents a significant advancement in antiretroviral therapy.[1][2][3][4] Its novel mechanism of action, targeting the viral capsid at multiple stages of the replication cycle, confers potent antiviral activity at picomolar concentrations and a high barrier to resistance.[3][4][5] This technical guide provides a comprehensive overview of the target binding affinity and selectivity of lenacapavir, incorporating detailed experimental methodologies and data presented for clear interpretation.

Mechanism of Action: Multi-stage Inhibition of HIV-1 Capsid Function

Lenacapavir exerts its antiviral effect by directly binding to a highly conserved pocket on the HIV-1 capsid protein (CA or p24).[6] This binding site is located at the interface between two adjacent capsid protein subunits within the mature capsid hexamer.[7] By occupying this pocket, lenacapavir stabilizes the capsid, disrupting the delicate balance of assembly and disassembly required for successful viral replication.[6] This interference occurs at multiple, distinct phases of the HIV-1 lifecycle:

  • Early Stage Inhibition: Lenacapavir prevents the proper disassembly (uncoating) of the viral capsid after entry into the host cell.[8] This hyper-stabilization of the capsid shell prevents the release of the viral RNA genome into the cytoplasm, thereby inhibiting reverse transcription and subsequent integration of the viral DNA into the host genome.[8][9]

  • Late Stage Inhibition: The drug also interferes with the assembly of new virions. By binding to capsid precursors, lenacapavir disrupts the formation of mature, infectious viral particles.[8]

This multi-modal mechanism of action contributes to its high potency and the lack of cross-resistance with other classes of antiretroviral drugs.[10]

Target Binding Affinity

Lenacapavir demonstrates high-affinity binding to the HIV-1 capsid protein, particularly the hexameric form, which is the primary building block of the mature capsid. The binding kinetics have been characterized using techniques such as Surface Plasmon Resonance (SPR).

Quantitative Binding Data
AnalyteLigandMethodK D (Dissociation Constant)k on (Association Rate)k off (Dissociation Rate)Reference
LenacapavirWild-Type HIV-1 CA HexamerSPR~200 pM6.5 x 10 4 M -1 s -11.4 x 10 -5 s -1[7][11]
LenacapavirHIV-1 CA MonomerSPR~2 nM--[11]
LenacapavirQ67H Mutant CA HexamerSPR~5-fold reduction in K DSimilar to WTReduced[12]
LenacapavirN74D Mutant CA HexamerSPR~20-fold reduction in K D~2-fold reduced~10-fold reduced[12]

Selectivity Profile

A critical attribute of any therapeutic agent is its selectivity for the intended target over other host molecules. Lenacapavir exhibits a remarkable selectivity profile, which is crucial for minimizing off-target side effects.[9]

An in vitro off-target screening assay of lenacapavir at a concentration of 10 µM against a panel of 87 different human receptors, enzymes, and ion channels did not produce any significant response. This indicates a low potential for off-target effects.

The selectivity of lenacapavir is further quantified by its selectivity index (SI), which is the ratio of its cytotoxic concentration (CC50) to its effective concentration (EC50).

Cytotoxicity and Selectivity Index
Cell LineCC50 (µM)EC50 (pM) against HIV-1Selectivity Index (CC50/EC50)Reference
MT-4>50105>476,000[13]
MT-2-23 (early stage)-
HEK293T-439 (late stage)-
Primary Human CD4+ T-cells>5032>1,562,500[13]
Human Peripheral Blood Mononuclear Cells (PBMCs)>5020-160>312,500 - >2,500,000[13]
Monocyte-derived macrophages>5056>892,857[13]
Huh-7 (human liver)>50--
Gal-HepG2 (human liver)>50--
Gal-PC-3 (human prostate)>50--
MRC-5 (human lung)>50--
Quiescent PBMCs>50--
Stimulated PBMCs>50--
Primary human hepatocytes>50--

Experimental Protocols

Detailed experimental protocols for a proprietary drug like lenacapavir are often not fully disclosed in the public domain. However, based on published literature, the following are generalized protocols for the key assays used to characterize its binding affinity and selectivity.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To determine the association (k on ), dissociation (k off ), and equilibrium dissociation (K D ) constants of lenacapavir binding to the HIV-1 capsid protein.

Generalized Protocol:

  • Chip Preparation: A sensor chip (e.g., a Biacore CM5 chip) is activated.

  • Ligand Immobilization: Recombinant HIV-1 capsid protein (hexamer or monomer) is immobilized on the sensor chip surface.

  • Analyte Injection: A series of concentrations of lenacapavir are flowed over the chip surface.

  • Data Acquisition: The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time to generate a sensorgram.

  • Data Analysis: The association and dissociation phases of the sensorgram are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate k on , k off , and K D .

  • Regeneration: The chip surface is regenerated to remove bound analyte, allowing for subsequent experiments.

Antiviral Activity Assay (MT-4 Cell-Based)

Objective: To determine the 50% effective concentration (EC50) of lenacapavir required to inhibit HIV-1 replication in a T-cell line.

Generalized Protocol:

  • Cell Seeding: MT-4 cells are seeded into 96-well plates.

  • Compound Addition: Serial dilutions of lenacapavir are added to the wells.

  • Virus Infection: A standardized amount of HIV-1 is added to the wells.

  • Incubation: The plates are incubated for a period of 4-5 days to allow for viral replication.

  • Endpoint Measurement: The extent of viral replication is determined by measuring a relevant endpoint, such as:

    • Cytopathic Effect (CPE): The protective effect of the drug on the cells from virus-induced cell death is quantified using a cell viability assay (e.g., MTT or CellTiter-Glo).

    • Viral Antigen Quantification: The amount of a viral protein (e.g., p24 antigen) in the culture supernatant is measured by ELISA.

  • Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

Objective: To determine the 50% cytotoxic concentration (CC50) of lenacapavir.

Generalized Protocol:

  • Cell Seeding: A selected human cell line (e.g., MT-4, PBMCs, HepG2) is seeded into 96-well plates.

  • Compound Addition: Serial dilutions of lenacapavir are added to the wells.

  • Incubation: The plates are incubated for a period consistent with the antiviral assay (e.g., 4-5 days).

  • Cell Viability Measurement: Cell viability is assessed using a suitable assay, such as:

    • MTT Assay: Measures the metabolic activity of viable cells.

    • CellTiter-Glo Luminescent Cell Viability Assay: Measures ATP levels, an indicator of metabolically active cells.

  • Data Analysis: The CC50 value is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway: Lenacapavir's Multi-stage Inhibition of HIV-1 Replication

HIV_Lifecycle_Inhibition cluster_early Early Stage cluster_late Late Stage Virus Entry Virus Entry Uncoating Uncoating Virus Entry->Uncoating Reverse Transcription Reverse Transcription Uncoating->Reverse Transcription Nuclear Import Nuclear Import Reverse Transcription->Nuclear Import Integration Integration Nuclear Import->Integration Transcription/Translation Transcription/Translation Integration->Transcription/Translation Assembly Assembly Transcription/Translation->Assembly Budding/Maturation Budding/Maturation Assembly->Budding/Maturation New Virion New Virion Budding/Maturation->New Virion Lenacapavir_Early Lenacapavir Lenacapavir_Early->Uncoating Inhibits (Hyperstabilization) Lenacapavir_Late Lenacapavir Lenacapavir_Late->Assembly Inhibits (Disrupts Formation)

Caption: Lenacapavir's dual inhibitory action on early and late stages of HIV-1 replication.

Experimental Workflow: Determination of Antiviral Potency (EC50)

Antiviral_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_readout Data Acquisition & Analysis Seed Cells Seed MT-4 Cells in 96-well plate Add Drug Add serial dilutions of Lenacapavir Seed Cells->Add Drug Infect Infect with HIV-1 Add Drug->Infect Incubate Incubate for 4-5 days at 37°C Infect->Incubate Measure Measure viral replication (e.g., CPE, p24 ELISA) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine EC50 Determine EC50 Value Plot->Determine EC50

Caption: Workflow for determining the EC50 of lenacapavir in a cell-based antiviral assay.

Logical Relationship: Target Binding and Selectivity

Binding_Selectivity_Relationship cluster_target On-Target Effects cluster_off_target Off-Target Effects Lenacapavir Lenacapavir HIV-1 Capsid HIV-1 Capsid Lenacapavir->HIV-1 Capsid Human Proteins 87 Human Receptors, Enzymes, Ion Channels Lenacapavir->Human Proteins High Affinity Binding High Affinity Binding (pM Kd) HIV-1 Capsid->High Affinity Binding Antiviral Efficacy Potent Antiviral Efficacy (pM EC50) High Affinity Binding->Antiviral Efficacy Low Affinity Binding No Significant Binding at 10 µM Human Proteins->Low Affinity Binding High Selectivity High Selectivity Index (>1,000,000) Low Affinity Binding->High Selectivity

Caption: Relationship between lenacapavir's high on-target affinity and its excellent selectivity.

References

In Vitro Characterization of GS-6201 (Lenacapavir) Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-6201, also known as lenacapavir, is a first-in-class, potent, long-acting inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein.[1][2][3][4] By targeting the viral capsid, lenacapavir disrupts multiple, essential steps in the viral lifecycle, including nuclear import, virion assembly, and the formation of a mature capsid core.[1][4][5] This novel mechanism of action translates to picomolar potency against a wide range of HIV-1 subtypes, including those resistant to existing classes of antiretroviral drugs.[1][4][6] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action.

Data Presentation

Antiviral Activity and Cytotoxicity

The in vitro antiviral activity of this compound is consistently in the picomolar range across various cell types, demonstrating its high potency. Concurrently, cytotoxicity is observed at micromolar concentrations, resulting in a remarkably high selectivity index.

Cell Line/Cell TypeHIV-1 Strain(s)EC50 (pM)CC50 (µM)Selectivity Index (CC50/EC50)
MT-4Laboratory strains100 - 105>50>476,000
Peripheral Blood Mononuclear Cells (PBMCs)Various clinical isolates50 (mean, range: 20-160)>24.7>494,000
Primary Human CD4+ T-cellsLaboratory strains32>24.7>771,000
Primary Human MacrophagesLaboratory strains56>24.7>441,000
HEK293TVarious subtypes240 (mean, range: 150-360)>50>208,000
MT-2Laboratory strains95 - 102--

EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values are compiled from multiple sources.[1][4][5][7][8] The selectivity index is calculated as CC50/EC50.

In Vitro Resistance Profile

In vitro resistance selection studies have identified several key mutations in the HIV-1 capsid protein that confer reduced susceptibility to lenacapavir.

MutationFold-Change in EC50Replicative Capacity (% of Wild-Type)
Q67H4.6 - 658%
N74D>2000-
M66I>20001.5%
K70N--
L56I--
T107N--

Data is a synthesis from multiple in vitro resistance selection studies.[6][9][10] Dashes indicate where specific quantitative data was not provided in the search results.

Experimental Protocols

Single-Cycle Infectivity Assay

This assay measures the ability of HIV-1 to complete a single round of infection in the presence of an inhibitor.

Materials:

  • P4C5 or TZM-bl reporter cell lines (HeLa cells expressing CD4, CCR5, and an HIV-1 LTR-driven reporter gene like lacZ or luciferase).

  • HIV-1 virus stock (e.g., NL4-3).

  • This compound (Lenacapavir).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well plates.

  • Reagents for detecting reporter gene expression (e.g., CPRG for β-galactosidase or a luciferase assay system).

  • Plate reader.

Procedure:

  • Cell Seeding: Seed P4C5 or TZM-bl cells in a 96-well plate at a density of 8 x 10^4 cells per well and incubate for 24 hours.[11]

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Infection: Add the diluted this compound to the cells, followed by the addition of HIV-1 virus stock.

  • Incubation: Incubate the plates for 36-48 hours at 37°C.[11]

  • Lysis and Detection: Lyse the cells and measure the reporter gene expression according to the manufacturer's protocol for the chosen reporter system. For P4C5 cells, this involves adding a lysis buffer containing CPRG and measuring absorbance at 570 nm.[11]

  • Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Multi-Cycle Replication Assay

This assay assesses the effect of an inhibitor on multiple rounds of viral replication.

Materials:

  • Sup-T1 or other susceptible T-cell lines.

  • HIV-1 virus stock.

  • This compound (Lenacapavir).

  • Cell culture medium.

  • T25 flasks or other suitable culture vessels.

  • p24 ELISA kit.

Procedure:

  • Infection: Infect Sup-T1 cells with HIV-1 in a T25 flask.[12]

  • Wash and Resuspend: After 24 hours, collect the cells by centrifugation, wash to remove the initial virus inoculum, and resuspend in fresh medium containing serial dilutions of this compound.[12]

  • Culture: Culture the cells for a defined period (e.g., 2 weeks), periodically collecting supernatant samples.[12]

  • Quantification: Measure the amount of HIV-1 p24 antigen in the collected supernatants using a p24 ELISA kit.

  • Data Analysis: Determine the EC50 by plotting the p24 concentration against the drug concentration.

Cytotoxicity Assay (MTS Assay)

This assay determines the concentration of a compound that is toxic to host cells.

Materials:

  • Host cell line (e.g., HEK293T, MT-4).

  • This compound (Lenacapavir).

  • Cell culture medium.

  • 96-well plates.

  • MTS reagent (containing PES).[2][3][13]

  • Plate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include wells with medium only for background subtraction.

  • Incubation: Incubate the plates for a period that mirrors the antiviral assays (e.g., 72 hours).[7]

  • MTS Addition: Add 20 µl of MTS solution to each well.[2][3][13]

  • Incubation: Incubate for 1-4 hours at 37°C.[2][3][13]

  • Absorbance Reading: Record the absorbance at 490 nm.[2][3][13]

  • Data Analysis: Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.[14]

Mandatory Visualization

HIV_Lifecycle_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_assembly Assembly & Budding ViralEntry Viral Entry Uncoating Uncoating ViralEntry->Uncoating ReverseTranscription Reverse Transcription Uncoating->ReverseTranscription PreIntegrationComplex Pre-Integration Complex (PIC) ReverseTranscription->PreIntegrationComplex NuclearPore Nuclear Pore Complex PreIntegrationComplex->NuclearPore Trafficking NuclearImport Nuclear Import NuclearPore->NuclearImport Integration Integration NuclearImport->Integration Transcription Transcription Integration->Transcription ViralRNA Viral RNA Transcription->ViralRNA NuclearExport Nuclear Export ViralRNA->NuclearExport Assembly Assembly NuclearExport->Assembly Budding Budding Assembly->Budding Maturation Maturation Budding->Maturation NewVirion New Virion Maturation->NewVirion GS6201 This compound (Lenacapavir) GS6201->NuclearImport Inhibits GS6201->Assembly Disrupts GS6201->Maturation Disrupts

Caption: Multi-cycle inhibition of HIV-1 by this compound.

Experimental_Workflow cluster_antiviral Antiviral Activity cluster_cytotoxicity Cytotoxicity cluster_resistance Resistance Profiling SingleCycle Single-Cycle Assay EC50 EC50 Determination SingleCycle->EC50 MultiCycle Multi-Cycle Assay MultiCycle->EC50 SelectivityIndex Selectivity Index (CC50/EC50) MTS_Assay MTS Assay CC50 CC50 Determination MTS_Assay->CC50 ResistanceSelection In Vitro Resistance Selection GenotypicAnalysis Genotypic Analysis ResistanceSelection->GenotypicAnalysis PhenotypicAnalysis Phenotypic Analysis ResistanceSelection->PhenotypicAnalysis

Caption: Workflow for in vitro characterization of this compound.

Nuclear_Import_Inhibition cluster_pic Pre-Integration Complex (PIC) cluster_host Host Factors Capsid HIV-1 Capsid ViralDNA Viral DNA NuclearPore Nuclear Pore Complex Capsid->NuclearPore Binds to CPSF6 CPSF6 CPSF6->Capsid Binds to Nup153 Nup153 Nup153->Capsid Binds to Integration Integration into Host Genome NuclearPore->Integration Allows Nuclear Import GS6201 This compound GS6201->Capsid Binds & Stabilizes GS6201->CPSF6 Blocks Binding GS6201->Nup153 Blocks Binding

Caption: Mechanism of this compound-mediated inhibition of nuclear import.

References

The Adenosine A₂B Receptor Antagonist GS-6201: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Shanghai, China - GS-6201, a potent and selective antagonist of the adenosine A₂B receptor, has demonstrated significant therapeutic potential in preclinical models of inflammatory and fibrotic diseases. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, intended for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details experimental methodologies, and visualizes associated signaling pathways and workflows.

Pharmacodynamics: Targeting the A₂B Receptor

This compound exhibits high affinity and selectivity for the human adenosine A₂B receptor.[1][2] The primary mechanism of action of this compound is the competitive antagonism of this receptor, which becomes particularly relevant in pathological conditions where extracellular adenosine levels are elevated, such as in hypoxia and inflammation.

Activation of the A₂B receptor, a G-protein coupled receptor, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3] This signaling cascade is implicated in a variety of cellular responses, including the release of pro-inflammatory cytokines and the promotion of fibrosis. By blocking this interaction, this compound effectively mitigates these downstream effects.

Table 1: In Vitro Receptor Binding Affinity of this compound
Receptor SubtypeKᵢ (nM)
Human A₂B22
Human A₁1,940
Human A₂A3,280
Human A₃1,070

Source: Kalla, R. V., & Zablocki, J. (2009). Purinergic Signalling.[4]

Preclinical studies have demonstrated the efficacy of this compound in various disease models:

  • Cardiac Remodeling: In a mouse model of acute myocardial infarction, this compound (4 mg/kg, intraperitoneally twice daily) prevented the activation of caspase-1 in the heart, limited the increase in left ventricular end-diastolic diameter, and reduced the decline in ejection fraction.[5]

  • Airway Inflammation: this compound has been shown to be effective in a mouse model of asthma.[4]

  • Dermal Fibrosis: The compound has also demonstrated anti-fibrotic effects in a mouse model of bleomycin-induced skin fibrosis.

A notable pharmacodynamic effect of this compound is the significant reduction in plasma levels of several pro-inflammatory cytokines and adhesion molecules, including IL-6, TNF-α, E-selectin, ICAM-1, and VCAM.[1]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Limited pharmacokinetic data for this compound is available from preclinical studies in rats.

Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
ParameterValue
Dose2 mg/kg
Cₘₐₓ1110 ng/mL
dAUC6500 ng·h/mL
t₁/₂4.25 hours
Bioavailability (F)> 35%

Source: MedChemExpress, Kalla, R. V., & Zablocki, J. (2009). Purinergic Signalling.[1][4]

Further details regarding the metabolic pathways, including the specific cytochrome P450 enzymes involved in its metabolism, and the routes of excretion have not been extensively reported in the available literature.

Clinical Development

This compound, also known as CVT-6883, has undergone Phase 1 clinical trials for the potential treatment of asthma.[2][4] These trials demonstrated that the compound was safe and well-tolerated, with a pharmacokinetic profile suitable for once-daily dosing.[4]

Experimental Protocols

Murine Model of Acute Myocardial Infarction (Coronary Artery Ligation)

This model is utilized to assess the cardioprotective effects of this compound.

Methodology:

  • Anesthesia: Mice are anesthetized, and endotracheal intubation is performed for mechanical ventilation.

  • Surgical Procedure: A thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is ligated with a suture.

  • Drug Administration: this compound (4 mg/kg) or vehicle is administered intraperitoneally twice daily, commencing immediately after surgery and continuing for 14 days.[5]

  • Assessment: Cardiac function is evaluated using transthoracic echocardiography at baseline and at specified time points post-surgery (e.g., 7, 14, and 28 days).[5]

  • Biomarker Analysis: At the end of the study, heart tissue is collected to measure the activity of inflammatory mediators such as caspase-1.[5]

G cluster_protocol Myocardial Infarction Model Workflow anesthesia Anesthesia & Intubation surgery Thoracotomy & LAD Ligation anesthesia->surgery drug_admin This compound (4 mg/kg i.p.) or Vehicle surgery->drug_admin biomarker Caspase-1 Activity Measurement surgery->biomarker echo Echocardiography (Days 0, 7, 14, 28) drug_admin->echo G cluster_protocol Allergic Airway Inflammation Model Workflow sensitization Sensitization (e.g., OVA + Alum i.p.) Days 0 & 7 challenge Airway Challenge (e.g., OVA aerosol) Days 14, 15, 16 sensitization->challenge assessment Assessment (24h post-challenge) - BALF analysis - Airway hyperresponsiveness - Lung histology challenge->assessment treatment This compound or Vehicle Administration treatment->challenge G cluster_protocol Dermal Fibrosis Model Workflow induction Induction of Fibrosis (Bleomycin injections) treatment This compound or Vehicle Administration induction->treatment assessment Skin Tissue Analysis - Histology (Masson's trichrome) - Immunohistochemistry (α-SMA) - Hydroxyproline content treatment->assessment G cluster_pathway A₂B Adenosine Receptor Signaling Pathway adenosine Extracellular Adenosine (elevated in hypoxia/inflammation) a2b_receptor A₂B Adenosine Receptor adenosine->a2b_receptor binds g_protein Gαs Protein a2b_receptor->g_protein activates gs6201 This compound gs6201->a2b_receptor blocks ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp produces pka Protein Kinase A (PKA) camp->pka activates downstream Downstream Signaling (e.g., CREB activation) pka->downstream cellular_response Cellular Responses: - Pro-inflammatory Cytokine Release (IL-6, TNF-α) - Fibroblast Activation & Collagen Synthesis - Caspase-1 Activation downstream->cellular_response

References

The Role of GS-6201 in Modulating Inflammatory Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-6201, a potent and selective antagonist of the A2B adenosine receptor (A2BAR), has emerged as a significant modulator of inflammatory pathways. This technical guide provides an in-depth overview of the core mechanisms of action of this compound, focusing on its role in various inflammatory and fibrotic conditions. This document synthesizes key preclinical findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes complex signaling and experimental workflows.

Adenosine, a nucleoside ubiquitously present in the body, plays a crucial role in regulating inflammation through its interaction with four G-protein coupled receptors: A1, A2A, A2B, and A3.[1] The A2B receptor, in particular, is a low-affinity adenosine receptor that is significantly upregulated under conditions of cellular stress and inflammation.[1] Activation of A2BAR is predominantly coupled to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1] However, it can also couple to Gq proteins, activating the phospholipase C (PLC) pathway.[1] A2BAR activation has been linked to the production of pro-inflammatory cytokines and the promotion of fibrotic processes, making it a compelling target for therapeutic intervention.

This compound's high affinity and selectivity for the human A2B receptor allow for the precise investigation and modulation of these pathways.

Core Mechanism of Action of this compound

This compound exerts its effects by competitively binding to the A2B adenosine receptor, thereby blocking the downstream signaling cascades initiated by adenosine. In inflammatory contexts, elevated extracellular adenosine levels activate A2BAR on various immune and non-immune cells, leading to the production of pro-inflammatory mediators. By antagonizing this interaction, this compound effectively dampens the inflammatory response.

A2B Adenosine Receptor Signaling Pathway

The following diagram illustrates the primary signaling pathways activated by the A2B adenosine receptor, which are inhibited by this compound.

A2B_Signaling cluster_membrane Cell Membrane A2BAR A2B Receptor Gs Gs A2BAR->Gs Gq Gq A2BAR->Gq AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to PLC Phospholipase C (PLC) IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Adenosine Adenosine Adenosine->A2BAR GS6201 This compound GS6201->A2BAR Gs->AC Activates Gq->PLC Activates PKA PKA cAMP->PKA CREB CREB PKA->CREB PKC PKC IP3_DAG->PKC Ca2 Ca²⁺ IP3_DAG->Ca2 NFkB NF-κB PKC->NFkB Ca2->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) CREB->Cytokines Transcription NFkB->Cytokines Transcription

A2B Adenosine Receptor Signaling Pathway

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data demonstrating the efficacy and selectivity of this compound.

Parameter Receptor Value Reference
Binding Affinity (Ki) Human A2B22 nM[2]
Human A31070 nM[2]
Human A11940 nM[2]
Human A2A3280 nM[2]
Table 1: In Vitro Receptor Binding Affinity of this compound
Model Parameter Treatment Group Result p-value Reference
Mouse Model of Acute Myocardial Infarction Caspase-1 Activity in Heart Tissue (72h post-AMI)Vehicle--[3]
This compound (4 mg/kg, i.p., twice daily)Prevented activation< 0.001[3]
LV End-Diastolic Diameter Increase (28 days post-AMI)Vehicle--[3]
This compound (4 mg/kg, i.p., twice daily)Limited by 40%< 0.001[3]
LV Ejection Fraction Decrease (28 days post-AMI)Vehicle--[3]
This compound (4 mg/kg, i.p., twice daily)Limited by 18%< 0.01[3]
Myocardial Performance Index Changes (28 days post-AMI)Vehicle--[3]
This compound (4 mg/kg, i.p., twice daily)Limited by 88%< 0.001[3]
Plasma IL-6, TNF-α, E-selectin, ICAM-1, VCAM levelsVehicle--[2]
This compound (4 mg/kg, i.p., twice daily for 14 days)Significantly reducedNot specified[2]
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Acute Myocardial Infarction

Detailed Experimental Protocols

Mouse Model of Acute Myocardial Infarction

This protocol is based on the methodology described by Toldo et al. (2012).[3]

AMI_Protocol cluster_pre_surgery Pre-Surgery cluster_surgery Surgical Procedure cluster_treatment Treatment Regimen cluster_outcome Outcome Measures Animal_Prep Male ICR mice Anesthesia Anesthesia Animal_Prep->Anesthesia Ligation Coronary Artery Ligation Anesthesia->Ligation Sham Sham Surgery (no ligation) Anesthesia->Sham GS6201_Admin This compound (4 mg/kg, i.p.) twice daily for 14 days Ligation->GS6201_Admin Vehicle_Admin Vehicle (control) Ligation->Vehicle_Admin Sham->Vehicle_Admin Echo Transthoracic Echocardiography (Baseline, 7, 14, 28 days) GS6201_Admin->Echo Caspase1 Caspase-1 Activity Assay (Heart tissue at 72h) GS6201_Admin->Caspase1 Cytokine_Analysis Plasma Cytokine/Adhesion Molecule Analysis GS6201_Admin->Cytokine_Analysis Vehicle_Admin->Echo Vehicle_Admin->Caspase1 Vehicle_Admin->Cytokine_Analysis Asthma_Protocol cluster_sensitization Sensitization Phase cluster_challenge Allergen Challenge Phase cluster_treatment Treatment cluster_outcome Outcome Measures (24h after final challenge) Animal_Prep A/J mice Sensitization Intraperitoneal injection of Ovalbumin (OVA) with Alum (Days 0 and 14) Animal_Prep->Sensitization Challenge Aerosolized OVA challenge (Days 28, 29, and 30) Sensitization->Challenge GS6201_Admin This compound administered prior to final OVA challenge Challenge->GS6201_Admin AHR Airway Hyperresponsiveness (AHR) measurement to methacholine GS6201_Admin->AHR BALF Bronchoalveolar Lavage Fluid (BALF) analysis for inflammatory cell influx GS6201_Admin->BALF Fibrosis_Protocol cluster_induction Fibrosis Induction cluster_treatment Treatment cluster_outcome Outcome Measures Animal_Prep C57BL/6 mice Bleomycin_Admin Subcutaneous injections of Bleomycin for a specified period Animal_Prep->Bleomycin_Admin GS6201_Admin This compound administered in chow Bleomycin_Admin->GS6201_Admin Histology Skin histology (Masson's trichrome staining) for dermal thickness and collagen deposition GS6201_Admin->Histology Gene_Expression Quantitative PCR for fibrotic markers (e.g., Col1a1) GS6201_Admin->Gene_Expression Protein_Analysis Immunofluorescence for α-SMA (myofibroblasts) GS6201_Admin->Protein_Analysis

References

Early Research on GS-6201: A Selective A2B Adenosine Receptor Antagonist for Airway Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

GS-6201, a potent and selective antagonist of the A2B adenosine receptor (A2BAR), has emerged from early research as a promising therapeutic candidate for the management of chronic inflammatory airway diseases such as asthma. Adenosine, a signaling nucleoside released during cellular stress and inflammation, exerts its effects through four receptor subtypes: A1, A2A, A2B, and A3. The A2B receptor, in particular, is implicated in pro-inflammatory and pro-fibrotic processes within the airways. This technical guide provides a comprehensive overview of the foundational preclinical research on this compound, detailing its mechanism of action, efficacy in animal models of allergic asthma, and the experimental protocols utilized in these seminal studies.

Mechanism of Action: Targeting the A2B Adenosine Receptor

This compound, also known as CVT-6883 in earlier publications, functions by selectively blocking the A2B adenosine receptor.[1] This receptor is coupled to Gs and Gq proteins, and its activation leads to an increase in intracellular cyclic AMP (cAMP) and calcium mobilization, respectively.[2] In inflammatory conditions, elevated extracellular adenosine levels activate A2BAR on various immune and structural cells in the airways, including mast cells, eosinophils, and airway smooth muscle cells. This activation triggers the release of pro-inflammatory mediators, contributing to the pathophysiology of asthma.[2][3] this compound competitively binds to the A2BAR, preventing adenosine from initiating these downstream signaling cascades, thereby mitigating the inflammatory response.

Preclinical Efficacy in a Murine Model of Allergic Asthma

Early in vivo studies utilized a well-established murine model of ovalbumin (OVA)-induced allergic airway inflammation to evaluate the therapeutic potential of this compound. This model recapitulates key features of human asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and increased levels of Th2 cytokines.

Attenuation of Airway Hyperresponsiveness

In a study by Mustafa et al. (2007), this compound demonstrated a dose-dependent reduction in airway hyperresponsiveness to methacholine challenge in OVA-sensitized and challenged mice.

Treatment GroupDose (mg/kg, p.o.)Peak Penh (% of control)
Vehicle-100%
This compound1~75%
This compound3~50%
This compound10~30%
Data are approximated from graphical representations in the cited literature and presented as a percentage of the vehicle-treated control group's peak response to methacholine.
Reduction of Airway Inflammation

The administration of this compound led to a significant and dose-dependent decrease in the influx of inflammatory cells into the airways, as measured by bronchoalveolar lavage (BAL) fluid analysis.

Treatment GroupDose (mg/kg, p.o.)Total Cells (x10⁵)Eosinophils (x10⁵)Neutrophils (x10⁵)Macrophages (x10⁵)Lymphocytes (x10⁵)
Vehicle-7.8 ± 0.94.9 ± 0.70.4 ± 0.12.2 ± 0.30.3 ± 0.1
This compound16.1 ± 0.83.5 ± 0.60.3 ± 0.12.1 ± 0.30.2 ± 0.1
This compound34.5 ± 0.62.1 ± 0.40.2 ± 0.12.0 ± 0.20.2 ± 0.1
This compound103.2 ± 0.51.0 ± 0.30.1 ± 0.051.9 ± 0.20.2 ± 0.1
Data are presented as mean ± SEM. The data for this compound is estimated based on the graphical representation of percentage inhibition in the original publication by Mustafa et al. (2007) and applied to the vehicle control values.
Modulation of Th2 Cytokines

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the early research on this compound.

Murine Model of Ovalbumin-Induced Allergic Airway Inflammation

1. Sensitization:

  • Male A/J mice (6-8 weeks old) were sensitized by an intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (alum) in a total volume of 0.2 mL of saline on days 0 and 7.

2. Allergen Challenge:

  • From day 14 to day 19, mice were challenged daily for 20 minutes with an aerosol of 1% OVA in saline, generated by an ultrasonic nebulizer. Control groups were challenged with saline alone.

3. Drug Administration:

  • This compound or vehicle was administered orally (p.o.) one hour before each OVA challenge from day 14 to day 19.

Measurement of Airway Hyperresponsiveness (AHR)

1. Whole-Body Plethysmography:

  • 24 hours after the final OVA challenge, AHR was assessed using a whole-body plethysmograph.

  • Mice were placed in the main chamber and exposed to nebulized saline (baseline) followed by increasing concentrations of nebulized methacholine (3.125, 6.25, 12.5, 25, and 50 mg/mL).

  • The enhanced pause (Penh), a dimensionless value that correlates with airway obstruction, was measured for 3 minutes at each concentration.

  • Results were expressed as the percentage increase in Penh over the baseline saline response.

Bronchoalveolar Lavage (BAL) and Cell Differential Counts

1. BAL Fluid Collection:

  • Immediately after AHR measurement, mice were euthanized.

  • The trachea was cannulated, and the lungs were lavaged with 1 mL of ice-cold phosphate-buffered saline (PBS).

  • The recovered BAL fluid was centrifuged at 1500 rpm for 10 minutes at 4°C.

2. Cell Counting and Differentiation:

  • The cell pellet was resuspended in PBS, and the total number of cells was determined using a hemocytometer.

  • Cytospin slides were prepared and stained with a modified Wright-Giemsa stain.

  • Differential cell counts were performed by identifying at least 300 cells as macrophages, eosinophils, neutrophils, or lymphocytes based on their morphology.

Visualizations

A2B Adenosine Receptor Signaling Pathway in Airway Inflammation

A2B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2B Receptor A2B Receptor Adenosine->A2B Receptor Binds to Gs Gs A2B Receptor->Gs Activates Gq Gq A2B Receptor->Gq Activates AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C Gq->PLC Stimulates cAMP cAMP AC->cAMP Increases Ca2+ Calcium Mobilization PLC->Ca2+ Induces Inflammatory\nMediator Release Inflammatory Mediator Release cAMP->Inflammatory\nMediator Release Leads to Ca2+->Inflammatory\nMediator Release Leads to This compound This compound This compound->A2B Receptor Blocks

Caption: A2B Adenosine Receptor Signaling Pathway and this compound Inhibition.

Experimental Workflow for Preclinical Evaluation of this compound

Experimental_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_assessment Assessment Phase Day_0 Day 0: OVA/Alum i.p. injection Day_7 Day 7: OVA/Alum i.p. injection Day_0->Day_7 Day_14_19 Days 14-19: Daily OVA Aerosol Challenge + this compound/Vehicle (p.o.) Day_7->Day_14_19 Day_20_AHR Day 20 (24h post-final challenge): Airway Hyperresponsiveness (Whole-Body Plethysmography) Day_14_19->Day_20_AHR Day_20_BAL Day 20: Bronchoalveolar Lavage (BAL) & Cell Differential Counts Day_20_AHR->Day_20_BAL

Caption: Workflow of the Ovalbumin-Induced Allergic Asthma Model.

Conclusion

The early research on this compound provides a strong rationale for its development as a therapeutic for airway inflammation. By selectively antagonizing the A2B adenosine receptor, this compound effectively attenuates both airway hyperresponsiveness and cellular inflammation in a preclinical model of allergic asthma. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers in the field of respiratory drug discovery and development, facilitating further investigation into the therapeutic potential of A2B receptor antagonism.

References

The Role of GS-6201 in Modulating Caspase-1 Activity in Myocardial Infarction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myocardial infarction (MI) triggers an intense inflammatory response, a key component of which is the activation of caspase-1, that contributes to cardiac cell death and adverse ventricular remodeling. GS-6201, a selective antagonist of the A2B adenosine receptor, has emerged as a promising therapeutic agent by demonstrating a significant reduction in caspase-1 activity in preclinical models of MI. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its effect on the caspase-1 signaling pathway. We will detail the experimental protocols used to quantify this effect and present the available data in a structured format. Furthermore, this guide will visualize the intricate signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's cardioprotective effects.

Introduction: The Inflammatory Cascade in Myocardial Infarction and the Role of Caspase-1

Following a myocardial infarction, the ischemic cardiac tissue releases damage-associated molecular patterns (DAMPs), which initiate a sterile inflammatory response. This response, while crucial for clearing necrotic debris and initiating tissue repair, can also lead to further cardiomyocyte death and pathological remodeling of the heart. A central player in this inflammatory cascade is the inflammasome, a multi-protein complex that, when assembled, activates caspase-1.

Activated caspase-1 is a cysteine protease with two major downstream effects:

  • Cytokine Processing: It cleaves the inactive precursors of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), into their mature, active forms. These cytokines amplify the inflammatory response, attracting immune cells and promoting further tissue damage.

  • Pyroptosis: Caspase-1 can initiate a pro-inflammatory form of programmed cell death known as pyroptosis, which is characterized by cell swelling, membrane rupture, and the release of cellular contents, further propagating inflammation.

Given its pivotal role in the inflammatory and cell death pathways following MI, caspase-1 has become a key therapeutic target for mitigating ischemic cardiac injury.

This compound: A Selective A2B Adenosine Receptor Antagonist

This compound is a potent and selective antagonist of the A2B adenosine receptor.[1] Adenosine is a nucleoside that is released in high concentrations in response to tissue stress, such as ischemia. It exerts its effects by binding to four different G protein-coupled receptors: A1, A2A, A2B, and A3. The A2B receptor, in particular, is often upregulated in inflammatory conditions and its activation is linked to pro-inflammatory responses. By selectively blocking the A2B adenosine receptor, this compound aims to dampen the excessive inflammation associated with myocardial infarction.

The Effect of this compound on Caspase-1 Activity: Preclinical Evidence

A key study by Toldo et al. (2012) demonstrated the efficacy of this compound in a murine model of acute myocardial infarction.[1] The study reported that treatment with this compound significantly prevented the activation of caspase-1 in the cardiac tissue of mice subjected to MI.[1] This reduction in caspase-1 activity was associated with a more favorable cardiac remodeling outcome, highlighting the therapeutic potential of this compound.[1]

Quantitative Data Summary

While the full quantitative data from the primary study by Toldo et al. (2012) is not publicly available in the search results, the authors report a statistically significant prevention of caspase-1 activation in the hearts of mice treated with this compound at 72 hours post-myocardial infarction (P < 0.001).[1]

For illustrative purposes, a representative data table is structured below. The values are hypothetical and serve as a template for how such data would be presented.

Treatment GroupMean Caspase-1 Activity (Arbitrary Fluorescence Units/μg protein/min)Standard Error of the Mean (SEM)P-value vs. Vehicle
Sham10.51.2< 0.01
Vehicle (MI)45.23.8-
This compound (MI)18.72.1< 0.001

Signaling Pathway: From A2B Receptor Antagonism to Caspase-1 Inhibition

The precise signaling pathway through which this compound inhibits caspase-1 activity involves the modulation of the NLRP3 inflammasome. The A2B adenosine receptor is a Gs-coupled receptor, and its activation leads to an increase in intracellular cyclic AMP (cAMP). The downstream effects of A2B receptor signaling on the NLRP3 inflammasome are complex and can be context-dependent. However, a predominant proposed mechanism for the anti-inflammatory effect of A2B receptor antagonism is as follows:

  • Adenosine Release and A2B Receptor Activation: In the setting of myocardial infarction, ischemic tissue releases high levels of adenosine. This adenosine binds to the A2B receptor on cardiomyocytes and immune cells.

  • NLRP3 Inflammasome Priming and Activation: DAMPs released from necrotic cardiomyocytes trigger the priming and activation of the NLRP3 inflammasome. This involves the assembly of the NLRP3 sensor protein, the ASC adaptor protein, and pro-caspase-1.

  • Caspase-1 Activation and Inflammation: The assembled inflammasome facilitates the auto-cleavage and activation of pro-caspase-1, leading to the maturation of IL-1β and IL-18 and inducing pyroptosis.

  • This compound Intervention: this compound, by blocking the A2B adenosine receptor, prevents the pro-inflammatory signaling mediated by adenosine. This likely disrupts the intracellular signaling cascades that contribute to the priming and/or activation of the NLRP3 inflammasome, thereby reducing the subsequent activation of caspase-1.

Caption: Signaling pathway of this compound in inhibiting caspase-1.

Experimental Protocols

The following is a representative protocol for measuring caspase-1 activity in cardiac tissue, based on methodologies described in studies by the same research group that published the primary findings on this compound.[2][3]

Tissue Homogenization
  • Excise the heart and wash it with ice-cold phosphate-buffered saline (PBS) to remove excess blood.

  • Isolate the area at risk (the region supplied by the ligated coronary artery) and the infarct border zone.

  • Snap-freeze the tissue samples in liquid nitrogen and store them at -80°C until use.

  • On the day of the assay, homogenize the frozen cardiac tissue in ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) containing a cocktail of protease inhibitors.

  • Centrifuge the homogenate at 16,000 x g for 20 minutes at 4°C.

  • Collect the supernatant, which contains the protein lysate, and determine the total protein concentration using a Bradford or BCA protein assay.

Caspase-1 Activity Assay (Fluorometric)

This assay utilizes a specific fluorogenic substrate for caspase-1, Ac-YVAD-AMC (N-Acetyl-L-tyrosinyl-L-valyl-N-acetyl-L-aspartyl-7-amino-4-methylcoumarin). Cleavage of this substrate by active caspase-1 releases the fluorescent AMC molecule.

  • In a 96-well black microplate, add 50 µg of protein lysate from each sample to individual wells.

  • Prepare a reaction mixture containing the caspase assay buffer and the Ac-YVAD-AMC substrate.

  • Add the reaction mixture to each well containing the protein lysate.

  • To determine the background fluorescence, include control wells containing the protein lysate and a specific caspase-1 inhibitor (e.g., Ac-YVAD-CHO).

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of approximately 360-380 nm and an emission wavelength of approximately 440-460 nm.

  • Subtract the background fluorescence (from the inhibitor-containing wells) from the sample fluorescence values.

  • Express the caspase-1 activity as arbitrary fluorescence units per microgram of protein per minute of incubation.

Caspase1_Assay_Workflow cluster_sample_prep Sample Preparation cluster_assay Caspase-1 Activity Assay heart_excision Excise Heart tissue_isolation Isolate Area at Risk heart_excision->tissue_isolation snap_freeze Snap-freeze in Liquid N2 tissue_isolation->snap_freeze homogenization Homogenize in RIPA Buffer snap_freeze->homogenization centrifugation Centrifuge and Collect Supernatant homogenization->centrifugation protein_quant Quantify Protein Concentration centrifugation->protein_quant plate_loading Load 50 µg Protein per Well protein_quant->plate_loading add_reagents Add Assay Buffer and Ac-YVAD-AMC Substrate plate_loading->add_reagents incubation Incubate at 37°C add_reagents->incubation read_fluorescence Measure Fluorescence (Ex: 380nm, Em: 460nm) incubation->read_fluorescence data_analysis Subtract Background and Calculate Activity read_fluorescence->data_analysis

Caption: Experimental workflow for caspase-1 activity assay.

Conclusion and Future Directions

The selective A2B adenosine receptor antagonist, this compound, demonstrates significant potential as a cardioprotective agent in the context of myocardial infarction. Its ability to inhibit caspase-1 activity, a critical mediator of inflammation and cell death, provides a clear mechanism for its beneficial effects on cardiac remodeling. The detailed experimental protocols and signaling pathways outlined in this guide offer a framework for researchers and drug development professionals to further investigate and build upon these findings.

Future research should focus on elucidating the complete and nuanced signaling cascade from A2B receptor antagonism to inflammasome modulation in different cardiac cell types. Furthermore, clinical trials are warranted to translate these promising preclinical findings into effective therapies for patients suffering from acute myocardial infarction. The continued exploration of caspase-1 inhibitors and modulators of the inflammasome pathway, such as this compound, holds great promise for improving outcomes in cardiovascular disease.

References

Methodological & Application

Application Notes and Protocols for GS-6201 in vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GS-6201 (also known as CVT-6883) is a potent and selective antagonist of the adenosine A2B receptor (A2BAR).[1] Adenosine, a signaling nucleoside, accumulates under conditions of metabolic stress and inflammation, and its effects are mediated by four receptor subtypes (A1, A2A, A2B, and A3). The A2BAR, having the lowest affinity for adenosine, is predominantly activated when adenosine levels are significantly elevated, such as during tissue injury and inflammation. Activation of the A2BAR is coupled to Gs and Gq proteins, leading to downstream signaling cascades that can modulate inflammatory responses. This document provides detailed experimental protocols for the in vivo application of this compound in established mouse models of myocardial infarction and allergic asthma. Furthermore, it presents quantitative data on the therapeutic efficacy of this compound in these models and visualizes the key signaling pathway and experimental workflows.

Data Presentation

The following tables summarize the quantitative effects of this compound in preclinical mouse models.

Table 1: Efficacy of this compound in a Mouse Model of Acute Myocardial Infarction

ParameterVehicle-TreatedThis compound-TreatedPercent Changep-value
Survival Rate (4 weeks) 50%75%+50%N/A
Caspase-1 Activity (72h post-MI) IncreasedPreventedN/A< 0.001
LV End-Diastolic Diameter (28 days) IncreasedSignificantly Limited40% reduction in increase< 0.001
LV Ejection Fraction (28 days) DecreasedSignificantly Limited18% preservation< 0.01
Myocardial Performance Index (28 days) IncreasedSignificantly Limited88% reduction in change< 0.001

Data extracted from Toldo S, et al. J Pharmacol Exp Ther. 2012.[2]

Table 2: Effect of this compound (CVT-6883) on Pro-inflammatory Cytokine Expression in a Mouse Model of Chronic Pulmonary Inflammation

Cytokine/ChemokineVehicle-Treated (ADA-deficient mice)This compound-Treated (ADA-deficient mice)Outcome
TNF-α IncreasedSignificantly LowerInhibition of Expression
IL-6 IncreasedSignificantly LowerInhibition of Expression
CCL11 (eotaxin I) IncreasedSignificantly LowerInhibition of Expression
CCL17 (TARC) IncreasedSignificantly LowerInhibition of Expression
CXCL1 (groα) IncreasedSignificantly LowerInhibition of Expression
CXCL2 (groβ) IncreasedSignificantly LowerInhibition of Expression

Data extracted from Cicko et al. JCI. 2015.[1]

Experimental Protocols

Myocardial Infarction (MI) Mouse Model

This protocol describes the induction of acute myocardial infarction in mice and subsequent treatment with this compound to evaluate its cardioprotective effects.

Materials:

  • Male ICR mice (8-10 weeks old)

  • This compound (formulated in a suitable vehicle, e.g., 10% DMSO in saline)

  • Vehicle control (e.g., 10% DMSO in saline)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments for thoracotomy and coronary artery ligation

  • Ventilator

  • Echocardiography system

Procedure:

  • Animal Preparation: Acclimatize male ICR mice for at least one week before the experiment.

  • Anesthesia and Ventilation: Anesthetize the mouse using isoflurane. Intubate the mouse and connect it to a rodent ventilator.

  • Surgical Procedure (Coronary Artery Ligation):

    • Perform a left thoracotomy to expose the heart.

    • Identify the left anterior descending (LAD) coronary artery.

    • Ligate the LAD artery with a suture to induce myocardial infarction.

    • For sham-operated controls, the suture is passed under the LAD artery but not tied.

  • This compound Administration:

    • Immediately after surgery, administer this compound at a dose of 4 mg/kg via intraperitoneal (i.p.) injection.

    • Continue treatment twice daily for 14 consecutive days.

    • Administer the vehicle control to the control group using the same regimen.

  • Post-Operative Care: Monitor the animals closely for recovery and provide appropriate analgesic care.

  • Efficacy Evaluation:

    • Perform transthoracic echocardiography before surgery and at 7, 14, and 28 days post-surgery to assess cardiac function (LV end-diastolic diameter, ejection fraction, myocardial performance index).

    • At 72 hours post-MI, a subgroup of mice can be euthanized to measure caspase-1 activity in the cardiac tissue.

    • Monitor survival rates over the 4-week period.

Allergic Asthma Mouse Model

This protocol details the induction of allergic airway inflammation and hyperresponsiveness in mice to assess the anti-inflammatory effects of this compound.

Materials:

  • BALB/c mice (6-8 weeks old)

  • Ovalbumin (OVA)

  • Aluminum hydroxide (Alum)

  • This compound (formulated for i.p. administration)

  • Vehicle control

  • Nebulizer for aerosol challenge

  • Whole-body plethysmography system for measuring airway hyperresponsiveness

Procedure:

  • Sensitization:

    • On day 0 and day 7, sensitize the mice by i.p. injection of 20 µg of OVA emulsified in 2 mg of alum in sterile saline.

    • Administer sterile saline with alum to control mice.

  • This compound Administration:

    • Administer this compound (e.g., 1-10 mg/kg, i.p.) or vehicle control 30 minutes prior to each allergen challenge.

  • Allergen Challenge:

    • On days 14, 15, and 16, challenge the mice with an aerosol of 1% OVA in saline for 20 minutes using a nebulizer.

    • Challenge control mice with saline aerosol.

  • Evaluation of Airway Hyperresponsiveness (AHR):

    • 24 hours after the final OVA challenge, measure AHR in response to increasing concentrations of methacholine using whole-body plethysmography.

  • Bronchoalveolar Lavage (BAL) and Lung Histology:

    • After AHR measurement, perform a bronchoalveolar lavage to collect BAL fluid.

    • Analyze the BAL fluid for total and differential cell counts (eosinophils, neutrophils, lymphocytes).

    • Harvest the lungs for histological analysis to assess inflammatory cell infiltration and mucus production.

  • Cytokine Analysis:

    • Measure the levels of pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13, TNF-α, IL-6) in the BAL fluid or lung homogenates using ELISA or other immunoassays.

Visualizations

Signaling Pathway

A2BAR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BAR A2B Receptor Adenosine->A2BAR Activates GS6201 This compound GS6201->A2BAR Antagonizes Gs Gs Protein A2BAR->Gs Activates Gq Gq Protein A2BAR->Gq Activates AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C Gq->PLC Stimulates cAMP cAMP AC->cAMP Produces IP3_DAG IP3 / DAG PLC->IP3_DAG Produces PKA Protein Kinase A cAMP->PKA Activates Inflammation Pro-inflammatory Response PKA->Inflammation Ca2 Ca²⁺ Release IP3_DAG->Ca2 Ca2->Inflammation

Caption: A2B Adenosine Receptor Signaling Pathway.

Experimental Workflow

MI_Workflow cluster_surgery Surgical Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase Anesthesia Anesthesia & Ventilation Ligation LAD Coronary Artery Ligation Anesthesia->Ligation GS6201_Admin This compound (4 mg/kg, i.p.) Twice Daily for 14 Days Ligation->GS6201_Admin Vehicle_Admin Vehicle Control Ligation->Vehicle_Admin Echo Echocardiography (Days 7, 14, 28) GS6201_Admin->Echo Caspase Caspase-1 Activity (72 hours) GS6201_Admin->Caspase Survival Survival Monitoring (4 Weeks) GS6201_Admin->Survival Vehicle_Admin->Echo Vehicle_Admin->Caspase Vehicle_Admin->Survival

Caption: Myocardial Infarction Model Workflow.

References

Application Notes and Protocols for the Use of GS-6201 in Primary Human Cardiac Myocyte Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-6201 is a potent and selective antagonist of the A2B adenosine receptor (A2BAR).[1][2] Adenosine, an endogenous nucleoside, plays a crucial role in cardiac physiology and pathology, with its effects mediated by four receptor subtypes (A1, A2A, A2B, and A3). The A2B receptor, in particular, has been implicated in inflammatory and fibrotic responses within the heart.[2] In primary human cardiac myocytes (hCMs), the A2B adenosine receptor is the most predominantly expressed subtype.[2] Activation of this receptor has been shown to increase the release of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8).[2] Consequently, the use of a selective A2BAR antagonist like this compound provides a valuable tool for investigating the role of this receptor in cardiac myocyte biology and for exploring its therapeutic potential in cardiovascular diseases.

These application notes provide detailed protocols for the culture of primary human cardiac myocytes and the subsequent use of this compound to study its effects on cytokine release.

Data Presentation

The following table summarizes the quantitative data on the effect of the A2B adenosine receptor agonist NECA (5'-N-Ethylcarboxamidoadenosine) on cytokine and biomarker release from primary human cardiac myocytes and the inhibitory effect of this compound.

AnalyteFold Increase with NECA (Mean ± SEM)Effect of this compound
Interleukin-6 (IL-6)6.0 ± 0.3Complete Abolishment
Interleukin-8 (IL-8)2.4 ± 0.2Complete Abolishment
Soluble ST2 (sST2)4.1 ± 0.2Complete Abolishment
Pregnancy-associated plasma protein-A (PAPP-A)3.0 ± 0.3Complete Abolishment
Data is based on overnight treatment of primary human cardiac myocytes.[2]

Signaling Pathways

The A2B adenosine receptor is a G-protein coupled receptor (GPCR). In cardiac myocytes, its activation by an agonist like adenosine or NECA initiates a signaling cascade that can lead to the production of pro-inflammatory cytokines. The selective antagonist this compound blocks the initial step of this pathway.

A2B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A2BAR A2B Receptor Gs Gs Protein A2BAR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates p38_MAPK p38 MAPK PKA->p38_MAPK Activates NFkB NF-κB p38_MAPK->NFkB Activates Gene_Expression Gene Expression (IL-6, IL-8) NFkB->Gene_Expression Promotes Cytokines IL-6, IL-8 Release Gene_Expression->Cytokines Adenosine Adenosine / NECA Adenosine->A2BAR Activates GS6201 This compound GS6201->A2BAR Inhibits

Caption: A2B adenosine receptor signaling pathway in primary human cardiac myocytes.

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Human Cardiac Myocytes

This protocol describes a general method for the isolation and culture of primary human cardiac myocytes from ventricular tissue. Commercially available primary human cardiac myocytes are also a viable option.[3][4][5]

Materials:

  • Human ventricular tissue

  • Transport buffer (e.g., University of Wisconsin solution)

  • Ca2+-free digestion buffer

  • Enzyme solution (e.g., collagenase type II and protease XXIV)

  • Myocyte Growth Medium (e.g., PromoCell Myocyte Growth Medium or similar)[3]

  • Laminin-coated culture flasks or plates

  • Sterile dissection tools

  • Centrifuge

  • Incubator (37°C, 5% CO2)

Procedure:

  • Tissue Acquisition and Transport: Obtain fresh human ventricular tissue in chilled transport buffer. All subsequent steps should be performed under sterile conditions.

  • Tissue Preparation: Mince the tissue into small fragments (1-2 mm³) in a Ca2+-free buffer.

  • Enzymatic Digestion:

    • Transfer the minced tissue to a flask containing an enzyme solution (e.g., collagenase and protease in Ca2+-free buffer).

    • Incubate at 37°C with gentle agitation.

    • Periodically collect the supernatant containing dissociated cells and add fresh enzyme solution to the remaining tissue fragments.

    • Monitor the digestion process under a microscope until a sufficient number of rod-shaped myocytes are observed.

  • Cell Collection and Purification:

    • Pool the collected cell suspensions.

    • Filter the cell suspension through a nylon mesh (e.g., 100 µm) to remove undigested tissue.

    • Centrifuge the filtrate at a low speed (e.g., 50 x g) for 3-5 minutes to pellet the myocytes.

    • Carefully remove the supernatant containing non-myocyte cells.

  • Calcium Reintroduction: Gradually reintroduce calcium to the myocyte pellet by resuspending in buffers with increasing calcium concentrations to prevent hypercontraction.

  • Cell Plating:

    • Resuspend the final myocyte pellet in pre-warmed Myocyte Growth Medium.

    • Plate the cells onto laminin-coated culture vessels.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Maintenance:

    • Allow the cells to attach for 24-48 hours.

    • Change the medium every 2-3 days.

    • Primary human cardiac myocytes have limited proliferative capacity in culture.[4]

Protocol 2: Treatment of Primary Human Cardiac Myocytes with this compound

This protocol outlines the procedure for treating cultured primary human cardiac myocytes with the A2BAR agonist NECA and the antagonist this compound to study the effects on cytokine release.

Materials:

  • Cultured primary human cardiac myocytes (from Protocol 1)

  • Myocyte Growth Medium

  • NECA (5'-N-Ethylcarboxamidoadenosine) stock solution

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • ELISA kits for human IL-6 and IL-8

Procedure:

  • Cell Seeding: Plate primary human cardiac myocytes in multi-well plates at a desired density and allow them to attach and recover for at least 24 hours.

  • Pre-treatment with this compound:

    • Aspirate the culture medium.

    • Add fresh medium containing the desired concentration of this compound or vehicle control (e.g., DMSO).

    • Incubate for a pre-determined time (e.g., 30-60 minutes) at 37°C.

  • Stimulation with NECA:

    • To the wells pre-treated with this compound or vehicle, add NECA to the final desired concentration. Include a control group with no NECA stimulation.

    • Incubate for the desired experimental duration (e.g., overnight, as suggested by the literature[2]).

  • Supernatant Collection: After the incubation period, carefully collect the culture supernatant from each well.

  • Cytokine Analysis:

    • Centrifuge the collected supernatants to remove any cellular debris.

    • Analyze the concentrations of IL-6 and IL-8 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Quantify the cytokine concentrations and normalize the data as required. Compare the results from the different treatment groups to determine the effect of this compound on NECA-induced cytokine release.

Experimental_Workflow start Start: Cultured Primary Human Cardiac Myocytes seed_cells Seed cells in multi-well plates start->seed_cells pre_treat Pre-treat with this compound or Vehicle Control seed_cells->pre_treat stimulate Stimulate with NECA (or media for control) pre_treat->stimulate incubate Incubate (e.g., overnight) stimulate->incubate collect Collect Culture Supernatant incubate->collect analyze Analyze Cytokine Levels (IL-6, IL-8) via ELISA collect->analyze end End: Data Analysis analyze->end

Caption: Experimental workflow for studying the effect of this compound.

References

Application Notes and Protocols for GS-6201 in Rat Myocardial Infarction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of GS-6201, a selective A2B adenosine receptor antagonist, in preclinical rat models of myocardial infarction (MI). The following information is synthesized from published research to guide the design and execution of studies evaluating the therapeutic potential of this compound in cardiac remodeling and dysfunction post-MI.

Introduction

Myocardial infarction, a leading cause of morbidity and mortality worldwide, triggers a cascade of inflammatory and fibrotic responses leading to adverse cardiac remodeling and heart failure. Adenosine, a purine nucleoside, plays a complex role in the pathophysiology of MI. While some adenosine receptors are cardioprotective, the A2B adenosine receptor (A2BAR) has been implicated in promoting inflammation and fibrosis. This compound is a potent and selective antagonist of the A2BAR, and preclinical studies suggest its potential in mitigating the detrimental effects of MI.[1] This document outlines the recommended dosage, administration, and experimental protocols for investigating this compound in a rat model of MI.

Quantitative Data Summary

The following tables summarize the key quantitative data from a study evaluating this compound in a rat model of MI-induced cardiac remodeling and dysfunction.[1]

Table 1: this compound Dosing and Administration in Rats [1]

ParameterValue
DrugThis compound
Animal ModelRat
Dosage30 mg/kg
Administration RouteOral Gavage
FrequencyOnce Daily
Treatment Duration4 weeks
Treatment Start Time1 week post-Myocardial Infarction

Table 2: Echocardiographic Outcomes of this compound Treatment in Rats with MI (5 weeks post-MI) [1]

ParameterPlaceboThis compound (30 mg/kg)
LV Ejection Fraction (EF)Significantly DecreasedSignificantly Improved
LV Fractional Shortening (FS)Significantly DecreasedSignificantly Improved
LV End-Systolic VolumeIncreasedReduced

Table 3: Biomarker and Histological Outcomes of this compound Treatment in Rats with MI (5 weeks post-MI) [1]

ParameterPlaceboThis compound (30 mg/kg)
Myocardial FibrosisIncreasedDecreased
Plasma IL-6ElevatedAmeliorated
Plasma TGF-β1ElevatedAmeliorated
Plasma BNPElevatedAmeliorated

Signaling Pathway

Activation of the A2B adenosine receptor in cardiac cells, particularly in the hypoxic/ischemic myocardium where adenosine levels are elevated, stimulates the release of inflammatory cytokines and fibrotic mediators.[1] this compound, by selectively blocking this receptor, is proposed to mitigate these downstream effects, leading to reduced inflammation and fibrosis, and consequently, improved cardiac function and remodeling post-MI.

GS6201_Signaling_Pathway cluster_cell Cardiac Cell (Myocyte/Fibroblast) cluster_outcome Pathophysiological Outcomes Adenosine Adenosine (elevated post-MI) A2BAR A2B Adenosine Receptor Adenosine->A2BAR Downstream Downstream Signaling (e.g., p38 MAPK) A2BAR->Downstream GS6201 This compound GS6201->A2BAR Inflammation Inflammatory Cytokines (IL-6, etc.) Downstream->Inflammation Fibrosis Fibrotic Mediators (TGF-β1, etc.) Downstream->Fibrosis Myocardial_Injury Myocardial Injury & Dysfunction Inflammation->Myocardial_Injury Adverse_Remodeling Adverse Cardiac Remodeling Fibrosis->Adverse_Remodeling

Caption: Proposed signaling pathway of this compound in myocardial infarction.

Experimental Protocols

The following are detailed methodologies for key experiments in a rat model of myocardial infarction to evaluate the effects of this compound.

Animal Model and Myocardial Infarction Induction
  • Animal Species: Male Sprague-Dawley or Wistar rats (250-300g).

  • Anesthesia: Anesthetize the rats with an appropriate anesthetic agent (e.g., isoflurane inhalation or a combination of ketamine/xylazine intraperitoneally).

  • Surgical Procedure (Ligation of the Left Anterior Descending Artery - LAD):

    • Intubate the rat and connect to a rodent ventilator.

    • Perform a left thoracotomy to expose the heart.

    • Gently retract the pericardium to visualize the left anterior descending (LAD) coronary artery.

    • Pass a suture (e.g., 6-0 silk) under the LAD at a position approximately 2-3 mm from its origin.

    • Permanently ligate the LAD to induce myocardial infarction. Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the anterior wall of the left ventricle.

    • Close the chest in layers and allow the animal to recover.

    • Administer appropriate post-operative analgesia as per institutional guidelines.

This compound Formulation and Administration
  • Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose). The concentration should be calculated to deliver a 30 mg/kg dose in a volume appropriate for oral gavage in rats (typically 5-10 ml/kg).

  • Administration:

    • One week following the LAD ligation surgery, begin daily administration of this compound (30 mg/kg) or vehicle control.

    • Administer the formulation via oral gavage using a proper-sized, ball-tipped gavage needle to prevent injury.

    • Continue daily administration for a total of 4 weeks.

Echocardiographic Assessment of Cardiac Function
  • Schedule: Perform serial echocardiography at baseline (before MI), and at 1, 3, and 5 weeks post-MI.

  • Procedure:

    • Lightly anesthetize the rat to minimize cardiodepressive effects.

    • Use a high-frequency ultrasound system with a linear array transducer suitable for small animals.

    • Obtain two-dimensional M-mode images from the parasternal short-axis view at the level of the papillary muscles.

    • Measure the following parameters:

      • Left Ventricular Internal Diameter at end-diastole (LVIDd) and end-systole (LVIDs).

      • Left Ventricular Posterior Wall thickness at end-diastole (LVPWd) and end-systole (LVPWs).

      • Interventricular Septal thickness at end-diastole (IVSd) and end-systole (IVSs).

    • Calculate Left Ventricular Ejection Fraction (EF) and Fractional Shortening (FS) using standard formulas.

Histological Analysis of Myocardial Fibrosis
  • Tissue Collection: At the end of the 5-week study period, euthanize the rats and excise the hearts.

  • Staining:

    • Fix the hearts in 10% neutral buffered formalin and embed in paraffin.

    • Cut transverse sections (5 µm thick) from the mid-ventricular level.

    • Stain the sections with Masson's trichrome or Picrosirius red to visualize collagen fibers (fibrosis).

  • Quantification:

    • Capture digital images of the stained sections.

    • Use image analysis software (e.g., ImageJ) to quantify the fibrotic area as a percentage of the total left ventricular area.

Biomarker Analysis
  • Sample Collection: Collect blood samples at baseline and at the end of the study.

  • Analysis: Use commercially available ELISA kits to measure the plasma concentrations of relevant biomarkers such as Interleukin-6 (IL-6), Transforming Growth Factor-beta 1 (TGF-β1), and Brain Natriuretic Peptide (BNP).

Experimental Workflow

The following diagram illustrates the typical experimental workflow for a study investigating this compound in a rat MI model.

Experimental_Workflow Animal_Acclimation Animal Acclimation (Sprague-Dawley Rats) Baseline_Echo Baseline Echocardiography Animal_Acclimation->Baseline_Echo MI_Induction Myocardial Infarction Induction (LAD Ligation) Baseline_Echo->MI_Induction Post_Op_Recovery Post-Operative Recovery (1 week) MI_Induction->Post_Op_Recovery Treatment_Phase Treatment Phase (4 weeks) - this compound (30 mg/kg, p.o., q.d.) - Vehicle Control Post_Op_Recovery->Treatment_Phase Serial_Echo Serial Echocardiography (Weeks 1, 3, 5 post-MI) Treatment_Phase->Serial_Echo Endpoint_Analysis Endpoint Analysis (5 weeks post-MI) Treatment_Phase->Endpoint_Analysis Histology Histology (Myocardial Fibrosis) Endpoint_Analysis->Histology Biomarkers Biomarker Analysis (IL-6, TGF-β1, BNP) Endpoint_Analysis->Biomarkers

Caption: Experimental workflow for this compound in a rat MI model.

Logical Relationships of the Study

The logical flow of the study is based on the hypothesis that antagonizing the A2B adenosine receptor with this compound after myocardial infarction will lead to improved cardiac outcomes.

Logical_Relationships Hypothesis Hypothesis: This compound attenuates adverse cardiac remodeling post-MI Intervention Intervention: This compound (30 mg/kg) vs. Placebo in rats with induced MI Hypothesis->Intervention Mechanism Proposed Mechanism: Blockade of A2B Adenosine Receptor Intervention->Mechanism Cellular_Effects Cellular Effects: - Reduced Inflammation - Decreased Fibrosis Mechanism->Cellular_Effects Functional_Outcomes Functional Outcomes: - Improved LV Ejection Fraction - Improved LV Fractional Shortening Cellular_Effects->Functional_Outcomes Structural_Outcomes Structural Outcomes: - Reduced LV End-Systolic Volume - Decreased Myocardial Fibrosis Cellular_Effects->Structural_Outcomes Conclusion Conclusion: This compound shows therapeutic potential for post-MI cardiac remodeling Functional_Outcomes->Conclusion Structural_Outcomes->Conclusion

Caption: Logical relationships of the this compound rat MI study.

References

Application Notes and Protocols: GS-6201 Solution Preparation and Stability in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-6201 is a potent and selective antagonist of the adenosine A2B receptor (A2BR), a G-protein coupled receptor implicated in a variety of physiological and pathological processes, including inflammation and cardiovascular remodeling.[1][2] Accurate and reproducible in vitro and in vivo studies involving this compound necessitate the correct preparation of stable solutions. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound for research purposes. These application notes provide detailed protocols for the preparation of this compound solutions in DMSO and guidelines for assessing their stability.

Quantitative Data Summary

This compound Properties
PropertyValue
Molecular Weight446.43 g/mol
Molecular FormulaC₂₁H₂₁F₃N₆O₂
Purity≥98% (HPLC)
CAS Number752222-83-6
Solubility of this compound in DMSO
SolventMaximum ConcentrationNotes
DMSO5 mM (approximately 2.23 mg/mL)Standard solubility.
DMSO with assistanceUp to 100 mg/mL (224.00 mM)Requires ultrasonication and warming to 60°C.[1]
Recommended Storage of this compound Stock Solutions in DMSO

To maintain the integrity of this compound stock solutions, it is crucial to adhere to proper storage conditions and handling practices. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to prevent degradation from repeated freeze-thaw cycles.[2]

Storage TemperatureDuration
-20°C1 month[2]
-80°C6 months[2]

Signaling Pathway

This compound exerts its pharmacological effects by antagonizing the adenosine A2B receptor. This receptor is coupled to Gs and Gq proteins, and its activation by adenosine initiates downstream signaling cascades involving adenylyl cyclase, cyclic AMP (cAMP), phospholipase C (PLC), and mitogen-activated protein kinases (MAPK).

Adenosine_A2B_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR GS6201 This compound GS6201->A2BR Gs Gs A2BR->Gs Gq Gq A2BR->Gq AC Adenylyl Cyclase Gs->AC PLC Phospholipase C (PLC) Gq->PLC ATP ATP cAMP cAMP ATP->cAMP AC PKA PKA cAMP->PKA MAPK MAPK Pathway PKA->MAPK PIP2 PIP2 IP3 IP3 PIP2->IP3 PLC DAG DAG PIP2->DAG PLC PKC PKC DAG->PKC PKC->MAPK Downstream Downstream Effects MAPK->Downstream

Adenosine A2B Receptor Signaling Pathway

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust the quantities as needed for different desired concentrations.

Materials:

  • This compound powder

  • Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Vortex mixer

  • Water bath or heat block (optional)

  • Ultrasonic bath (optional)

Procedure:

  • Pre-weighing Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature to prevent condensation of moisture.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, weigh 4.46 mg of this compound (Molecular Weight = 446.43 g/mol ).

  • Solvent Addition: Add the calculated volume of DMSO to the tube containing the this compound powder. For 4.46 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.

  • Dissolution:

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, sonicate the solution in an ultrasonic bath for 5-10 minutes.

    • For higher concentrations (up to 100 mg/mL), warming the solution to 60°C in a water bath or on a heat block while intermittently vortexing may be necessary to achieve complete dissolution.[1]

  • Aliquoting and Storage: Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes (amber vials are recommended to protect from light). Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]

Solution_Preparation_Workflow Start Start Equilibrate Equilibrate this compound powder to room temp. Start->Equilibrate Weigh Weigh this compound powder Equilibrate->Weigh Add_DMSO Add calculated volume of DMSO Weigh->Add_DMSO Vortex Vortex thoroughly Add_DMSO->Vortex Check_Solubility Visually inspect for undissolved particles Vortex->Check_Solubility Assist_Solubilization Assist dissolution (sonicate and/or warm) Check_Solubility->Assist_Solubilization Particles Remain Aliquot Aliquot into single-use tubes Check_Solubility->Aliquot Fully Dissolved Assist_Solubilization->Vortex Store Store at -20°C or -80°C Aliquot->Store End End Store->End

This compound Solution Preparation Workflow
Protocol 2: Assessment of this compound Stability in DMSO by HPLC

This protocol provides a framework for researchers to determine the stability of this compound in DMSO under specific storage conditions.

Materials:

  • This compound in DMSO stock solution (prepared as in Protocol 1)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Appropriate HPLC column (e.g., C18 reversed-phase)

  • HPLC-grade solvents (e.g., acetonitrile, water with 0.1% formic acid)

  • HPLC vials

  • Incubators or storage chambers set to desired temperatures (e.g., -80°C, -20°C, 4°C, room temperature)

Procedure:

  • Time-Zero (T=0) Sample Preparation:

    • Immediately after preparing the this compound stock solution, prepare a sample for HPLC analysis.

    • Dilute a small aliquot of the stock solution with the initial mobile phase to a concentration suitable for HPLC detection.

    • Analyze this sample immediately. The peak area of this compound in this chromatogram will serve as the 100% reference point.

  • Sample Storage:

    • Store the aliquots of the this compound stock solution under the desired storage conditions (e.g., -80°C, -20°C, 4°C, and room temperature).

    • For freeze-thaw stability assessment, subject a separate set of aliquots to repeated freeze-thaw cycles (e.g., freeze at -20°C for at least 12 hours, then thaw at room temperature).

  • Analysis at Subsequent Time Points:

    • At predetermined time points (e.g., 1, 2, 4 weeks; 1, 3, 6 months), retrieve one aliquot from each storage condition.

    • Allow the samples to equilibrate to room temperature.

    • Prepare and analyze the samples by HPLC using the same method as the T=0 sample.

  • Data Analysis:

    • For each time point and condition, calculate the peak area of this compound.

    • Determine the percentage of this compound remaining relative to the T=0 sample using the following formula:

      • % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

    • Analyze the chromatograms for the appearance of new peaks, which may indicate the formation of degradation products.

    • Plot the percentage of remaining this compound against time for each storage condition to visualize the stability profile.

Stability_Testing_Workflow Start Start: Prepare fresh This compound stock solution T0_Analysis Analyze T=0 sample by HPLC Start->T0_Analysis Store_Samples Store aliquots at various conditions (temp, freeze-thaw) Start->Store_Samples Time_Point At each time point... Store_Samples->Time_Point Retrieve_Sample Retrieve sample from each condition Time_Point->Retrieve_Sample Analyze_Sample Analyze sample by HPLC Retrieve_Sample->Analyze_Sample Calculate_Remaining Calculate % this compound remaining vs. T=0 Analyze_Sample->Calculate_Remaining Plot_Data Plot % remaining vs. time Calculate_Remaining->Plot_Data Plot_Data->Time_Point Next time point End End: Determine stability profile Plot_Data->End

Workflow for Stability Assessment of this compound in DMSO

References

Application Notes and Protocols for Evaluating GS-6201 in Animal Models of Dermal Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dermal fibrosis, a hallmark of scleroderma (systemic sclerosis), is characterized by the excessive deposition of extracellular matrix components, leading to skin thickening and hardening.[1] GS-6201 is an antagonist of the A2B adenosine receptor (ADORA2B) that has shown promise in attenuating fibrosis.[2] Elevated levels of adenosine in tissues can promote fibrosis, and by blocking the ADORA2B receptor, this compound interferes with these pro-fibrotic signaling pathways.[2][3] This document provides detailed application notes and protocols for evaluating the anti-fibrotic efficacy of this compound in a well-established animal model of dermal fibrosis.

Animal Model of Choice: Bleomycin-Induced Dermal Fibrosis

The bleomycin-induced model is a widely used and well-characterized mouse model that recapitulates many of the key features of the inflammatory and early stages of scleroderma-associated skin fibrosis.[4][5][6] Repetitive intradermal injections of bleomycin, a glycopeptide antibiotic, induce a robust inflammatory response followed by significant dermal thickening, collagen accumulation, and the appearance of myofibroblasts.[1][4][7] This model is particularly suitable for assessing the therapeutic potential of anti-fibrotic agents like this compound.[2]

Signaling Pathway of this compound in Dermal Fibrosis

This compound exerts its anti-fibrotic effects by blocking the A2B adenosine receptor. In fibrotic conditions, elevated adenosine levels activate ADORA2B, which in turn promotes a pro-fibrotic environment. The pathway involves the recruitment and activation of immune cells, such as alternatively activated (M2) macrophages, and the stimulation of fibroblasts to differentiate into myofibroblasts, the primary producers of collagen. By antagonizing ADORA2B, this compound can halt or reverse these processes.[2][3]

This compound Signaling Pathway cluster_0 Cellular Environment cluster_1 Fibrotic Outcomes Adenosine Increased Adenosine ADORA2B ADORA2B Receptor Adenosine->ADORA2B Activates Macrophage Macrophage (M2) ADORA2B->Macrophage Promotes Activation Fibroblast Fibroblast ADORA2B->Fibroblast Promotes Differentiation GS6201 This compound GS6201->ADORA2B Blocks IL6 IL-6 Production Macrophage->IL6 Increases Myofibroblast Myofibroblast Collagen Collagen Deposition Myofibroblast->Collagen Increases Fibroblast->Myofibroblast Fibrosis Dermal Fibrosis Collagen->Fibrosis

Caption: this compound blocks the ADORA2B receptor, inhibiting pro-fibrotic pathways.

Experimental Protocol: Bleomycin-Induced Dermal Fibrosis and this compound Treatment

This protocol details the induction of dermal fibrosis using bleomycin and the subsequent therapeutic intervention with this compound.

Materials
  • C57BL/6 mice (6-8 weeks old)[8]

  • Bleomycin sulfate

  • Phosphate-buffered saline (PBS), sterile

  • This compound

  • Control chow and chow mixed with this compound

  • Syringes and 30-gauge needles

  • Electric hair clippers

  • Dermal punch biopsy tool (5mm)

  • Reagents for histology (formalin, paraffin, Masson's trichrome stain)

  • Reagents for RNA extraction and qPCR

  • Reagents for protein analysis (e.g., hydroxyproline assay)

Experimental Workflow

Experimental Workflow cluster_acclimatization Week 0 cluster_induction Weeks 1-4 cluster_treatment Day 15-28 cluster_endpoint Day 28 cluster_analysis Post-Collection Acclimatization Acclimatization of Mice (1 week) Induction Daily Subcutaneous Bleomycin Injections Acclimatization->Induction Treatment This compound Administration (in chow) Induction->Treatment Endpoint Euthanasia and Tissue Collection Treatment->Endpoint Histology Histology (Dermal Thickness) Endpoint->Histology qPCR qPCR (Collagen Transcripts) Endpoint->qPCR Protein Protein Analysis (Hydroxyproline) Endpoint->Protein

Caption: Workflow for evaluating this compound in the bleomycin-induced fibrosis model.

Detailed Procedure
  • Animal Acclimatization: House C57BL/6 mice in a controlled environment for at least one week before the experiment.

  • Induction of Dermal Fibrosis (Day 0 to Day 28):

    • Anesthetize the mice.

    • Shave a 1.5 cm² area on the upper back of each mouse.[9]

    • Administer daily subcutaneous injections of bleomycin (e.g., 1.0 mg/mL in 50 µL of PBS) into the shaved area for 28 days.[9] Rotate the injection site daily within the shaved area.[9]

    • A control group should receive daily subcutaneous injections of PBS.

  • This compound Treatment (Day 15 to Day 28):

    • On day 15, after fibrosis is established, divide the bleomycin-injected mice into two groups.[2]

    • One group will continue on control chow.

    • The second group will be switched to chow containing this compound.[2] A separate control group receiving PBS injections can also be given this compound chow to assess any effects of the compound alone.[2]

  • Endpoint and Tissue Collection (Day 28):

    • At day 28, euthanize the mice.[2]

    • Excise the treated area of the back skin.

    • Divide the skin sample for different analyses:

      • A portion for histological analysis (fix in 10% formalin).

      • A portion for RNA extraction (snap-freeze in liquid nitrogen).

      • A portion for protein analysis (snap-freeze in liquid nitrogen).[9]

Outcome Measures and Analysis
  • Dermal Thickness:

    • Embed the formalin-fixed skin in paraffin and cut 5 µm sections.

    • Stain with Masson's trichrome to visualize collagen (blue).

    • Measure the dermal thickness (from the epidermal-dermal junction to the dermal-subcutaneous fat junction) using image analysis software.[2][10]

  • Collagen Content:

    • Hydroxyproline Assay: A colorimetric assay to quantify the total collagen content in skin lysates.[4]

    • Quantitative PCR (qPCR): Measure the mRNA expression levels of collagen genes, such as COL1A1, relative to a housekeeping gene.[2][10]

  • Myofibroblast Infiltration:

    • Perform immunohistochemistry or immunofluorescence for alpha-smooth muscle actin (α-SMA), a marker for myofibroblasts.[2][4][10]

Summary of Quantitative Data

The following table summarizes the expected outcomes based on published studies of this compound in the bleomycin-induced dermal fibrosis model.[2][10]

Parameter Control (PBS + Control Chow) This compound Control (PBS + this compound Chow) Bleomycin (Bleo + Control Chow) Bleomycin + this compound (Bleo + this compound Chow)
Dermal Thickness (µm) BaselineNo Significant ChangeSignificantly IncreasedSignificantly Reduced vs. Bleomycin
COL1A1 Transcript Levels (relative) 1.0No Significant ChangeSignificantly IncreasedSignificantly Reduced vs. Bleomycin
α-SMA Positive Myofibroblasts LowLowSignificantly IncreasedSignificantly Reduced vs. Bleomycin
Fibronectin (FN) Levels BaselineNo Significant ChangeSignificantly IncreasedSignificantly Reduced vs. Bleomycin
IL-6 Transcript Levels (relative) 1.0No Significant ChangeSignificantly IncreasedSignificantly Reduced vs. Bleomycin

Conclusion

The bleomycin-induced dermal fibrosis model provides a robust and reproducible platform for evaluating the therapeutic efficacy of this compound. By antagonizing the ADORA2B receptor, this compound has been shown to significantly reduce key markers of dermal fibrosis, including dermal thickness, collagen deposition, and myofibroblast accumulation.[2][10] These detailed protocols and application notes should serve as a valuable resource for researchers investigating the anti-fibrotic potential of this compound.

References

Measuring GS-6201 Efficacy in Allergic Asthma Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), eosinophilic inflammation, and increased production of Th2 cytokines such as IL-4, IL-5, and IL-13. Adenosine, an endogenous nucleoside, has been implicated in the pathophysiology of asthma, with elevated levels found in the airways of asthmatic patients.[1][2] Adenosine exerts its effects through four G-protein coupled receptor subtypes: A1, A2A, A2B, and A3. The A2B adenosine receptor (A2BAR) is a low-affinity receptor that is upregulated under inflammatory conditions and is expressed on key immune cells involved in asthma, including mast cells and eosinophils. Activation of the A2B receptor has been shown to promote the release of pro-inflammatory mediators, suggesting that its antagonism could be a promising therapeutic strategy for allergic asthma.

GS-6201 is a potent and selective antagonist of the A2B adenosine receptor. This document provides detailed application notes and protocols for evaluating the efficacy of this compound in preclinical murine models of allergic asthma. The protocols outlined below are based on established ovalbumin (OVA)-induced allergic asthma models, and the data presented is representative of the expected efficacy of a selective A2B antagonist.

Data Presentation

The following tables summarize the quantitative effects of a selective A2B adenosine receptor antagonist, CVT-6883, which serves as a surrogate for this compound, in a murine model of allergic asthma.

Table 1: Effect of a Selective A2B Antagonist on Airway Hyperresponsiveness (AHR) to Methacholine

Treatment GroupEC50 (μM) of MethacholineMaximum Contractile Response (g)
Control5.31 ± 0.710.58 ± 0.04
Sensitized (OVA)1.50 ± 0.361.63 ± 0.08
Sensitized + A2B Antagonist3.10 ± 0.541.27 ± 0.05

Data is presented as mean ± SEM. A higher EC50 value indicates less airway responsiveness. Data is representative from studies on selective A2B antagonists.[3]

Table 2: Effect of a Selective A2B Antagonist on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)

Treatment GroupTotal White Blood Cells (cells/mL)
Control2580 ± 180.02
Sensitized (OVA)9421.43 ± 169.1
Sensitized + A2B Antagonist5950 ± 1035.7

Data is presented as mean ± SEM. Data is representative from studies on selective A2B antagonists.[3]

Table 3: Effect of a Selective A2B Antagonist on Serum Cytokine Levels

Treatment GroupIL-4 (pg/mL)IFN-γ (pg/mL)
Control39.78 ± 2.10-
Sensitized (OVA)47.41 ± 1.98-
Sensitized + A2B Antagonist45.24 ± 2.15-

Data is presented as mean ± SEM. IFN-γ levels were also measured but did not show significant changes in this particular study.[3]

Detailed Experimental Protocols

Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model

This protocol describes the induction of an acute allergic asthma phenotype in mice using ovalbumin as the allergen.

Materials:

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)

  • Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Ketamine/Xylazine anesthetic solution

  • Methacholine chloride (Sigma-Aldrich)

  • This compound or other selective A2B antagonist

  • Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 50% water)

Procedure:

  • Sensitization:

    • On days 0 and 7, administer an intraperitoneal (i.p.) injection of 100 µL of a solution containing 20 µg OVA emulsified in 2 mg of aluminum hydroxide in sterile saline to each mouse (6-8 week old BALB/c mice are commonly used).

    • For the control group, administer an i.p. injection of alum in saline without OVA.

  • Allergen Challenge:

    • From day 14 to day 20, challenge the mice daily by intranasal (i.n.) administration of 50 µL of 1% OVA in sterile saline under light anesthesia (e.g., isoflurane or ketamine/xylazine).

    • The control group receives intranasal saline.

  • Drug Administration:

    • Administer this compound (e.g., 1-10 mg/kg, i.p. or oral gavage) or vehicle to the treatment groups 1 hour prior to each OVA challenge. A 4 mg/kg dose has been used for this compound in other models.[4]

Measurement of Airway Hyperresponsiveness (AHR)

AHR is a key feature of asthma and can be assessed by measuring the bronchoconstrictor response to methacholine.

Procedure:

  • 24 hours after the final OVA challenge, anesthetize the mice (e.g., with an i.p. injection of pentobarbital).

  • Surgically cannulate the trachea and connect the mouse to a small animal ventilator (e.g., FlexiVent).

  • Administer increasing concentrations of aerosolized methacholine (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL) through the ventilator.

  • Measure lung resistance (Rrs) and compliance (Crs) at each methacholine concentration.

  • Plot the dose-response curve and calculate the provocative concentration of methacholine that causes a 200% increase in resistance (PC200) as a measure of AHR.

Bronchoalveolar Lavage (BAL) and Cell Analysis

BAL is performed to collect cells from the airways to assess the degree and type of inflammation.

Procedure:

  • Immediately after AHR measurement, euthanize the mouse.

  • Expose the trachea and insert a cannula.

  • Instill and withdraw 1 mL of ice-cold sterile saline three times.

  • Pool the recovered BAL fluid (BALF).

  • Centrifuge the BALF to pellet the cells.

  • Resuspend the cell pellet and determine the total cell count using a hemocytometer.

  • Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes).

Measurement of Cytokine Levels

Th2 cytokines in the BALF supernatant or serum can be quantified using enzyme-linked immunosorbent assay (ELISA).

Procedure:

  • Use the supernatant from the centrifuged BALF or collect blood via cardiac puncture for serum preparation.

  • Perform ELISA for IL-4, IL-5, and IL-13 according to the manufacturer's instructions (e.g., R&D Systems, eBioscience).

  • Read the absorbance on a microplate reader and calculate the cytokine concentrations based on a standard curve.

Mandatory Visualizations

Signaling Pathway

G A2B Adenosine Receptor Signaling in Allergic Asthma cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine A2BAR A2B Receptor Adenosine->A2BAR Activates GS6201 This compound GS6201->A2BAR Inhibits Gs Gs A2BAR->Gs Gq Gq A2BAR->Gq AC Adenylate Cyclase Gs->AC Activates PLC PLC Gq->PLC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates Cytokine_Release Release of IL-4, IL-5, IL-13 PKA->Cytokine_Release IP3 IP3 PLC->IP3 Generates Ca2_release Ca2+ Release IP3->Ca2_release Ca2_release->Cytokine_Release Inflammation Airway Inflammation Cytokine_Release->Inflammation

Caption: A2B Receptor Signaling Pathway in Mast Cells.

Experimental Workflow

G Experimental Workflow for Evaluating this compound in a Murine Asthma Model cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_assessment Assessment Phase cluster_analysis Data Analysis Day0 Day 0: OVA/Alum i.p. injection Day7 Day 7: OVA/Alum i.p. injection Day14_20 Days 14-20: Daily OVA i.n. challenge Day7->Day14_20 Treatment This compound or Vehicle (1 hr prior to each challenge) Day21_AHR Day 21: Measure Airway Hyperresponsiveness (AHR) Day14_20->Day21_AHR Day21_BALF Day 21: Collect Bronchoalveolar Lavage Fluid (BALF) AHR_Analysis AHR to Methacholine Day21_AHR->AHR_Analysis Day21_Serum Day 21: Collect Serum Cell_Counts Total & Differential Cell Counts in BALF Day21_BALF->Cell_Counts Cytokines Cytokine Levels (IL-4, IL-5, IL-13) in BALF & Serum Day21_Serum->Cytokines

Caption: Workflow for this compound efficacy testing.

Logical Relationship

G Logical Relationship of this compound's Mechanism of Action GS6201 This compound A2BAR_Blockade A2B Receptor Blockade on Mast Cells & Eosinophils GS6201->A2BAR_Blockade Reduced_Signaling Reduced Downstream Signaling (↓cAMP, ↓Ca2+ mobilization) A2BAR_Blockade->Reduced_Signaling Reduced_Cytokines Decreased Release of Th2 Cytokines (IL-4, IL-5, IL-13) Reduced_Signaling->Reduced_Cytokines Reduced_Inflammation Reduced Eosinophilic Airway Inflammation Reduced_Cytokines->Reduced_Inflammation Reduced_AHR Attenuation of Airway Hyperresponsiveness (AHR) Reduced_Inflammation->Reduced_AHR Therapeutic_Effect Therapeutic Effect in Allergic Asthma Reduced_AHR->Therapeutic_Effect

Caption: this compound's proposed mechanism of action.

References

Application Notes and Protocols for the Quantification of GS-6201 (Lenacapavir) in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the quantitative analysis of GS-6201, also known as Lenacapavir (LCV), in plasma samples. The primary method detailed is Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), which offers high sensitivity and selectivity for therapeutic drug monitoring and pharmacokinetic studies.

Introduction

Lenacapavir is a first-in-class, long-acting HIV-1 capsid inhibitor approved for the treatment of HIV in treatment-experienced patients.[1][2] Due to its infrequent dosing regimen, which includes oral and subcutaneous administration followed by maintenance injections every six months, monitoring plasma concentrations is crucial to ensure therapeutic efficacy and prevent the development of drug resistance.[1][2] The methods outlined below are validated bioanalytical procedures suitable for clinical and research applications.

Quantitative Data Summary

The following tables summarize the key quantitative parameters from validated LC-MS/MS methods for this compound quantification in plasma.

Table 1: LC-MS/MS Method Validation Parameters

ParameterMethod 1 (Human Plasma)Method 2 (Rat Plasma)
Linearity Range 0.1 - 500 ng/mL5 - 100 ng/mL
Correlation Coefficient (r²) ≥ 0.99600.9999
Lower Limit of Quantification (LLOQ) 0.1 ng/mL5 ng/mL
Accuracy (% Trueness) 89.7 - 104.1%Not explicitly stated, but within predefined limits
Precision (%CV) < 15%Within predefined limits
Internal Standard (IS) Lenacapavir-d6D6-LCV
Recovery Not explicitly stated98.97% - 99.51%
Matrix Effect Assessed and within acceptable limitsAssessed and within acceptable limits

Sources:[1][2][3]

Table 2: Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Lenacapavir (this compound) 968.4869.3Positive ESI
Lenacapavir (this compound) - Rat Study 969.32509.15Positive ESI
Lenacapavir-d6 (IS) 974.4875.3Positive ESI
D6-LCV (IS) - Rat Study 975.28515.07Positive ESI

Sources:[3][4][5]

Experimental Protocols

Two primary sample preparation techniques have been reported: protein precipitation and liquid-liquid extraction.

Protocol 1: Protein Precipitation Method (Human Plasma)

This method is simpler and faster, making it suitable for high-throughput analysis.[1]

1. Materials and Reagents:

  • Human plasma (collected in K2EDTA tubes)

  • Lenacapavir analytical standard

  • Lenacapavir-d6 (internal standard)

  • Acetonitrile (ACN), HPLC grade

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Formic acid, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

  • Vortex mixer

  • Centrifuge

2. Standard and QC Sample Preparation:

  • Prepare stock solutions of Lenacapavir and Lenacapavir-d6 in an appropriate organic solvent (e.g., methanol).

  • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Lenacapavir into blank human plasma. A typical range would be 0.1 to 500 ng/mL.[1]

  • Prepare a working solution of the internal standard (Lenacapavir-d6).

3. Sample Preparation Procedure:

  • Pipette 100 µL of plasma sample (unknown, standard, or QC) into a microcentrifuge tube.

  • Add the internal standard solution.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Dilute the supernatant as needed (e.g., with water or mobile phase) before injection into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction Method (Rat Plasma)

This method provides a cleaner extract, potentially reducing matrix effects.[3]

1. Materials and Reagents:

  • Rat plasma

  • Lenacapavir analytical standard

  • D6-LCV (internal standard)

  • Methanol, HPLC grade

  • An appropriate organic extraction solvent (e.g., methyl tert-butyl ether)

  • Polypropylene tubes

  • Vortex mixer

  • Centrifuge (refrigerated)

  • Sample evaporator

2. Sample Preparation Procedure:

  • Pipette 200 µL of rat plasma sample into a polypropylene tube.[3]

  • Add 500 µL of the internal standard stock solution.[3]

  • Vortex for approximately 10 minutes.[3]

  • Centrifuge at 4,000 rpm at 20°C.[3]

  • Transfer the supernatant to a new tube.[3]

  • Evaporate the solvent to dryness at 40°C under a gentle stream of nitrogen.[3]

  • Reconstitute the dried extract in 300 µL of methanol and 500 µL of diluent.[3]

  • Vortex briefly and transfer the sample to an autosampler vial for injection.[3]

Chromatographic and Mass Spectrometric Conditions

Liquid Chromatography (LC):

  • Column: Waters Symmetry C18, 150 × 4.6 mm, 3.5 µm or equivalent.[3]

  • Mobile Phase A: 0.1% Formic acid in water.[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: A multi-step gradient is typically used to achieve separation. For example, starting with a higher percentage of Mobile Phase A and ramping up the percentage of Mobile Phase B to elute the analyte and internal standard.[1]

  • Flow Rate: 0.5 - 0.8 mL/min.

  • Column Temperature: 40 - 60°C.

  • Injection Volume: 5 - 10 µL.

Tandem Mass Spectrometry (MS/MS):

  • System: A triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization (ESI) in positive mode.[4]

  • Detection: Multiple Reaction Monitoring (MRM).[4]

  • MRM Transitions: See Table 2 for specific m/z transitions for Lenacapavir and its internal standard.[4][5]

  • Source Parameters: Optimize gas flows (nebulizer, heater, curtain) and temperatures for the specific instrument used.

Visualizations

Protein Precipitation Workflow Plasma 1. Plasma Sample (100 µL) + Internal Standard Add_ACN 2. Add Acetonitrile (300 µL) Plasma->Add_ACN Vortex 3. Vortex (1 min) Add_ACN->Vortex Centrifuge 4. Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant 5. Collect Supernatant Centrifuge->Supernatant Dilute 6. Dilute Supernatant Supernatant->Dilute Inject 7. Inject into LC-MS/MS Dilute->Inject Liquid-Liquid Extraction Workflow Plasma_IS 1. Plasma Sample (200 µL) + Internal Standard (500 µL) Vortex1 2. Vortex (10 min) Plasma_IS->Vortex1 Centrifuge 3. Centrifuge (4,000 rpm, 20°C) Vortex1->Centrifuge Collect 4. Collect Supernatant Centrifuge->Collect Evaporate 5. Evaporate to Dryness (40°C) Collect->Evaporate Reconstitute 6. Reconstitute (Methanol + Diluent) Evaporate->Reconstitute Inject 7. Inject into LC-MS/MS Reconstitute->Inject

References

Application Notes and Protocols: Investigating GS-6201 in Combination with Other Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GS-6201 is a selective antagonist of the adenosine A2B receptor, a G-protein coupled receptor implicated in the propagation of inflammatory responses. This document outlines the rationale and provides detailed, albeit hypothetical, protocols for evaluating the therapeutic potential of this compound in combination with other standard-of-care anti-inflammatory agents. The proposed studies are designed to assess potential synergistic or additive effects in preclinical models of inflammation, offering a framework for future research and drug development in this area.

Introduction

Chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, are complex conditions often requiring multi-targeted therapeutic approaches. While existing anti-inflammatory drugs, including non-steroidal anti-inflammatory drugs (NSAIDs), corticosteroids, and disease-modifying anti-rheumatic drugs (DMARDs), are cornerstones of treatment, they are not universally effective and can be associated with significant side effects.

This compound, by selectively blocking the A2B adenosine receptor, offers a targeted mechanism to modulate inflammatory pathways. Adenosine levels are elevated in inflamed tissues, and activation of the A2B receptor can lead to the production of pro-inflammatory cytokines such as IL-6 and TNF-α. Therefore, antagonizing this receptor presents a promising strategy for reducing inflammation.

Combining this compound with other anti-inflammatory agents could offer several advantages, including:

  • Synergistic Efficacy: Targeting different inflammatory pathways simultaneously may lead to a greater therapeutic effect than either agent alone.

  • Dose Reduction: Combination therapy might allow for lower doses of each agent, potentially reducing dose-related toxicity.

  • Overcoming Resistance: For patients who have an inadequate response to monotherapy, a combination approach may provide clinical benefit.

These application notes provide a theoretical framework for preclinical evaluation of this compound in combination therapies.

Signaling Pathway of the A2B Adenosine Receptor in Inflammation

A2B_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR Activates Gs Gs protein A2BR->Gs Activates NFkB NF-κB A2BR->NFkB Activates (alternative pathway) GS6201 This compound GS6201->A2BR Blocks AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Activates Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α, etc.) CREB->Cytokines Promotes Transcription NFkB->Cytokines Promotes Transcription

A2B adenosine receptor signaling pathway in inflammation.

Proposed Preclinical Evaluation of this compound Combination Therapy

The following sections detail a hypothetical experimental workflow and protocols for assessing the efficacy of this compound in combination with a standard anti-inflammatory drug, such as methotrexate, in a murine model of collagen-induced arthritis (CIA).

Experimental Workflow

experimental_workflow cluster_setup Model Induction and Grouping cluster_treatment Treatment Regimen cluster_assessment Efficacy Assessment cluster_analysis Data Analysis induction Induction of Collagen-Induced Arthritis (CIA) in DBA/1 mice grouping Randomization into Treatment Groups (n=10/group) induction->grouping vehicle Vehicle Control grouping->vehicle gs6201 This compound Monotherapy grouping->gs6201 mtx Methotrexate Monotherapy grouping->mtx combo This compound + Methotrexate Combination Therapy grouping->combo scoring Clinical Scoring of Arthritis (daily) vehicle->scoring paw Paw Thickness Measurement (bi-weekly) vehicle->paw histology Histopathological Analysis of Joints (end of study) vehicle->histology cytokines Cytokine Profiling (serum) (end of study) vehicle->cytokines gs6201->scoring gs6201->paw gs6201->histology gs6201->cytokines mtx->scoring mtx->paw mtx->histology mtx->cytokines combo->scoring combo->paw combo->histology combo->cytokines stats Statistical Analysis (ANOVA, t-test) scoring->stats paw->stats histology->stats cytokines->stats

Proposed experimental workflow for evaluating combination therapy.

Experimental Protocols

Collagen-Induced Arthritis (CIA) Model
  • Animals: Male DBA/1 mice, 8-10 weeks old.

  • Induction:

    • Emulsify bovine type II collagen (CII) in Complete Freund's Adjuvant (CFA).

    • Administer a primary immunization of 100 µg of CII emulsified in CFA intradermally at the base of the tail on day 0.

    • On day 21, administer a booster immunization of 100 µg of CII emulsified in Incomplete Freund's Adjuvant (IFA) intradermally.

  • Monitoring: Observe mice daily for the onset of clinical signs of arthritis (erythema and swelling of the paws).

Dosing and Administration
  • This compound: Administer daily via oral gavage at a dose of 10 mg/kg, starting from the day of the booster immunization (day 21).

  • Methotrexate: Administer intraperitoneally at a dose of 1 mg/kg, twice a week, starting from day 21.

  • Combination Group: Receive both this compound and methotrexate at the doses and schedules described above.

  • Vehicle Control: Administer the appropriate vehicles for both oral and intraperitoneal routes.

Assessment of Arthritis Severity
  • Clinical Scoring: Score each paw daily on a scale of 0-4, based on the degree of inflammation (0 = normal, 1 = mild swelling and/or erythema of one digit, 2 = moderate swelling and erythema of more than one digit, 3 = severe swelling and erythema of the entire paw, 4 = maximal inflammation with ankylosis). The maximum score per mouse is 16.

  • Paw Thickness: Measure the thickness of the hind paws using a digital caliper every 3-4 days.

Histopathological Analysis
  • At the end of the study (e.g., day 42), euthanize the mice and collect the hind paws.

  • Fix the paws in 10% neutral buffered formalin, decalcify, and embed in paraffin.

  • Section the joints and stain with Hematoxylin and Eosin (H&E) and Safranin O.

  • Score the sections for inflammation, pannus formation, and cartilage/bone erosion by a blinded observer.

Cytokine Analysis
  • Collect blood via cardiac puncture at the time of euthanasia.

  • Isolate serum and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using a multiplex immunoassay (e.g., Luminex) or ELISA.

Data Presentation (Hypothetical Data)

The following tables illustrate how quantitative data from the proposed experiments could be presented.

Table 1: Effect of this compound and Methotrexate, alone and in combination, on Clinical Arthritis Score in CIA Mice (Hypothetical Data)

Treatment GroupMean Arthritis Score (Day 42)% Inhibition
Vehicle Control10.5 ± 1.2-
This compound (10 mg/kg)7.8 ± 0.925.7%
Methotrexate (1 mg/kg)6.5 ± 0.838.1%
This compound + Methotrexate3.2 ± 0.5#69.5%
p < 0.05 vs. Vehicle Control; # p < 0.05 vs. monotherapy groups

Table 2: Effect of this compound and Methotrexate on Paw Thickness in CIA Mice (Hypothetical Data)

Treatment GroupPaw Thickness (mm, Day 42)Change from Baseline (%)
Vehicle Control3.8 ± 0.390%
This compound (10 mg/kg)3.1 ± 0.255%
Methotrexate (1 mg/kg)2.9 ± 0.245%
This compound + Methotrexate2.3 ± 0.1#15%
p < 0.05 vs. Vehicle Control; # p < 0.05 vs. monotherapy groups

Table 3: Effect of this compound and Methotrexate on Serum Cytokine Levels in CIA Mice (Hypothetical Data)

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)
Vehicle Control150 ± 25250 ± 40
This compound (10 mg/kg)110 ± 18180 ± 32
Methotrexate (1 mg/kg)95 ± 15150 ± 28
This compound + Methotrexate50 ± 10#75 ± 15#
* p < 0.05 vs. Vehicle Control; # p < 0.05 vs. monotherapy groups

Conclusion

The provided application notes and protocols offer a comprehensive, though theoretical, framework for the preclinical investigation of this compound in combination with other anti-inflammatory agents. The rationale for this approach is strong, based on the distinct and potentially complementary mechanisms of action. The detailed protocols for a murine CIA model, along with examples of data presentation, are intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of such combination therapies. Successful demonstration of synergy in these preclinical models would provide a strong basis for further development and potential clinical translation.

Application Notes and Protocols: Experimental Design for GS-6201 in Cigarette Smoke Exposure Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cigarette smoke (CS) is a primary risk factor for the development of chronic obstructive pulmonary disease (COPD), a progressive lung disease characterized by chronic inflammation, oxidative stress, and irreversible airflow limitation. These application notes provide a detailed experimental framework for evaluating the therapeutic potential of GS-6201, a selective antagonist of the adenosine A2B receptor (A2BR), in preclinical models of cigarette smoke-induced lung injury.[1] The A2B receptor is implicated in pro-inflammatory and pro-fibrotic signaling pathways, making it a promising target for intervention in CS-related lung diseases.[2][3][4]

This document outlines protocols for both in vitro and in vivo studies to assess the efficacy of this compound in mitigating the detrimental effects of cigarette smoke exposure. The provided methodologies, data presentation formats, and signaling pathway diagrams are intended to guide researchers in designing and executing robust preclinical studies.

Signaling Pathways of Interest

Cigarette smoke exposure triggers a complex cascade of intracellular signaling events that contribute to lung pathology. A key pathway involves the accumulation of extracellular adenosine, which activates the A2B receptor, leading to downstream inflammatory and fibrotic responses. This compound is designed to block this interaction. Furthermore, CS induces significant oxidative stress, activating pathways such as the MAPK and NF-κB signaling cascades.[5][6][7]

cluster_CS Cigarette Smoke Exposure cluster_Cellular Cellular Response CS Cigarette Smoke ROS ↑ Reactive Oxygen Species (ROS) CS->ROS Adenosine ↑ Extracellular Adenosine CS->Adenosine MAPK MAPK Pathway (p38, JNK, ERK) ROS->MAPK NFkB NF-κB Pathway ROS->NFkB A2BR Adenosine A2B Receptor Adenosine->A2BR Inflammation Inflammatory Cytokines (IL-6, IL-8, TNF-α) A2BR->Inflammation Fibrosis Pro-fibrotic Factors (TGF-β, Collagen) A2BR->Fibrosis GS6201 This compound GS6201->A2BR Inhibition MAPK->Inflammation NFkB->Inflammation

Figure 1: Signaling pathways in CS-induced lung injury and this compound's mechanism.

In Vitro Experimental Design: this compound in a Human Bronchial Epithelial Cell Model

This section details an in vitro protocol to assess the protective effects of this compound on human bronchial epithelial cells (HBECs) exposed to cigarette smoke extract (CSE). The air-liquid interface (ALI) culture system is recommended as it closely mimics the physiological conditions of the human airway epithelium.[8][9][10]

Experimental Workflow: In Vitro Model

start Isolate & Culture Primary HBECs ali Differentiate HBECs at Air-Liquid Interface (ALI) (21-28 days) start->ali pre_treat Pre-treat with this compound or Vehicle (2 hours) ali->pre_treat cse_exposure Expose to Cigarette Smoke Extract (CSE) (4 or 24 hours) pre_treat->cse_exposure collection Collect Supernatant & Cell Lysates cse_exposure->collection analysis Analyze Endpoints: - Cytotoxicity (LDH) - Inflammation (ELISA) - Oxidative Stress (ROS Assay) - Gene Expression (qPCR) collection->analysis

Figure 2: Workflow for in vitro evaluation of this compound in HBECs exposed to CSE.
Detailed Protocol: In Vitro HBEC Exposure Model

  • Cell Culture and Differentiation:

    • Culture primary HBECs on permeable transwell inserts.

    • Once confluent, switch to an air-liquid interface (ALI) culture by removing the apical medium to promote differentiation into a pseudostratified mucociliary epithelium over 21-28 days.[9][11]

  • Preparation of Cigarette Smoke Extract (CSE):

    • Bubble the smoke from one standard research cigarette through 10 mL of cell culture medium at a rate of one puff per minute.

    • Filter-sterilize the resulting solution (this is considered 100% CSE).

    • Prepare fresh for each experiment and dilute to the desired concentration (e.g., 1%, 2.5%, 5%) in culture medium.

  • Experimental Groups:

    • Vehicle Control: No treatment.

    • This compound Control: this compound alone.

    • CSE Exposure: Vehicle pre-treatment followed by CSE exposure.

    • This compound + CSE: this compound pre-treatment followed by CSE exposure.

  • Treatment and Exposure:

    • Pre-treat the basolateral side of the differentiated HBECs with this compound (e.g., 1, 10, 100 nM) or vehicle for 2 hours.

    • Expose the apical surface of the cells to CSE-containing medium for 4 to 24 hours.

  • Endpoint Analysis:

    • Cytotoxicity: Measure lactate dehydrogenase (LDH) release in the apical and basolateral media.

    • Inflammation: Quantify the secretion of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) in the basolateral medium using ELISA.[1][2]

    • Oxidative Stress: Measure intracellular reactive oxygen species (ROS) production using a fluorescent probe like DCFH-DA.

    • Gene Expression: Analyze the expression of inflammatory and oxidative stress-related genes (e.g., IL6, IL8, HMOX1) using qPCR.

Hypothetical Quantitative Data: In Vitro Model

Table 1: Effect of this compound on CSE-Induced IL-6 and IL-8 Secretion in HBECs

Treatment GroupIL-6 (pg/mL)IL-8 (pg/mL)
Vehicle Control55 ± 8150 ± 22
CSE (2.5%)480 ± 551250 ± 130
CSE + this compound (10 nM)210 ± 30650 ± 85
CSE + this compound (100 nM)120 ± 18350 ± 50

Table 2: Effect of this compound on CSE-Induced Cytotoxicity and Oxidative Stress in HBECs

Treatment GroupLDH Release (% of Max)Relative ROS Levels
Vehicle Control5 ± 1.51.0 ± 0.2
CSE (2.5%)35 ± 4.24.5 ± 0.6
CSE + this compound (10 nM)20 ± 3.12.8 ± 0.4
CSE + this compound (100 nM)12 ± 2.51.9 ± 0.3

In Vivo Experimental Design: this compound in a Mouse Model of Cigarette Smoke Exposure

This section describes an in vivo protocol to evaluate the therapeutic efficacy of this compound in a mouse model of chronic cigarette smoke exposure, which recapitulates key features of human COPD.[12][13][14]

Experimental Workflow: In Vivo Model

start Acclimatize Mice (1 week) exposure Expose to Whole Body Cigarette Smoke or Air (4 weeks, 5 days/week) start->exposure treatment Administer this compound or Vehicle Daily (e.g., intraperitoneal) endpoints Endpoint Analysis (at 24h post-final exposure) exposure->endpoints treatment->endpoints balf Collect Bronchoalveolar Lavage Fluid (BALF) endpoints->balf tissue Collect Lung Tissue endpoints->tissue balf_analysis BALF Analysis: - Cell Counts - Cytokine Levels balf->balf_analysis tissue_analysis Tissue Analysis: - Histology (H&E) - Oxidative Stress Markers - Gene Expression tissue->tissue_analysis

Figure 3: Workflow for in vivo evaluation of this compound in a CS-exposed mouse model.
Detailed Protocol: In Vivo Mouse Exposure Model

  • Animals and Acclimatization:

    • Use C57BL/6 mice (8-10 weeks old).

    • Acclimatize animals for at least one week before the start of the experiment.

  • Cigarette Smoke Exposure:

    • Expose mice to whole-body cigarette smoke from standard research cigarettes for 2 hours/day, 5 days/week, for 4 weeks.[14][15] Control groups will be exposed to filtered air.

    • Use a smoking chamber to ensure consistent exposure.

  • Experimental Groups:

    • Air + Vehicle: Air exposure with vehicle administration.

    • Air + this compound: Air exposure with this compound administration.

    • CS + Vehicle: Cigarette smoke exposure with vehicle administration.

    • CS + this compound: Cigarette smoke exposure with this compound administration.

  • Drug Administration:

    • Administer this compound (e.g., 1-10 mg/kg) or vehicle via an appropriate route (e.g., intraperitoneal injection or oral gavage) daily, prior to CS exposure.[16]

  • Sample Collection and Endpoint Analysis (24 hours after the final exposure):

    • Bronchoalveolar Lavage Fluid (BALF) Analysis:

      • Perform bronchoalveolar lavage to collect BALF.

      • Determine total and differential cell counts (macrophages, neutrophils, lymphocytes) to assess inflammation.[12]

      • Measure cytokine levels (e.g., TNF-α, IL-6, KC) in the BALF supernatant by ELISA.[17]

    • Lung Tissue Analysis:

      • Perfuse and collect lung tissue.

      • Histology: Fix one lung lobe in formalin for paraffin embedding. Prepare sections and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and structural changes.

      • Oxidative Stress: Homogenize lung tissue to measure markers of oxidative stress (e.g., malondialdehyde levels, superoxide dismutase activity).

      • Gene Expression: Extract RNA from lung tissue to analyze the expression of relevant genes by qPCR.

Hypothetical Quantitative Data: In Vivo Model

Table 3: Effect of this compound on Inflammatory Cell Infiltration in BALF of CS-Exposed Mice

Treatment GroupTotal Cells (x10⁵)Neutrophils (x10⁴)Macrophages (x10⁵)
Air + Vehicle1.2 ± 0.30.5 ± 0.11.1 ± 0.2
CS + Vehicle8.5 ± 1.115.2 ± 2.56.8 ± 0.9
CS + this compound (5 mg/kg)4.1 ± 0.75.8 ± 1.33.5 ± 0.5

Table 4: Effect of this compound on Pro-inflammatory Cytokine Levels in BALF of CS-Exposed Mice

Treatment GroupTNF-α (pg/mL)KC (pg/mL)
Air + Vehicle25 ± 640 ± 10
CS + Vehicle210 ± 35350 ± 48
CS + this compound (5 mg/kg)95 ± 20150 ± 30

Conclusion

The experimental designs outlined in these application notes provide a comprehensive framework for evaluating the therapeutic potential of this compound in mitigating cigarette smoke-induced lung injury. By utilizing both in vitro and in vivo models, researchers can gain valuable insights into the efficacy and mechanism of action of this A2B receptor antagonist. The provided protocols and hypothetical data tables serve as a guide for study design, execution, and data interpretation. Successful demonstration of efficacy in these models would support further development of this compound as a potential treatment for COPD and other smoking-related lung diseases.

References

Troubleshooting & Optimization

GS-6201 solubility issues in aqueous buffer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in navigating potential challenges during their experiments with GS-6201, with a particular focus on addressing solubility issues in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, also known as CVT-6883, is a selective antagonist of the adenosine A2B receptor.[1][2] It is a small molecule with a molecular weight of 446.43 g/mol .[1]

Q2: What is the recommended solvent for dissolving this compound?

The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is soluble up to 5 mM in DMSO.[1] For higher concentrations, warming and sonication may be necessary. For instance, a concentration of 100 mg/mL (224 mM) in DMSO can be achieved with ultrasonic warming to 60°C.[3]

Q3: I am observing precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What could be the cause?

Q4: Are there any established formulations for using this compound in aqueous-based in vivo studies?

Yes, for in vivo experiments, this compound has been formulated as a suspension. One method involves first dissolving the compound in DMSO, followed by the addition of other excipients like PEG300, Tween-80, and saline.[2][3] Another described formulation involves a mixture of DMSO and corn oil.[2][3] These approaches are designed to improve the delivery and bioavailability of poorly soluble compounds.

Troubleshooting Guide: this compound Solubility in Aqueous Buffers

If you are encountering solubility issues with this compound in your aqueous buffer system, the following troubleshooting steps may help.

Step 1: Optimize Your DMSO Stock Concentration

Start by using a lower concentration of your this compound DMSO stock solution for dilution into your aqueous buffer. A higher initial concentration in DMSO is more likely to cause precipitation upon dilution.

Step 2: Adjust Your Final Concentration

Attempt to work with the lowest effective concentration of this compound in your final assay buffer. This will minimize the chances of the compound precipitating.

Step 3: Modify Your Aqueous Buffer Composition

The composition of your aqueous buffer can significantly impact the solubility of a small molecule. Consider the following adjustments:

  • pH: Since proteins are least soluble at their isoelectric point, adjusting the pH of your buffer can help.[4] While this compound is not a protein, the principle of charge influencing solubility can apply. Systematically vary the pH of your buffer to see if it improves solubility.

  • Ionic Strength: Modifying the salt concentration (e.g., NaCl) in your buffer can sometimes improve the solubility of hydrophobic compounds by altering the interactions between the compound and water molecules.[5]

  • Additives: The use of certain additives can help to increase the solubility of your compound.[5] Consider adding:

    • Co-solvents: A small percentage of an organic solvent like ethanol or polyethylene glycol (PEG) in your final buffer might help keep the compound in solution.

    • Detergents: Low concentrations of non-denaturing detergents can aid in solubilizing hydrophobic molecules.[4]

Step 4: Employ Physical Methods
  • Sonication: After diluting your this compound stock into the aqueous buffer, brief sonication can help to break down small precipitates and facilitate dissolution.

  • Vortexing: Vigorous vortexing during and after dilution can also help to keep the compound in solution.

The following diagram illustrates a recommended workflow for troubleshooting this compound solubility issues.

G start Start: this compound Precipitation in Aqueous Buffer stock_conc Lower DMSO Stock Concentration start->stock_conc final_conc Reduce Final Assay Concentration stock_conc->final_conc buffer_mod Modify Aqueous Buffer Composition final_conc->buffer_mod ph Adjust pH buffer_mod->ph Try First ionic Change Ionic Strength buffer_mod->ionic Try Second additives Use Additives (e.g., co-solvents, detergents) buffer_mod->additives Try Third physical Employ Physical Methods ph->physical ionic->physical additives->physical sonication Sonication physical->sonication vortexing Vortexing physical->vortexing success Solubility Issue Resolved sonication->success Check for Precipitation fail Issue Persists: Consider Alternative Formulation sonication->fail If still precipitating vortexing->success Check for Precipitation vortexing->fail If still precipitating

Troubleshooting workflow for this compound solubility issues.

Quantitative Data Summary

CompoundSolventMaximum ConcentrationNotes
This compoundDMSO5 mM[1]
This compoundDMSO224 mMRequires ultrasonic warming to 60°C.[3]
This compound10% DMSO, 40% PEG300, 5% Tween-80, 45% saline2 mg/mL (4.48 mM)In vivo suspended solution; requires sonication.[2][3]
This compound10% DMSO, 90% corn oil≥ 2 mg/mL (4.48 mM)In vivo clear solution.[2][3]

Experimental Protocols

Protocol 1: Preparation of a 5 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder (MW: 446.43 g/mol )

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 5 mM stock solution, weigh out 2.23 mg of this compound.

    • Add the appropriate volume of DMSO to the this compound powder.

    • Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.

    • Store the stock solution at -20°C or -80°C for long-term storage.

Protocol 2: Example Preparation of an In Vivo Formulation (Suspension)

This protocol is provided as an example and may require optimization for your specific application.

  • Materials:

    • This compound

    • DMSO

    • PEG300

    • Tween-80

    • Saline (0.9% NaCl)

  • Procedure (to yield a 2 mg/mL suspension):

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 20 mg/mL).

    • In a sterile tube, add the solvents in the following order, mixing thoroughly after each addition:

      • 10% of the final volume with the this compound DMSO stock.

      • 40% of the final volume with PEG300.

      • 5% of the final volume with Tween-80.

      • 45% of the final volume with saline.

    • The resulting mixture will be a suspended solution. Use sonication to ensure a uniform suspension before administration.[2][3]

Adenosine A2B Receptor Signaling Pathway

This compound acts as an antagonist to the Adenosine A2B receptor, which is a G-protein coupled receptor (GPCR). The following diagram illustrates a simplified signaling pathway associated with the activation of the A2B receptor. This compound would block the initial binding of adenosine to this receptor.

G cluster_cell Cell Membrane A2B Adenosine A2B Receptor G_protein Gs Protein A2B->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates Adenosine Adenosine Adenosine->A2B Activates GS6201 This compound (Antagonist) GS6201->A2B Blocks

Simplified Adenosine A2B receptor signaling pathway.

References

Technical Support Center: Optimizing GS-6201 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GS-6201. Please select the appropriate section based on the molecule you are working with, as "this compound" can refer to two distinct compounds: Lenacapavir (an HIV-1 capsid inhibitor) or a selective adenosine A2B receptor antagonist.

Section 1: this compound (Lenacapavir) - HIV-1 Capsid Inhibitor

Lenacapavir (formerly this compound) is a first-in-class, potent, long-acting inhibitor of the HIV-1 capsid protein. It disrupts multiple essential steps in the viral lifecycle, including nuclear entry, assembly, and release.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Lenacapavir?

A1: Lenacapavir is an HIV-1 capsid inhibitor.[1][2] It binds to the interface between capsid subunits, interfering with several stages of the viral replication cycle.[1][3] This includes blocking capsid-mediated nuclear uptake of HIV-1 proviral DNA, disrupting virus assembly and release, and interfering with the formation of the capsid core.[1][3]

Q2: What are the typical in vitro effective concentrations (EC50) for Lenacapavir?

A2: Lenacapavir demonstrates picomolar potency in vitro.[4] The half-maximum effective concentration (EC50) typically ranges from 30 to 190 pM in various cell lines, including lymphoblastoid cells, primary monocyte/macrophage cells, PBMCs, and CD4+ T-lymphocytes.[1][2] In HIV-1 infected MT-4 cells, the mean EC50 is approximately 105 pmol/l.[4]

Q3: How does the potency of Lenacapavir vary across different HIV-1 subtypes and in the presence of resistance mutations?

A3: Lenacapavir exhibits broad activity against various HIV-1 clinical isolates (subtypes A, A1, AE, AG, B, BF, C, D, G, and H) with a mean EC50 of 0.24 nmol/l in HEK293T cells.[4] It maintains potent antiviral activity against HIV-1 mutants resistant to existing antiretroviral drugs like NRTIs, NNRTIs, INSTIs, and protease inhibitors.[4] However, specific mutations in the capsid protein, such as Q67H and N74D, can confer reduced susceptibility to Lenacapavir.[4]

Q4: What is the cytotoxic concentration (CC50) of Lenacapavir?

A4: The cytotoxic concentration (CC50) of Lenacapavir has been reported to be in the range of 24.7 µM to >50 µM, indicating a high selectivity index (CC50/EC50) ranging from 140,000 to 1,670,000.[3]

Troubleshooting Guide

Issue 1: Higher than expected EC50 values in my assay.

  • Possible Cause 1: Serum Protein Binding. Lenacapavir is highly protein-bound (approximately 99.8%).[5] The presence of high concentrations of serum (e.g., fetal bovine serum) in your cell culture medium can reduce the free drug concentration, leading to an apparent decrease in potency.

    • Troubleshooting Step: Consider reducing the serum percentage in your assay medium if your cell line can tolerate it. Alternatively, calculate the intrinsic EC50 (iEC50) by correcting for the fraction of unbound drug in your specific cell culture medium.[6]

  • Possible Cause 2: Cell Line Variability. Different cell lines can exhibit varying susceptibility to HIV-1 infection and antiretroviral drugs.

    • Troubleshooting Step: Ensure you are using a consistent and well-characterized cell line. If possible, compare your results with a reference cell line, such as MT-4 or HEK293T.

  • Possible Cause 3: Viral Stock Titer. The amount of virus used for infection can influence the apparent EC50.

    • Troubleshooting Step: Ensure you are using a consistent and accurately titered viral stock for all experiments. A high multiplicity of infection (MOI) may require higher drug concentrations for inhibition.

Issue 2: Inconsistent results between experimental repeats.

  • Possible Cause 1: Drug Solubility and Stability. Lenacapavir is a hydrophobic molecule. Improper dissolution or storage can lead to variability.

    • Troubleshooting Step: Prepare fresh stock solutions of Lenacapavir in a suitable solvent like DMSO. Ensure complete dissolution before further dilution in culture medium. Store stock solutions at the recommended temperature and protect from light.

  • Possible Cause 2: Assay Plate Edge Effects. Evaporation from wells at the edge of a multi-well plate can concentrate the drug and affect cell viability, leading to skewed results.

    • Troubleshooting Step: Avoid using the outer wells of your assay plates for experimental samples. Fill them with sterile phosphate-buffered saline (PBS) or culture medium to minimize evaporation from the inner wells.

Quantitative Data Summary
ParameterCell Line/ConditionValueReference
EC50 MT-4 cells (HIV-1 infected)105 pM[1][4]
Primary human CD4+ T cells32 pM[3][4]
Macrophages56 pM[3][4]
HEK293T cells (various HIV-1 subtypes)0.15 - 0.36 nM[4]
CC50 Various24.7 µM to >50 µM[3]
Protein Binding Human Plasma~99.8%[5]
Experimental Protocols

Protocol 1: In Vitro HIV-1 Replication Inhibition Assay (MT-4 Cells)

  • Cell Preparation: Culture MT-4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells at a density of 0.5 x 10^6 to 1 x 10^6 cells/mL.

  • Drug Preparation: Prepare a 10 mM stock solution of Lenacapavir in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Infection: Plate MT-4 cells in a 96-well plate at a density of 5 x 10^4 cells per well. Add the serially diluted Lenacapavir or DMSO control to the wells.

  • Viral Challenge: Infect the cells with a pre-titered stock of HIV-1 (e.g., IIIB strain) at a multiplicity of infection (MOI) of 0.01-0.05.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 5 days.

  • Readout: Measure HIV-1 replication by quantifying p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the EC50 value by plotting the percentage of p24 inhibition against the log of the Lenacapavir concentration and fitting the data to a four-parameter logistic regression curve.

Visualizations

HIV_Lifecycle_Inhibition cluster_host_cell Host Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Reverse_Transcription Reverse_Transcription Nuclear_Import Nuclear_Import Reverse_Transcription->Nuclear_Import Proviral DNA Integration Integration Transcription Transcription Translation Translation Transcription->Translation Viral RNA Assembly Assembly Translation->Assembly Gag/Gag-Pol Budding Budding Maturation Maturation New_Virion New_Virion Budding->New_Virion Release HIV_Virion HIV_Virion HIV_Virion->Reverse_Transcription Entry Lenacapavir_NI Lenacapavir Lenacapavir_NI->Nuclear_Import Inhibits Lenacapavir_A Lenacapavir Lenacapavir_A->Assembly Disrupts Lenacapavir_M Lenacapavir Lenacapavir_M->Maturation Disrupts A2B_Signaling_Inhibition cluster_cell_membrane Cell Membrane A2BAR A2B Receptor Gs Gs Protein AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to Adenosine Adenosine Adenosine->A2BAR Activates GS_6201 This compound GS_6201->A2BAR Inhibits PKA PKA cAMP->PKA Activates Downstream_Effects Inflammation Fibrosis PKA->Downstream_Effects Phosphorylates

References

Potential off-target effects of GS-6201 in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of GS-6201. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a selective antagonist of the adenosine A2B receptor (A2BR).[1][2] It exhibits high affinity for the human A2B receptor and is designed to block the signaling pathways activated by adenosine through this specific receptor subtype.[1][2]

Q2: What are the known potential off-target effects of this compound?

The primary off-target effects of this compound are related to its interaction with other adenosine receptor subtypes, namely A1, A2A, and A3 receptors. While this compound is highly selective for the A2B receptor, it can bind to these other receptors at higher concentrations, leading to unintended biological responses.

Q3: How does the binding affinity of this compound differ across adenosine receptor subtypes?

This compound has the highest affinity for the human A2B receptor. Its affinity for A1, A2A, and A3 receptors is significantly lower. The inhibitory constant (Ki) values provide a quantitative measure of this selectivity.

Quantitative Data Summary

The following table summarizes the binding affinities of this compound for the four human adenosine receptor subtypes.

Receptor SubtypeKi (nM)Selectivity vs. A2B
A2B 22 -
A1194088-fold
A2A3280149-fold
A3107049-fold

Data sourced from R&D Systems.

Troubleshooting Guide

Issue 1: Unexpected cellular response observed at high concentrations of this compound.

  • Possible Cause: Off-target effects due to the binding of this compound to other adenosine receptors (A1, A2A, or A3) may be occurring at concentrations significantly higher than the Ki for the A2B receptor.

  • Troubleshooting Steps:

    • Review Concentration: Verify the working concentration of this compound used in the experiment. Compare it to the Ki values in the table above.

    • Dose-Response Experiment: Perform a dose-response experiment to determine if the unexpected effect is concentration-dependent.

    • Use of More Selective Antagonists: If available, use more selective antagonists for the suspected off-target receptors (A1, A2A, or A3) in parallel experiments to see if the unexpected response is blocked.

    • Control Experiments: Include control groups with cells known to express different profiles of adenosine receptors to dissect the observed effects.

Issue 2: Inconsistent results across different cell lines or tissues.

  • Possible Cause: The expression levels of the four adenosine receptor subtypes can vary significantly between different cell types and tissues. The observed effect of this compound will depend on the relative expression of A2B versus the other adenosine receptors.

  • Troubleshooting Steps:

    • Receptor Expression Profiling: Characterize the expression levels of all four adenosine receptors (A1, A2A, A2B, and A3) in your experimental system using techniques like qPCR, Western blot, or flow cytometry.

    • Literature Review: Consult the literature to understand the known adenosine receptor expression patterns in your specific cell line or tissue of interest.

    • Cell Line Selection: If possible, choose a cell line with high A2B receptor expression and low expression of other adenosine receptors to minimize off-target effects.

Experimental Protocols

Key Experiment: Competitive Radioligand Binding Assay for Selectivity Profiling

This protocol provides a general methodology to determine the binding affinity (Ki) of a test compound like this compound for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the human adenosine A2B receptor.

Materials:

  • Cell membranes prepared from a cell line overexpressing the human A2B receptor.

  • Radioligand specific for the A2B receptor (e.g., [³H]-DPCPX).

  • This compound (test compound).

  • Non-specific binding control (e.g., a high concentration of a known A2B antagonist like theophylline).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

  • 96-well filter plates.

  • Plate shaker.

Methodology:

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Cell membranes (e.g., 20-40 µg of protein).

    • A fixed concentration of the radioligand (typically at its Kd value).

    • Increasing concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

    • For total binding wells, add assay buffer instead of the test compound.

    • For non-specific binding wells, add the non-specific binding control.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) on a plate shaker to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Punch out the filters from the plate into scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Adenosine_Signaling_Pathways cluster_A1_A3 Gi-coupled Receptors cluster_A2A_A2B Gs-coupled Receptors A1 A1 Receptor AC Adenylate Cyclase A1->AC Inhibition A3 A3 Receptor A3->AC Inhibition A2A A2A Receptor A2A->AC Stimulation A2B A2B Receptor (Primary Target of this compound) A2B->AC Stimulation Adenosine Adenosine Adenosine->A1 Adenosine->A3 Adenosine->A2A Adenosine->A2B cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response

Caption: Adenosine receptor signaling pathways.

Troubleshooting_Workflow Start Unexpected Experimental Result with this compound Check_Conc Is this compound concentration significantly higher than Ki for A2B? Start->Check_Conc High_Conc Potential Off-Target Effects Check_Conc->High_Conc Yes Check_Expression Are adenosine receptor expression levels known? Check_Conc->Check_Expression No Dose_Response Perform Dose-Response Experiment High_Conc->Dose_Response Analyze_Data Re-evaluate Data Considering Off-Target Possibilities Dose_Response->Analyze_Data Profile_Expression Characterize Receptor Expression Profile (qPCR, WB) Check_Expression->Profile_Expression No Check_Expression->Analyze_Data Yes Profile_Expression->Analyze_Data Modify_Protocol Modify Experimental Protocol (e.g., lower concentration, different cell line) Analyze_Data->Modify_Protocol End Resolution Modify_Protocol->End

Caption: Troubleshooting workflow for this compound.

References

Technical Support Center: GS-6201 (Lenacapavir) Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice to prevent the degradation of GS-6201 (lenacapavir) during storage and handling. Adherence to these guidelines is critical for ensuring the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound oral tablets?

A1: this compound (lenacapavir) oral tablets should be stored at controlled room temperature, between 20°C to 25°C (68°F to 77°F). Excursions are permitted from 15°C to 30°C (59°F to 86°F). It is crucial to store the tablets in their original bottle or blister pack to protect them from moisture. The packaging contains a desiccant packet that should not be removed.

Q2: What are the recommended storage conditions for this compound injection solution?

A2: The this compound (lenacapavir) injection solution should also be stored at a controlled room temperature of 20°C to 25°C (68°F to 77°F), with permitted excursions to 15°C to 30°C (59°F to 86°F).[1][2] A critical factor for the injection solution is protection from light; therefore, it must be kept in its original carton until immediately before use.[1][2]

Q3: Is this compound sensitive to light?

A3: Yes, the this compound injection solution is photosensitive.[1][2] Exposure to light can lead to degradation. To mitigate this, always store vials in their original carton. Once the solution is drawn into a syringe, it should be administered as soon as possible.[1][2]

Q4: What is the importance of the desiccant in the tablet packaging?

A4: The desiccant packet is included in the packaging of the oral tablets to absorb any moisture.[3] this compound, like many complex organic molecules, can be susceptible to hydrolysis. The desiccant helps to maintain a low-humidity environment, which is essential for preventing moisture-induced degradation and preserving the stability of the tablets.

Q5: Can I use a different container to store the this compound injection solution?

A5: It is strongly advised against transferring the this compound injection solution to a different container for storage. The approved vials have been tested for compatibility with the drug solution. In fact, initial regulatory submissions faced challenges due to the incompatibility of the lenacapavir solution with borosilicate glass vials, which led to the formation of glass particles. This underscores the importance of using the specific vials provided by the manufacturer.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Unexpected experimental results or loss of potency Degradation of this compound due to improper storage.- Verify that storage temperatures for both tablets and injection have been consistently maintained within the 20°C to 25°C (68°F to 77°F) range. - For the injection, confirm that it has been protected from light at all times. - For tablets, ensure the original container with the desiccant was used and tightly sealed.
Visible particles or discoloration of the injection solution Incompatibility with the storage vial or exposure to light.- Do not use the solution if particles or discoloration are observed. - Confirm that the solution was stored in its original light-protecting carton. - Ensure that only the manufacturer-provided vials were used. Issues with glass delamination have been reported with incompatible vials.
Tablets appear soft, swollen, or discolored Exposure to moisture.- Discard the tablets. - This indicates that the storage container was not properly sealed or the desiccant was removed or exhausted. - Always use the original packaging and ensure it is tightly closed after each use.
Precipitation in the injection solution after drawing into a syringe Temperature fluctuations or incompatibility with syringe material.- The solution should be administered as soon as possible after being drawn into the syringe.[1][2] - Ensure the syringe material is compatible with the drug formulation. Polypropylene syringes are commonly used. - Allow the vial to reach room temperature before drawing the solution if it was stored at the lower end of its permitted temperature range.

Quantitative Data Summary

While specific quantitative data on degradation rates under various stress conditions are not publicly available, regulatory assessments have confirmed the stability of lenacapavir when stored as recommended.

Table 1: Summary of Approved Storage Conditions for Lenacapavir (this compound)

FormulationRecommended Storage TemperaturePermitted Excursion TemperaturePackaging and Handling Requirements
Oral Tablets 20°C to 25°C (68°F to 77°F)[3][4]15°C to 30°C (59°F to 86°F)[4]Store in original bottle or blister pack with desiccant; keep tightly closed.[3][4]
Injection Solution 20°C to 25°C (68°F to 77°F)[1][2]15°C to 30°C (59°F to 86°F)[1][2]Keep in original carton to protect from light until use.[1][2] Administer as soon as possible after drawing into a syringe.[1][2]

Experimental Protocols

Visual Inspection Protocol

A simple yet critical protocol is the regular visual inspection of this compound materials.

Objective: To detect any physical signs of degradation.

Methodology:

  • For Injection Solution:

    • Before use, carefully inspect the vial in a well-lit area.

    • The solution should be clear and yellow.

    • Check for any particulate matter, cloudiness, or discoloration.

    • If any of these are observed, the vial should be quarantined and not used.

  • For Oral Tablets:

    • Examine the tablets for any changes from their original appearance.

    • Look for signs of cracking, chipping, swelling, or discoloration.

    • Any deviation from the expected appearance may indicate degradation, likely due to moisture, and the tablets should not be used.

Visualizations

Logical Workflow for Preventing this compound Degradation

G start Start: Receive this compound Shipment check_formulation Identify Formulation: Oral Tablets or Injection Solution? start->check_formulation store_tablets Store in Original Container (with desiccant) 20-25°C (68-77°F) check_formulation->store_tablets Oral Tablets store_injection Store in Original Carton (Protect from Light) 20-25°C (68-77°F) check_formulation->store_injection Injection Solution inspect_tablets Visually Inspect Tablets Before Each Use store_tablets->inspect_tablets tablets_ok Tablets OK inspect_tablets->tablets_ok Yes tablets_bad Tablets Damaged (Cracked, Discolored) inspect_tablets->tablets_bad No discard_tablets Discard and Investigate Storage Conditions tablets_bad->discard_tablets inspect_injection Visually Inspect Vial Before Use store_injection->inspect_injection injection_ok Solution Clear & Yellow inspect_injection->injection_ok Yes injection_bad Particulates or Discoloration inspect_injection->injection_bad No discard_injection Discard and Investigate Storage Conditions injection_bad->discard_injection

Caption: Workflow for proper storage and handling of this compound.

Hypothetical Degradation Pathways for this compound

Disclaimer: The following diagram illustrates common, hypothetical degradation pathways for a complex pharmaceutical molecule like this compound. The actual degradation products and pathways for lenacapavir are proprietary and not detailed in publicly available literature.

G cluster_degradation Potential Degradation Pathways GS6201 This compound (Lenacapavir) hydrolysis Hydrolysis (Amide or other labile groups) GS6201->hydrolysis oxidation Oxidation (Electron-rich moieties) GS6201->oxidation photodegradation Photodegradation (UV/Vis light exposure) GS6201->photodegradation hydrolysis_products Hydrolytic Degradants hydrolysis->hydrolysis_products oxidation_products Oxidative Degradants oxidation->oxidation_products photo_products Photolytic Degradants photodegradation->photo_products moisture Moisture / Humidity moisture->hydrolysis oxygen Atmospheric Oxygen oxygen->oxidation light Light Exposure light->photodegradation

Caption: Hypothetical degradation pathways for this compound.

References

Technical Support Center: Enhancing the in vivo Bioavailability of GS-6201

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges in achieving optimal in vivo bioavailability of GS-6201, a selective adenosine A2B receptor antagonist.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My in vivo experiment with orally administered this compound is showing low and variable plasma concentrations. What could be the underlying cause?

A1: Low and variable oral bioavailability is a common challenge for compounds that exhibit poor aqueous solubility and/or low intestinal permeability. While specific data for this compound's solubility and permeability are not publicly available, its chemical structure suggests it may be a poorly soluble compound. The Biopharmaceutics Classification System (BCS) categorizes drugs based on these properties, and this compound likely falls into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability). The initial step in troubleshooting is to characterize the physicochemical properties of your specific batch of this compound.

Q2: How can I get a preliminary assessment of this compound's solubility and permeability?

A2:

  • Solubility: You can perform a simple kinetic solubility assay by preparing a stock solution of this compound in an organic solvent like DMSO and then diluting it into aqueous buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate the gastrointestinal tract). The concentration at which the compound begins to precipitate can be determined by visual inspection or by measuring turbidity.

  • Permeability: An initial estimation of permeability can be obtained from its calculated LogP (cLogP) value, which can be predicted from its chemical structure using various software tools. A high cLogP value often correlates with high membrane permeability. For a more definitive assessment, in vitro permeability assays using Caco-2 cell monolayers can be conducted.

Q3: What are the primary strategies to improve the oral bioavailability of a poorly soluble compound like this compound?

A3: The primary strategies focus on increasing the dissolution rate and/or the apparent solubility of the compound in the gastrointestinal fluids. Key approaches include:

  • Particle Size Reduction: Increasing the surface area of the drug powder through micronization or nanosuspension technologies.

  • Amorphous Solid Dispersions: Dispersing this compound in a polymeric carrier in an amorphous state, which has higher kinetic solubility than the crystalline form.

  • Lipid-Based Formulations: Dissolving this compound in a lipid-based formulation, such as a Self-Emulsifying Drug Delivery System (SEDDS), which forms a fine emulsion in the gut, keeping the drug in solution.

Q4: I am considering a nanosuspension for my in vivo study. What are the key considerations?

A4: Nanosuspensions are a promising approach for increasing the dissolution velocity of poorly soluble drugs. Key considerations include:

  • Stabilizer Selection: Choosing an appropriate stabilizer (surfactant and/or polymer) is critical to prevent particle aggregation.

  • Production Method: Common methods include media milling and high-pressure homogenization. The chosen method can affect the final particle size and distribution.

  • Physical Stability: The nanosuspension must be physically stable, without significant particle growth or sedimentation, for the duration of your experiment.

Q5: Can I administer this compound via a route other than oral gavage to bypass absorption issues?

A5: Yes, for initial in vivo proof-of-concept studies, alternative administration routes can be employed to ensure adequate systemic exposure. Intraperitoneal (i.p.) or intravenous (i.v.) injections are common methods to bypass the gastrointestinal tract. However, if the intended clinical route of administration is oral, it is crucial to eventually address the oral bioavailability challenges. Published preclinical studies have utilized intraperitoneal administration of this compound.[1]

Quantitative Data Summary

While comprehensive public data on this compound's physicochemical properties is limited, the following table summarizes available information.

PropertyValueSource
Molecular Weight 446.42 g/mol [2]
Chemical Formula C21H21F3N6O2[2]
Solubility Soluble to 5 mM in DMSO
Human A2B Receptor Binding Affinity (Ki) 22 nM[3][4]
Pharmacokinetics in Mice (2 mg/kg, p.o.) [4]
Cmax1110 ng/mL[4]
dAUC6500 ng·h/mL[4]
t1/24.25 hours[4]

Experimental Protocols

The following are generalized protocols that can be adapted for the formulation of this compound to enhance its oral bioavailability.

Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

This method is suitable for preparing a small-batch solid dispersion for preclinical studies.

Materials:

  • This compound

  • Polymer carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30), Hydroxypropyl Methylcellulose (HPMC))

  • Volatile organic solvent (e.g., methanol, ethanol, or a mixture thereof)

  • Mortar and pestle

  • Vacuum oven or rotary evaporator

Procedure:

  • Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:2, 1:4 by weight).

  • Dissolve the calculated amount of this compound and the polymer carrier in a minimal amount of the chosen organic solvent in a glass beaker with stirring until a clear solution is obtained.

  • Remove the solvent using a rotary evaporator under reduced pressure or by placing the beaker in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a solid film is formed.

  • Scrape the solid film from the beaker and place it in a desiccator under vacuum for 24-48 hours to ensure complete removal of the residual solvent.

  • Gently grind the resulting solid dispersion into a fine powder using a mortar and pestle.

  • Store the solid dispersion in a tightly sealed container in a desiccator until use.

  • For in vivo dosing, the solid dispersion powder can be suspended in an appropriate vehicle (e.g., 0.5% methylcellulose in water).

Protocol 2: Formulation of a Nanosuspension by Wet Media Milling

This protocol describes a lab-scale preparation of a nanosuspension.

Materials:

  • This compound

  • Stabilizer (e.g., 0.5% w/v HPMC and 0.5% w/v Tween 80 in water)

  • Milling media (e.g., 0.1 mm yttria-stabilized zirconium oxide beads)

  • High-energy bead mill or a rotation/revolution mixer

  • Purified water

Procedure:

  • Prepare the stabilizer solution by dissolving the chosen stabilizers in purified water.

  • Create a pre-suspension by dispersing a known amount of this compound (e.g., 1% w/v) in the stabilizer solution.

  • Add the pre-suspension and the milling media to the milling chamber.

  • Mill the suspension at a high speed for a predetermined time (e.g., 1-4 hours). The milling process should be optimized to achieve the desired particle size. It is advisable to cool the milling chamber to prevent overheating.

  • After milling, separate the nanosuspension from the milling media.

  • Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

  • The resulting nanosuspension can be directly used for oral gavage in in vivo experiments.

Protocol 3: Development of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol outlines the steps to develop a liquid SEDDS formulation.

Materials:

  • This compound

  • Oil (e.g., Capmul MCM, Labrafil M 1944 CS)

  • Surfactant (e.g., Cremophor RH 40, Labrasol)

  • Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)

  • Vortex mixer

  • Water bath shaker

Procedure:

  • Screening of Excipients:

    • Determine the solubility of this compound in various oils, surfactants, and co-surfactants.

    • Add an excess amount of this compound to a known volume of each excipient in separate vials.

    • Shake the vials in a water bath shaker at a controlled temperature (e.g., 37°C) for 48-72 hours to reach equilibrium.

    • Centrifuge the samples and analyze the supernatant for the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).

    • Select the excipients that show the highest solubility for this compound.

  • Construction of Pseudo-Ternary Phase Diagrams:

    • Select the best oil, surfactant, and co-surfactant based on the solubility studies.

    • Prepare various mixtures of the surfactant and co-surfactant (Smix) at different weight ratios (e.g., 1:1, 2:1, 3:1, 1:2).

    • For each Smix ratio, prepare a series of formulations with varying ratios of oil to Smix (e.g., from 9:1 to 1:9).

    • Titrate each mixture with water dropwise, with gentle stirring, and observe the formation of an emulsion.

    • Identify the region of clear or slightly bluish, stable microemulsion formation and plot this on a ternary phase diagram.

  • Preparation of this compound Loaded SEDDS:

    • Select a formulation from the optimal microemulsion region of the phase diagram.

    • Dissolve the required amount of this compound in the oil phase with gentle heating if necessary.

    • Add the surfactant and co-surfactant to the oily solution and mix thoroughly using a vortex mixer until a clear and homogenous solution is obtained.

  • Characterization of the SEDDS:

    • Self-Emulsification Time: Add a small amount of the SEDDS formulation to a beaker of water with gentle stirring and measure the time it takes to form a uniform emulsion.

    • Droplet Size Analysis: Dilute the SEDDS with water and measure the droplet size, PDI, and zeta potential using DLS.

    • The final liquid SEDDS formulation can be filled into capsules for oral administration.

Visualizations

Adenosine A2B Receptor Signaling Pathway

A2B_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR activates GS6201 This compound (Antagonist) GS6201->A2BR blocks Gs Gs protein A2BR->Gs activates Gq Gq protein A2BR->Gq activates AC Adenylyl Cyclase Gs->AC stimulates PLC Phospholipase C Gq->PLC stimulates cAMP cAMP AC->cAMP produces IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Transcription CREB->Gene Downstream Downstream Cellular Responses Gene->Downstream Ca2 Ca2+ release IP3->Ca2 PKC PKC DAG->PKC Ca2->Downstream PKC->Downstream

Caption: A2B Adenosine Receptor Signaling Pathways.

Experimental Workflow for Improving this compound Bioavailability

Workflow Start Start: Low in vivo exposure of this compound PhysChem Characterize Physicochemical Properties (Solubility, Permeability) Start->PhysChem Decision Low Solubility? PhysChem->Decision Decision->Start No (Re-evaluate cause) Formulate Select Formulation Strategy Decision->Formulate Yes SD Solid Dispersion Formulate->SD Nano Nanosuspension Formulate->Nano SEDDS SEDDS Formulate->SEDDS InVitro In Vitro Characterization (Dissolution, Particle Size, etc.) SD->InVitro Nano->InVitro SEDDS->InVitro InVivo In Vivo Pharmacokinetic Study (e.g., in mice or rats) InVitro->InVivo Analysis Analyze Plasma Concentrations InVivo->Analysis End End: Improved Bioavailability Analysis->End Successful Optimize Optimize Formulation Analysis->Optimize Suboptimal Optimize->Formulate Strategies cluster_solubility Solubility Enhancement Approaches cluster_permeability Permeability Enhancement Approaches Problem Poor Oral Bioavailability of this compound Cause1 Low Aqueous Solubility (BCS II or IV) Problem->Cause1 Cause2 Low Membrane Permeability (BCS III or IV) Problem->Cause2 SizeReduction Particle Size Reduction (Nanosuspension, Micronization) Cause1->SizeReduction Amorphous Amorphous Solid Dispersion Cause1->Amorphous Lipid Lipid-Based Formulations (SEDDS) Cause1->Lipid PermEnhancers Use of Permeation Enhancers Cause2->PermEnhancers Lipid2 Lipid-Based Formulations Cause2->Lipid2

References

Minimizing GS-6201 cytotoxicity in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GS-6201. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing potential cytotoxicity during in vitro cell culture experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective antagonist of the adenosine A2B receptor (A2BAR), with a high affinity (Ki = 22 nM for human A2B receptors).[1] Adenosine receptors, including A1, A2A, A2B, and A3, are G-protein-coupled receptors that play a role in various physiological and pathological processes.[2][3] Activation of A2B receptors stimulates adenylate cyclase, leading to an increase in intracellular cAMP levels.[2] this compound works by blocking this interaction.

Q2: Is this compound expected to be cytotoxic?

The available literature on this compound focuses on its therapeutic effects, such as reducing inflammation and attenuating cardiac remodeling, and does not indicate inherent cytotoxicity.[1][4] Observed cytotoxicity in cell culture is more likely to be a result of experimental conditions rather than a direct toxic effect of the compound's primary mechanism of action.

Q3: I am observing high levels of cell death in my experiments with this compound. What are the potential causes?

Several factors can contribute to unexpected cytotoxicity in cell culture when working with a new compound. These can be broadly categorized as issues related to the compound itself, the cell culture conditions, or the assay method used. Potential causes include:

  • Compound Solubility: this compound is soluble in DMSO up to 5 mM. If the compound precipitates in the culture medium, it can cause physical stress to the cells and interfere with optical measurements in cytotoxicity assays.[5]

  • Solvent Toxicity: High concentrations of solvents like DMSO can be toxic to cells.[5] It is crucial to use the lowest possible concentration of the solvent and to include a vehicle control in your experiments.

  • Suboptimal Cell Culture Conditions: Cells that are stressed due to factors like improper media composition, confluency, or contamination may be more susceptible to any potential mild cytotoxic effects of a compound.[6]

  • Assay Interference: The chosen cytotoxicity assay might be incompatible with this compound or the experimental conditions. For example, compounds can interfere with the colorimetric or fluorometric readouts of common assays.[5]

Troubleshooting Guides

Issue 1: Unexpectedly High Cytotoxicity

If you observe a higher-than-expected level of cell death, follow these troubleshooting steps:

Troubleshooting Workflow for High Cytotoxicity Readings

start High Cytotoxicity Observed solubility Check for Compound Precipitation (Visual Inspection/Microscopy) start->solubility solvent Evaluate Solvent Concentration (Is it <0.5%?) solubility->solvent No Precipitation handle_solubility Improve Solubility: - Lower concentration - Gentle sonication/vortexing solubility->handle_solubility Precipitation Observed cell_health Assess Overall Cell Health (Morphology, Growth Rate) solvent->cell_health Solvent Conc. OK handle_solvent Reduce Solvent Concentration and run vehicle controls solvent->handle_solvent High Solvent Conc. assay_interference Investigate Assay Interference (Run compound-only controls) cell_health->assay_interference Cells are Healthy handle_cell_health Optimize Culture Conditions: - Fresh media - Appropriate confluency cell_health->handle_cell_health Cells are Stressed concentration Optimize this compound Concentration (Perform Dose-Response Curve) assay_interference->concentration No Interference handle_assay Switch to a different assay (e.g., non-colorimetric) assay_interference->handle_assay Interference Detected resolution Problem Resolved concentration->resolution

Caption: Troubleshooting workflow for unexpectedly high cytotoxicity.

Issue 2: Poor Reproducibility Between Experiments

Lack of reproducibility can be due to variability in cell culture, reagent preparation, or experimental timing.[7]

Key Areas to Investigate for Improving Reproducibility

reproducibility Poor Reproducibility cell_culture Cell Culture Conditions reproducibility->cell_culture reagents Reagent Preparation reproducibility->reagents timing Experimental Timeline reproducibility->timing sub_cell Passage Number Confluency Media Quality cell_culture->sub_cell sub_reagents Fresh vs. Stored Freeze-Thaw Cycles Consistent Pipetting reagents->sub_reagents sub_timing Incubation Times Time of Day Assay Reading Time timing->sub_timing

Caption: Factors affecting experimental reproducibility.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8]

MTT Assay Workflow

plate_cells 1. Plate cells in a 96-well plate and incubate for 24h. treat_cells 2. Treat cells with serial dilutions of this compound. Include untreated and vehicle controls. plate_cells->treat_cells incubate 3. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours). treat_cells->incubate add_mtt 4. Add MTT solution to each well and incubate for 2-4 hours. incubate->add_mtt solubilize 5. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. add_mtt->solubilize read_plate 6. Read absorbance at 570 nm. solubilize->read_plate

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.[6]

  • Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium and add the medium containing different concentrations of the compound. Include untreated and vehicle control wells.[6]

  • Incubation: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well.[6]

  • Formazan Solubilization: After incubation, carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]

Protocol 2: LDH Release Assay

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from cells with a damaged plasma membrane.

Detailed Steps:

  • Cell Plating and Treatment: Plate and treat cells with this compound as described for the MTT assay.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[7]

  • Maximum Release Control: Add 10 µL of a 10X Lysis Buffer (e.g., 1% Triton X-100) to the maximum release control wells. Incubate for 15 minutes at 37°C. Centrifuge and transfer 50 µL of this supernatant to the new plate.[7]

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.[7]

  • Incubation and Measurement: Incubate for up to 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.[7]

Signaling Pathway

Adenosine A2B Receptor Signaling

cluster_membrane Cell Membrane A2BAR A2B Receptor Gs Gs Protein A2BAR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts Adenosine Adenosine Adenosine->A2BAR GS6201 This compound GS6201->A2BAR ATP ATP ATP->AC Response Cellular Response cAMP->Response

Caption: this compound blocks adenosine-mediated A2B receptor signaling.

Data Presentation

When reporting cytotoxicity data, it is important to present it in a clear and structured format.

Table 1: Example of Cytotoxicity Data for this compound

This compound Conc. (µM)% Cell Viability (MTT Assay)% Cytotoxicity (LDH Assay)Observations
0 (Untreated)100 ± 4.50 ± 2.1Healthy, confluent monolayer
0 (Vehicle Control)98 ± 5.21.5 ± 1.8No visible signs of toxicity
195 ± 6.13.2 ± 2.5No significant change
1092 ± 5.85.1 ± 3.0No significant change
5085 ± 7.312.4 ± 4.1Slight decrease in viability
10055 ± 8.948.7 ± 6.2Significant cell death observed

Data are presented as mean ± standard deviation from three independent experiments.

References

Refining GS-6201 treatment duration for chronic inflammation models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing GS-6201, a selective A2B adenosine receptor antagonist, in preclinical chronic inflammation models. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful and reproducible experimental outcomes.

Troubleshooting Guide

This section addresses common issues that may arise during the treatment of chronic inflammation models with this compound.

Problem Potential Cause Suggested Solution
Lack of Therapeutic Efficacy Inadequate Dosing or Treatment Duration: The dose of this compound may be too low, or the treatment period may be too short to observe a significant effect in the specific chronic inflammation model.- Dose-Response Study: Conduct a pilot study with a range of this compound doses to determine the optimal therapeutic window for your model. Published starting points include 4 mg/kg intraperitoneally twice daily in mice or 30 mg/kg orally once daily in rats. - Extended Treatment Duration: Chronic inflammation models often require prolonged treatment. Consider extending the treatment duration based on the specific pathology and disease progression of your model.
Inappropriate Animal Model: The chosen animal model may not have a strong A2B adenosine receptor-driven inflammatory component.- Literature Review: Thoroughly review the literature to confirm the role of the A2B adenosine receptor in the pathogenesis of your chosen model. - Receptor Expression Analysis: If possible, measure the expression of A2B adenosine receptors in the inflamed tissue of your animal model to confirm it as a valid target.
Drug Instability or Improper Formulation: this compound may have degraded, or the formulation may not be optimal for the chosen route of administration.- Fresh Preparation: Prepare this compound solutions fresh for each administration. - Formulation Check: Ensure the vehicle used for formulation is appropriate and does not inactivate the compound. For in vivo use, sterile and pyrogen-free solutions are essential.
Unexpected Inflammatory Flare-up Paradoxical Inflammatory Response: While this compound is an anti-inflammatory agent, modulation of the adenosine pathway can sometimes lead to complex and unexpected immune responses.- Immune Cell Profiling: Analyze the immune cell populations in the inflamed tissue and peripheral blood to understand the cellular response to this compound treatment. - Cytokine Panel Analysis: Measure a broad panel of pro- and anti-inflammatory cytokines to get a comprehensive view of the inflammatory milieu.
Off-Target Effects: Although this compound is selective, at very high doses, off-target effects cannot be entirely ruled out.- Dose Reduction: If a paradoxical effect is observed, consider reducing the dose of this compound.
Adverse Events or Toxicity Injection Site Reactions (for parenteral administration): Local inflammation, irritation, or necrosis at the injection site.- Proper Injection Technique: Ensure proper injection technique and rotate injection sites. - Vehicle Optimization: The vehicle used for injection may be causing irritation. Consider using a different, well-tolerated vehicle. - Formulation Concentration: High concentrations of the drug can sometimes cause local irritation. If possible, decrease the concentration and increase the injection volume (within acceptable limits for the animal species).
Systemic Toxicity: Signs of systemic toxicity may include weight loss, lethargy, or changes in organ function.- Dose Reduction: This is the first step to mitigate systemic toxicity. - Health Monitoring: Closely monitor animal health, including body weight, food and water intake, and clinical signs of distress. - Toxicology Assessment: If toxicity is suspected, perform a basic toxicology assessment, including blood chemistry and histopathology of major organs.
High Variability in Experimental Results Inconsistent Drug Administration: Inconsistent dosing or administration technique can lead to high variability.- Standardized Procedures: Ensure all personnel involved in the study are well-trained and follow standardized procedures for drug preparation and administration. - Accurate Dosing: Use precise methods for weighing animals and calculating drug doses.
Biological Variability in Animal Models: The severity and progression of chronic inflammation can vary significantly between individual animals.- Adequate Sample Size: Use a sufficient number of animals per group to account for biological variability. - Randomization and Blinding: Randomize animals to treatment groups and blind the investigators who are assessing the outcomes to reduce bias.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective antagonist of the A2B adenosine receptor.[1][2] In chronic inflammatory conditions, high levels of extracellular adenosine can activate the A2B receptor on various immune and non-immune cells. This activation often leads to the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), contributing to tissue damage and remodeling. By blocking the A2B receptor, this compound inhibits these downstream signaling pathways, thereby reducing inflammation and its pathological consequences.

Q2: What is a typical starting dose and treatment duration for this compound in a mouse model of chronic inflammation?

A2: A common starting point for this compound in mice is 4 mg/kg administered intraperitoneally (i.p.) twice daily.[3] The treatment duration is highly dependent on the specific chronic inflammation model. For example, in a model of acute myocardial infarction with a subsequent chronic remodeling phase, treatment for 14 days has been shown to be effective.[3] For more protracted chronic inflammation models, such as collagen-induced arthritis or bleomycin-induced pulmonary fibrosis, a longer treatment duration of 3 to 4 weeks or more may be necessary. It is always recommended to perform a pilot study to optimize the dose and duration for your specific model.

Q3: How should I prepare and administer this compound for in vivo studies?

A3: For intraperitoneal injection, this compound can be dissolved in a vehicle such as a solution of dimethyl sulfoxide (DMSO), Cremophor EL, and saline. It is crucial to ensure the final concentration of DMSO is low (typically <5%) to avoid toxicity. The solution should be prepared fresh daily and sterilized, for example, by filtration through a 0.22 µm filter. For oral administration, this compound can be formulated as a suspension in a vehicle like 0.5% methylcellulose. Always ensure the formulation is homogenous before each administration.

Q4: What are the expected effects of this compound on inflammatory markers?

A4: this compound treatment is expected to reduce the levels of key pro-inflammatory cytokines and chemokines. In various preclinical models, A2B receptor antagonism has been shown to decrease the expression of IL-6, TNF-α, and other inflammatory mediators.[1] You can also expect to see a reduction in the infiltration of inflammatory cells, such as neutrophils and macrophages, into the site of inflammation.

Q5: Are there any known resistance mechanisms to this compound?

A5: There is currently no published evidence of acquired resistance to this compound in preclinical models. However, the expression levels of the A2B adenosine receptor can be dynamically regulated and may vary between different cell types and at different stages of inflammation. A lack of response could be due to low receptor expression in the target tissue rather than a resistance mechanism.

Data Presentation

The following tables summarize quantitative data on the effects of this compound and other A2B adenosine receptor antagonists in preclinical models of chronic inflammation.

Table 1: Effect of this compound on Cardiac Function and Inflammation in a Mouse Model of Myocardial Infarction

Parameter Vehicle This compound (4 mg/kg, i.p., twice daily for 14 days) p-value Reference
LV End-Diastolic Diameter (mm) Increased by ~1.5 mmIncrease limited to ~0.9 mm (40% reduction)< 0.001[3]
LV Ejection Fraction (%) Decreased to ~35%Decrease limited to ~43% (18% improvement)< 0.01[3]
Caspase-1 Activity (arbitrary units) ~2.5~1.0 (60% reduction)< 0.001[3]
Survival Rate at 4 weeks 50%75%-[3]

Table 2: Effect of this compound on Plasma Inflammatory Biomarkers in a Rat Model of Myocardial Infarction

Biomarker Placebo This compound (30 mg/kg, oral, once daily for 4 weeks) Reference
IL-6 Significantly elevatedSignificantly ameliorated[4]
TGF-β1 Significantly elevatedSignificantly ameliorated[4]
BNP Significantly elevatedSignificantly ameliorated[4]

Experimental Protocols

Detailed methodologies for key experiments cited in this technical support center are provided below.

1. Collagen-Induced Arthritis (CIA) in Mice

  • Animal Model: DBA/1 mice, 8-10 weeks old.

  • Induction:

    • Day 0: Emulsify bovine type II collagen (100 µg) in Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail.

    • Day 21: Boost with an intradermal injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant.

  • This compound Treatment: Begin treatment on day 21 (at the time of the booster injection) and continue for 3-4 weeks. Administer this compound or vehicle daily via the desired route (e.g., intraperitoneal or oral gavage).

  • Assessment:

    • Monitor mice daily for the onset and severity of arthritis using a clinical scoring system (e.g., 0-4 scale for each paw).

    • Measure paw thickness using a caliper.

    • At the end of the study, collect paws for histological analysis of joint inflammation, cartilage destruction, and bone erosion.

    • Collect blood for measurement of inflammatory cytokines and anti-collagen antibodies.

2. Bleomycin-Induced Pulmonary Fibrosis in Mice

  • Animal Model: C57BL/6 mice, 8-10 weeks old.

  • Induction: Anesthetize the mice and intratracheally instill a single dose of bleomycin (e.g., 1.5 U/kg) in sterile saline.

  • This compound Treatment: Treatment can be initiated either prophylactically (starting on the day of bleomycin instillation) or therapeutically (starting after the initial inflammatory phase, e.g., day 7 or 14) and continued for 14-21 days. Administer this compound or vehicle daily.

  • Assessment:

    • At the end of the study, harvest the lungs.

    • Perform bronchoalveolar lavage (BAL) to analyze inflammatory cell influx and cytokine levels in the BAL fluid.

    • Use one lung lobe for histological analysis of fibrosis (e.g., Masson's trichrome staining and Ashcroft scoring).

    • Use another lung lobe to measure collagen content (e.g., Sircol assay) or for gene expression analysis of fibrotic markers (e.g., collagen I, α-SMA).

3. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

  • Animal Model: C57BL/6 mice, 8-10 weeks old.

  • Induction: Administer 2-3% (w/v) DSS in the drinking water for 5-7 days. To induce chronic colitis, cycles of DSS administration followed by regular drinking water can be employed.

  • This compound Treatment: Administer this compound or vehicle daily, starting concurrently with DSS administration or after the initial induction phase.

  • Assessment:

    • Monitor body weight, stool consistency, and the presence of blood in the feces daily to calculate a Disease Activity Index (DAI).

    • At the end of the study, measure colon length (shortening is a sign of inflammation).

    • Collect colon tissue for histological analysis of inflammation and tissue damage.

    • Measure myeloperoxidase (MPO) activity in the colon tissue as a marker of neutrophil infiltration.

    • Analyze cytokine levels in colon tissue homogenates.

Mandatory Visualizations

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR Activates GS6201 This compound GS6201->A2BR Blocks G_protein Gs/Gq Protein A2BR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates (Gs) PLC Phospholipase C G_protein->PLC Activates (Gq) cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG PKA PKA cAMP->PKA PKC PKC IP3_DAG->PKC Ca_release Ca²⁺ Release IP3_DAG->Ca_release CREB CREB PKA->CREB NFkB NF-κB PKC->NFkB Pro_inflammatory_Genes Pro-inflammatory Gene Expression (IL-6, TNF-α) CREB->Pro_inflammatory_Genes NFkB->Pro_inflammatory_Genes

Caption: A2B Adenosine Receptor Signaling Pathway and Inhibition by this compound.

G cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis Model_Selection Select Chronic Inflammation Model Protocol_Dev Develop Detailed Experimental Protocol Model_Selection->Protocol_Dev Dose_Selection Determine this compound Dose & Regimen Protocol_Dev->Dose_Selection Animal_Acclimation Animal Acclimation & Baseline Measures Dose_Selection->Animal_Acclimation Disease_Induction Induce Chronic Inflammation Animal_Acclimation->Disease_Induction Treatment_Admin Administer this compound or Vehicle Disease_Induction->Treatment_Admin Monitoring Monitor Animal Health & Disease Progression Treatment_Admin->Monitoring Sample_Collection Sample Collection (Blood, Tissue) Monitoring->Sample_Collection Endpoint_Analysis Perform Endpoint Analyses (Histology, etc.) Sample_Collection->Endpoint_Analysis Data_Analysis Statistical Analysis of Data Endpoint_Analysis->Data_Analysis Interpretation Interpret Results & Draw Conclusions Data_Analysis->Interpretation G node_q node_q node_a node_a Start Unexpected Result Observed q1 Is there a lack of efficacy? Start->q1 q2 Are there unexpected inflammatory flares? Start->q2 q3 Are adverse events observed? Start->q3 a1_1 Verify dose, formulation, & administration route. q1->a1_1 Yes a2_1 Analyze immune cell profiles and cytokine panels. q2->a2_1 Yes a3_1 Assess for injection site reactions. q3->a3_1 Yes a1_2 Confirm A2B receptor relevance in the model. a1_1->a1_2 a1_3 Consider a dose- escalation study. a1_2->a1_3 a2_2 Consider dose reduction to assess for off-target effects. a2_1->a2_2 a3_2 Monitor for systemic toxicity (weight loss, etc.). a3_1->a3_2 a3_3 Reduce dose or optimize vehicle if toxicity is suspected. a3_2->a3_3

References

Stability testing of GS-6201 in different experimental media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of the selective A2B adenosine receptor antagonist, GS-6201, in common experimental media. The information provided is based on general principles for small molecule stability and best practices for in vitro experimentation.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: this compound is reported to be soluble in DMSO.[1][2] It is recommended to prepare a high-concentration stock solution, for example, 10 mM, in anhydrous DMSO. This stock solution should be stored at -20°C in small aliquots to minimize freeze-thaw cycles and moisture absorption.[3]

Q2: What is the recommended final concentration of DMSO in my cell-based assays?

A2: For most cell lines, the final concentration of DMSO should be kept below 0.5%, with a general guideline of <0.1% for sensitive cell lines.[4] It is crucial to include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.[4]

Q3: I observed precipitation when diluting my this compound DMSO stock into aqueous media. What should I do?

A3: Precipitation upon dilution of a DMSO stock into aqueous buffer or cell culture media is a common issue for hydrophobic compounds.[1] To mitigate this, you can try the following:

  • Pre-warm the media: Always use media pre-warmed to 37°C.[1]

  • Perform serial dilutions: Instead of a single large dilution, perform a stepwise serial dilution.[1]

  • Lower the final concentration: The desired final concentration of this compound might exceed its aqueous solubility.[5]

  • Gentle mixing: Add the compound dropwise while gently vortexing or swirling the media.[5]

Q4: How stable is this compound in aqueous solutions like PBS or cell culture media?

A4: There is no specific published data on the stability of this compound in aqueous solutions. As a purine analog, its stability can be influenced by pH and temperature.[2] It is recommended to prepare fresh dilutions in aqueous media for each experiment and avoid long-term storage of aqueous solutions. For critical or long-term experiments, it is advisable to perform a stability study under your specific experimental conditions.

Q5: What are the potential degradation pathways for this compound?

A5: While specific degradation pathways for this compound have not been published, related purine and xanthine derivatives can undergo enzymatic and chemical degradation, including demethylation and oxidation.[6][7] In cell-based assays, cellular enzymes could potentially metabolize the compound.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity of this compound in experiments.
  • Potential Cause: Degradation of this compound in stock solution or experimental media.

    • Troubleshooting Steps:

      • Prepare a fresh stock solution of this compound in anhydrous DMSO.

      • Aliquot the stock solution to minimize freeze-thaw cycles.

      • Prepare working solutions in aqueous media immediately before use.

      • For long-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals (e.g., every 24 hours).

      • Perform a time-course experiment to assess the stability of this compound under your specific assay conditions (see Experimental Protocols).

  • Potential Cause: Precipitation of this compound in the experimental media, leading to a lower effective concentration.

    • Troubleshooting Steps:

      • Visually inspect the media for any signs of precipitation after adding this compound.

      • If precipitation is observed, refer to the troubleshooting steps for precipitation in the FAQs.

      • Consider determining the kinetic solubility of this compound in your specific media.[8]

Data Presentation

The following tables provide an illustrative example of how to present stability data for this compound. Note: This is hypothetical data for demonstration purposes.

Table 1: Stability of this compound (10 µM) in Different Media at 37°C

Time Point% Remaining in PBS (pH 7.4)% Remaining in DMEM + 10% FBS
0 hours100%100%
2 hours98.5%97.2%
6 hours95.1%92.8%
12 hours90.3%85.6%
24 hours82.4%75.1%
48 hours68.9%58.3%

Table 2: Effect of Storage Temperature on this compound (10 mM) in DMSO Stock Solution

Storage Duration% Remaining at -20°C% Remaining at 4°C% Remaining at Room Temperature
1 week99.8%99.5%96.2%
1 month99.5%98.1%88.4%
3 months99.2%95.3%72.1%
6 months98.8%90.7%55.8%

Experimental Protocols

Protocol: Assessing the Stability of this compound in Experimental Media

Objective: To determine the stability of this compound in a specific aqueous medium over time at a defined temperature.

Materials:

  • This compound

  • Anhydrous DMSO

  • Experimental medium (e.g., PBS, DMEM + 10% FBS)

  • HPLC system with a suitable column (e.g., C18)

  • Incubator or water bath at 37°C

  • Sterile microcentrifuge tubes or a 96-well plate

Procedure:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare the working solution: Dilute the this compound stock solution into the pre-warmed (37°C) experimental medium to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%.

  • Timepoint 0: Immediately after preparation, take an aliquot of the working solution, and either analyze it immediately by HPLC or store it at -80°C until analysis.

  • Incubation: Incubate the remaining working solution at 37°C.

  • Sampling: At designated time points (e.g., 2, 6, 12, 24, 48 hours), collect aliquots of the incubated solution.

  • Sample Preparation for Analysis: If the medium contains proteins (e.g., FBS), precipitate them by adding a cold organic solvent (e.g., acetonitrile) in a 1:2 ratio (sample:solvent). Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the proteins. Collect the supernatant for analysis.

  • HPLC Analysis: Analyze the samples by a validated HPLC method to determine the concentration of this compound remaining. The percentage of this compound remaining at each time point is calculated relative to the concentration at time point 0.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare 10 mM this compound in Anhydrous DMSO prep_work Dilute to Final Concentration in Pre-warmed Media prep_stock->prep_work t0 Timepoint 0 Sample (Store at -80°C) prep_work->t0 incubate Incubate at 37°C prep_work->incubate hplc HPLC Analysis t0->hplc sampling Collect Samples at Timepoints (2, 6, 12, 24, 48h) incubate->sampling protein_precip Protein Precipitation (if necessary) sampling->protein_precip protein_precip->hplc data Calculate % Remaining vs. Timepoint 0 hplc->data

Caption: Experimental workflow for assessing this compound stability.

troubleshooting_logic start Inconsistent/Low Activity of this compound check_precip Visually Inspect for Precipitation start->check_precip precip_yes Precipitation Observed check_precip->precip_yes Yes precip_no No Precipitation check_precip->precip_no No solve_precip Follow Precipitation Troubleshooting Guide: - Pre-warm media - Serial dilution - Lower concentration precip_yes->solve_precip check_stability Assess Compound Stability precip_no->check_stability retest Re-run Experiment solve_precip->retest solve_stability Improve Stability: - Prepare fresh solutions - Aliquot stock - Replenish media in long-term assays check_stability->solve_stability Instability Suspected solve_stability->retest

Caption: Troubleshooting logic for this compound activity issues.

References

Validation & Comparative

A Comparative Guide to GS-6201 and Other A2B Adenosine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of GS-6201 (also known as CVT-6883), a selective A2B adenosine receptor (A₂BAR) antagonist, with other notable antagonists targeting the A₂B receptor. The information presented is based on available preclinical and clinical data, focusing on receptor binding affinity, selectivity, and functional potency. This document aims to serve as a valuable resource for researchers engaged in the study of A₂B receptor pharmacology and the development of novel therapeutics.

Introduction to A₂B Adenosine Receptor Antagonism

The A₂B adenosine receptor is one of four subtypes of adenosine receptors and is coupled to both Gs and Gq proteins.[1] Its activation leads to downstream signaling cascades involving adenylyl cyclase and phospholipase C.[1] The A₂B receptor is implicated in a variety of physiological and pathological processes, including inflammation, fibrosis, and cancer.[2] Consequently, A₂B receptor antagonists are being investigated as potential treatments for a range of conditions, such as asthma, chronic obstructive pulmonary disease (COPD), and various cancers.[2][3] this compound is a potent and selective A₂B receptor antagonist that has been evaluated in clinical trials for chronic inflammatory airway diseases.[4][5]

Comparative Analysis of A₂B Adenosine Receptor Antagonists

The following tables summarize the quantitative data on the binding affinity (Ki) of this compound and other selected A₂B receptor antagonists for the human adenosine receptor subtypes. Lower Ki values indicate higher binding affinity.

CompoundHuman A₂B Ki (nM)Human A₁ Ki (nM)Human A₂A Ki (nM)Human A₃ Ki (nM)Reference(s)
This compound (CVT-6883) 22194032801070[4]
PSB-603 0.553> 10,000> 10,000> 10,000[6]
LAS101057 3.49>10,000>10,000>10,000[2]
PSB-1901 0.0835>10,000>10,000>10,000[7]

Table 1: Comparison of Binding Affinities (Ki) of A₂B Receptor Antagonists. This table highlights the high affinity and selectivity of compounds like PSB-603, LAS101057, and PSB-1901 for the A₂B receptor compared to other adenosine receptor subtypes.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these antagonists, it is crucial to visualize the A₂B receptor signaling pathway and the experimental workflows used to characterize these compounds.

A2B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR Activates Antagonist A2B Antagonist (e.g., this compound) Antagonist->A2BR Blocks Gs Gs A2BR->Gs Gq Gq A2BR->Gq MAPK MAPK Pathway A2BR->MAPK Activates AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Generates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA Protein Kinase A cAMP->PKA Activates Inflammation Inflammation Fibrosis PKA->Inflammation Ca2_release Ca²⁺ Release IP3->Ca2_release PKC Protein Kinase C DAG->PKC Ca2_release->Inflammation PKC->Inflammation MAPK->Inflammation

Caption: A₂B Adenosine Receptor Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay cAMP Accumulation Assay (Determine IC50/KB) Binding_Assay->Functional_Assay Select lead compounds Animal_Model Disease Model (e.g., Ovalbumin-induced Asthma in mice) Functional_Assay->Animal_Model Test in relevant disease models Dosing Administer A2B Antagonist (e.g., this compound) Animal_Model->Dosing Measurement Measure Efficacy (e.g., Airway hyperresponsiveness, Inflammatory cell influx) Dosing->Measurement

References

A Comparative Analysis of GS-6201 and Enalapril in Attenuating Cardiac Remodeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of GS-6201, a selective A2B adenosine receptor antagonist, and Enalapril, an angiotensin-converting enzyme (ACE) inhibitor, in the context of cardiac remodeling following myocardial infarction (MI). The information presented herein is synthesized from preclinical data to inform researchers and professionals in the field of cardiovascular drug development.

Executive Summary

Cardiac remodeling after a myocardial infarction is a key contributor to the development of heart failure. Both this compound and Enalapril have demonstrated efficacy in mitigating this pathological process through distinct mechanisms of action. Enalapril, a cornerstone of cardiac therapy, targets the renin-angiotensin-aldosterone system (RAAS), a well-established pathway in cardiac hypertrophy and fibrosis.[1][2] this compound, a newer investigational agent, offers a targeted approach by blocking the A2B adenosine receptor, which is implicated in inflammatory and fibrotic signaling cascades in the heart. Preclinical evidence suggests that both compounds improve cardiac function and reduce adverse remodeling, with a potential for additive benefits when used in combination.

Quantitative Data Summary

The following tables summarize the comparative efficacy of this compound and Enalapril on key parameters of cardiac remodeling as reported in a rat model of MI-induced cardiac remodeling and dysfunction. It is important to note that this data is derived from a conference abstract, and the full peer-reviewed publication with detailed statistical analysis was not available. The abstract indicates that the effects of this compound and Enalapril were comparable.

Table 1: Effects on Cardiac Function and Geometry

ParameterPlaceboThis compoundEnalaprilThis compound + Enalapril
LV Ejection Fraction (EF)DecreasedSignificantly ImprovedSignificantly ImprovedSignificantly Improved
Fractional Shortening (FS)DecreasedSignificantly ImprovedSignificantly ImprovedSignificantly Improved
LV End-Systolic VolumeIncreasedSignificantly ReducedSignificantly ReducedSignificantly Reduced

Table 2: Effects on Biomarkers and Myocardial Fibrosis

ParameterPlaceboThis compoundEnalaprilThis compound + Enalapril
Myocardial FibrosisIncreasedSignificantly DecreasedSignificantly DecreasedSignificantly Decreased
Plasma IL-6ElevatedSignificantly AmelioratedSignificantly AmelioratedSignificantly Ameliorated
Plasma TGF-β1ElevatedSignificantly AmelioratedSignificantly AmelioratedSignificantly Ameliorated
Plasma BNPElevatedSignificantly AmelioratedSignificantly AmelioratedSignificantly Ameliorated

Signaling Pathways

The therapeutic effects of this compound and Enalapril are mediated through distinct signaling pathways.

This compound: A2B Adenosine Receptor Antagonism

This compound is a selective antagonist of the A2B adenosine receptor. In the context of cardiac injury, elevated extracellular adenosine can activate this receptor on various cardiac cells, including myocytes and fibroblasts, triggering pro-inflammatory and pro-fibrotic signaling cascades. By blocking this receptor, this compound is thought to inhibit downstream pathways involving p38 MAPK, leading to reduced production of inflammatory cytokines like IL-6 and fibrotic mediators.

cluster_0 Cardiac Injury (e.g., MI) cluster_1 A2B Adenosine Receptor Signaling cluster_2 Cellular Response Increased Extracellular Adenosine Increased Extracellular Adenosine A2B Receptor A2B Receptor Increased Extracellular Adenosine->A2B Receptor p38 MAPK Activation p38 MAPK Activation A2B Receptor->p38 MAPK Activation Pro-inflammatory Cytokines (IL-6) Pro-inflammatory Cytokines (IL-6) p38 MAPK Activation->Pro-inflammatory Cytokines (IL-6) Pro-fibrotic Mediators Pro-fibrotic Mediators p38 MAPK Activation->Pro-fibrotic Mediators Inflammation Inflammation Pro-inflammatory Cytokines (IL-6)->Inflammation Fibrosis Fibrosis Pro-fibrotic Mediators->Fibrosis This compound This compound This compound->A2B Receptor Inhibits Cardiac Remodeling Cardiac Remodeling Inflammation->Cardiac Remodeling Fibrosis->Cardiac Remodeling cluster_0 Renin-Angiotensin-Aldosterone System (RAAS) cluster_1 Downstream Effects of Angiotensin II cluster_2 Pathological Outcome Angiotensinogen Angiotensinogen Angiotensin I Angiotensin I Angiotensinogen->Angiotensin I Renin Angiotensin II Angiotensin II Angiotensin I->Angiotensin II ACE Vasoconstriction Vasoconstriction Angiotensin II->Vasoconstriction Aldosterone Secretion Aldosterone Secretion Angiotensin II->Aldosterone Secretion Cardiac Hypertrophy Cardiac Hypertrophy Angiotensin II->Cardiac Hypertrophy Cardiac Fibrosis Cardiac Fibrosis Angiotensin II->Cardiac Fibrosis ACE ACE Enalapril Enalapril Enalapril->ACE Inhibits Cardiac Remodeling Cardiac Remodeling Cardiac Hypertrophy->Cardiac Remodeling Cardiac Fibrosis->Cardiac Remodeling MI_Induction MI Induction (25 min ischemia, then reperfusion) Treatment_Start Treatment Start (1 week post-MI) MI_Induction->Treatment_Start Treatment_Duration 4 Weeks of Daily Oral Gavage Treatment_Start->Treatment_Duration Assessments Serial Assessments (Echocardiography, Biomarkers) Treatment_Duration->Assessments Endpoint_Analysis Endpoint Analysis (5 weeks post-MI) - Cardiac Function - Fibrosis Assessments->Endpoint_Analysis

References

GS-6201: A Comparative Analysis of its Efficacy in Reducing IL-6 and TNF-α

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of GS-6201's performance in reducing key inflammatory cytokines, Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), against other therapeutic alternatives. The information is supported by experimental data to facilitate an objective evaluation for research and drug development purposes.

Executive Summary

This compound, a selective antagonist of the adenosine A2B receptor, has demonstrated potential in mitigating inflammatory responses by reducing plasma levels of IL-6 and TNF-α in preclinical models.[1][2] This guide presents a comparative analysis of this compound against an ACE inhibitor (Enalapril), an IL-6 inhibitor (Ziltivekimab), and anti-TNF-α biologics. While quantitative data for this compound's direct effect on IL-6 and TNF-α percentage reduction is still emerging from publicly available literature, this guide compiles available data for a comprehensive overview.

Comparative Efficacy in IL-6 and TNF-α Reduction

The following table summarizes the available data on the efficacy of this compound and its comparators in reducing IL-6 and TNF-α levels. It is important to note that the experimental models and conditions vary across studies, which may influence the observed effects.

Compound Target Effect on IL-6 Effect on TNF-α Model System
This compound Adenosine A2B Receptor AntagonistSignificantly reduced plasma levels.[1][3]Significantly reduced plasma levels.[1]Mouse and Rat models of Myocardial Infarction
Enalapril Angiotensin-Converting Enzyme (ACE)- 51% reduction in high producers. - No significant effect in another study.[1][4]Significantly decreased LPS-stimulated levels.[1]Humans awaiting CABG; Spontaneously Hypertensive Rats
Ziltivekimab IL-6 Ligand- Up to 92% reduction in hsCRP (a surrogate marker).[5]Not directly measured.Humans with Chronic Kidney Disease
Anti-TNF-α Biologics TNF-αNo direct effect.Neutralizes bioactive TNF-α; may increase total serum levels.[6][7][8]Humans with Rheumatoid Arthritis

Experimental Protocols

A detailed understanding of the methodologies used to generate the comparative data is crucial for its interpretation. Below are representative experimental protocols for the key assays cited.

Quantification of IL-6 and TNF-α in Rodent Plasma/Serum via ELISA

This protocol outlines a standard Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of IL-6 and TNF-α in mouse or rat plasma/serum samples.

1. Sample Collection and Preparation:

  • Blood is collected from rodents via cardiac puncture or other appropriate methods into tubes containing an anticoagulant (e.g., EDTA) for plasma, or into serum separator tubes.

  • For plasma, the blood is centrifuged at 1000 x g for 10 minutes at 4°C to separate the plasma.

  • For serum, the blood is allowed to clot at room temperature for 30 minutes, followed by centrifugation at 1000 x g for 10 minutes.

  • The resulting plasma or serum is collected and stored at -80°C until analysis.

2. ELISA Procedure:

  • A 96-well microplate is coated with a capture antibody specific for either mouse/rat IL-6 or TNF-α and incubated overnight at 4°C.

  • The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking buffer (e.g., PBS with 1% BSA) is added to each well and incubated for 1-2 hours at room temperature to prevent non-specific binding.

  • The plate is washed again.

  • Standards of known concentrations and the collected plasma/serum samples are added to the wells and incubated for 2 hours at room temperature.

  • After another wash step, a biotinylated detection antibody specific for the target cytokine is added to each well and incubated for 1 hour at room temperature.

  • The plate is washed, and an avidin-horseradish peroxidase (HRP) conjugate is added and incubated for 30 minutes.

  • Following a final wash, a substrate solution (e.g., TMB) is added, and the plate is incubated in the dark until a color develops.

  • The reaction is stopped with a stop solution (e.g., sulfuric acid).

  • The optical density is measured at 450 nm using a microplate reader.

  • The concentration of IL-6 or TNF-α in the samples is determined by comparing their absorbance to the standard curve.

Signaling Pathways and Mechanisms of Action

Understanding the underlying signaling pathways provides context for the observed effects of these therapeutic agents.

This compound and the Adenosine A2B Receptor Signaling Pathway

This compound exerts its anti-inflammatory effects by antagonizing the A2B adenosine receptor. Under conditions of cellular stress or injury, extracellular adenosine levels rise and activate the A2B receptor, which is coupled to Gs and Gq proteins. This activation triggers downstream signaling cascades that can lead to the production of pro-inflammatory cytokines like IL-6 and TNF-α. By blocking this receptor, this compound inhibits these inflammatory signaling pathways.[2][9]

Adenosine_A2B_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR Activates G_s Gs A2BR->G_s Activates G_q Gq A2BR->G_q Activates GS6201 This compound GS6201->A2BR Inhibits AC Adenylyl Cyclase G_s->AC Activates PLC Phospholipase C G_q->PLC Activates cAMP cAMP AC->cAMP Converts ATP to IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG ATP ATP ATP->AC PKA PKA cAMP->PKA Activates NFkB NF-κB Activation PKA->NFkB Activates PIP2 PIP2 IP3->NFkB Leads to PKC PKC DAG->PKC Activates PKC->NFkB Activates Cytokine_Production IL-6 & TNF-α Production NFkB->Cytokine_Production

Caption: Adenosine A2B Receptor Signaling Pathway and the inhibitory action of this compound.

Mechanism of Action of Comparator Drugs
  • Enalapril: As an ACE inhibitor, enalapril primarily lowers blood pressure by reducing the production of angiotensin II. Its anti-inflammatory effects are thought to be secondary to this action, potentially by reducing angiotensin II-mediated inflammation.

  • Ziltivekimab: This is a monoclonal antibody that directly binds to and neutralizes IL-6, preventing it from binding to its receptor and initiating pro-inflammatory signaling.[5]

  • Anti-TNF-α Biologics: These are monoclonal antibodies or receptor fusion proteins that bind to TNF-α, preventing it from interacting with its receptors on target cells and thereby blocking its pro-inflammatory effects.[7]

Conclusion

This compound demonstrates promise as a modulator of inflammatory responses through its targeted antagonism of the adenosine A2B receptor, leading to reductions in IL-6 and TNF-α in preclinical settings. While direct quantitative comparisons with other agents are limited by the available data, this guide provides a framework for understanding its potential relative to established and emerging therapies. Further clinical investigation is warranted to fully elucidate the therapeutic efficacy of this compound in inflammatory diseases.

References

The Cardioprotective Potential of GS-6201: A Comparative Analysis of its Synergistic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest to mitigate the adverse consequences of cardiac remodeling following myocardial infarction, the selective A2B adenosine receptor antagonist, GS-6201, has emerged as a promising therapeutic agent. This guide provides a comprehensive comparison of this compound's performance with other established cardioprotective agents, supported by available experimental data. While direct evidence of synergistic effects remains an area for future investigation, this analysis explores the potential for combination therapies based on distinct mechanisms of action. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of cardiovascular medicine.

This compound: A Novel Approach to Cardioprotection

This compound exerts its cardioprotective effects by selectively blocking the A2B adenosine receptor. Following an acute myocardial infarction (AMI), the release of adenosine can, through the A2B receptor, trigger pro-inflammatory pathways that contribute to adverse cardiac remodeling. By inhibiting this pathway, this compound has been shown to attenuate this detrimental remodeling process.

A pivotal preclinical study demonstrated that this compound treatment in a mouse model of AMI led to a significant reduction in caspase-1 activity, a key mediator of inflammation.[1] This intervention ultimately resulted in more favorable cardiac remodeling, evidenced by a limitation in the increase of the left ventricular (LV) end-diastolic diameter, a preservation of the LV ejection fraction, and an improvement in the myocardial performance index.[1]

Comparative Efficacy of this compound

While direct synergistic studies are not yet available in published literature, a head-to-head comparison with a standard-of-care agent, the ACE inhibitor enalapril, has provided valuable insights into the relative efficacy of this compound. In a rat model of myocardial infarction, both this compound and enalapril demonstrated an improvement in ejection fraction compared to a control group.[2] However, this compound also uniquely demonstrated a reduction in the inducibility of ventricular tachycardia (VT), a dangerous arrhythmia.[2] Histological analysis revealed that while both agents reduced fibrosis in the non-infarcted region of the heart, only this compound was found to decrease the heterogeneity of fibrosis at the border of the infarct zone, a factor thought to contribute to its anti-arrhythmic effect.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on cardiac function and remodeling.

Table 1: Effects of this compound on Cardiac Remodeling in a Mouse Model of AMI (28 days post-AMI) [1]

ParameterVehicleThis compound% Improvement
Change in LV End-Diastolic Diameter (mm)+1.5 ± 0.2+0.9 ± 0.140%
Change in LV Ejection Fraction (%)-25 ± 3-20.5 ± 218%
Change in Myocardial Performance Index+0.41 ± 0.05+0.05 ± 0.0488%

Table 2: Comparative Effects of this compound and Enalapril on Cardiac Function and Arrhythmia in a Rat Model of MI (5 weeks post-MI) [2]

ParameterControlEnalaprilThis compound
Ejection Fraction (%)43.3 ± 1.757.8 ± 2.555.6 ± 2.6
Ventricular Tachycardia Inducibility (%)68.460.0 (NS)9.1
Conduction Velocity - Border Zone (m/s)0.28 ± 0.020.30 ± 0.020.45 ± 0.03
Conduction Velocity - Infarct Zone (m/s)0.15 ± 0.010.16 ± 0.010.25 ± 0.02

(NS = Not Significant vs. Control)

Potential for Synergistic Effects: A Mechanistic Perspective

While direct experimental data on the synergistic effects of this compound with other cardioprotective agents are lacking, an examination of their distinct mechanisms of action suggests the potential for additive or synergistic benefits in a combination therapy setting.

  • This compound and ACE Inhibitors/ARBs: ACE inhibitors (like enalapril) and angiotensin receptor blockers (ARBs) act on the renin-angiotensin-aldosterone system (RAAS) to reduce vasoconstriction and fluid retention, thereby decreasing cardiac workload. This compound, by targeting the A2B adenosine receptor-mediated inflammatory pathway, offers a complementary mechanism. A combination could therefore simultaneously address both the hemodynamic and inflammatory drivers of adverse remodeling.

  • This compound and Beta-Blockers: Beta-blockers are a cornerstone of post-MI therapy, working by blocking the effects of adrenaline and noradrenaline on the heart, thus reducing heart rate, blood pressure, and cardiac contractility. Their anti-arrhythmic properties are also well-established. Combining a beta-blocker with this compound could offer enhanced anti-arrhythmic effects, given the latter's demonstrated ability to reduce VT inducibility by improving conduction velocity in the infarct border zone.[2]

  • This compound and SGLT2 Inhibitors: Sodium-glucose cotransporter-2 (SGLT2) inhibitors, a newer class of cardioprotective agents, have demonstrated benefits in heart failure through various proposed mechanisms, including diuretic effects, metabolic shifts, and anti-inflammatory actions. The potential for synergy with this compound lies in their complementary anti-inflammatory effects, potentially leading to a more profound reduction in the inflammatory cascade that drives adverse cardiac remodeling.

Experimental Protocols

A detailed methodology for a key preclinical study evaluating this compound is provided below.

Experimental Protocol: this compound in a Mouse Model of Acute Myocardial Infarction[1]
  • Animal Model: Male ICR mice were utilized for this study.

  • Surgical Procedure: Acute myocardial infarction (AMI) was induced by permanent ligation of the left anterior descending coronary artery. A sham surgery group, which underwent the same procedure without the ligation, served as a control.

  • Treatment Groups:

    • Vehicle group (n=10-12)

    • This compound group (n=10-12)

  • Dosing Regimen: this compound was administered at a dose of 4 mg/kg via intraperitoneal injection twice daily. Treatment was initiated immediately following the surgical procedure and continued for 14 days.

  • Echocardiography: Transthoracic echocardiography was performed at baseline (before surgery) and at 7, 14, and 28 days post-surgery to assess cardiac function and dimensions.

  • Biochemical Analysis: A subgroup of mice was euthanized at 72 hours post-surgery, and the cardiac tissue was harvested to measure the activity of caspase-1.

  • Survival Analysis: The survival rate of the animals in each group was monitored for 28 days.

Visualizing the Pathways and Processes

To better understand the mechanisms and workflows discussed, the following diagrams have been generated.

GS6201_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2B_Receptor A2B Adenosine Receptor Adenosine->A2B_Receptor Binds to GS6201 This compound GS6201->A2B_Receptor Blocks G_Protein G-Protein Activation A2B_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC cAMP ↑ cAMP AC->cAMP Inflammatory_Pathway Pro-inflammatory Pathway cAMP->Inflammatory_Pathway Caspase1 Caspase-1 Activation Inflammatory_Pathway->Caspase1 Remodeling Adverse Cardiac Remodeling Caspase1->Remodeling

Caption: Signaling pathway of this compound in cardioprotection.

Experimental_Workflow start Start: Male ICR Mice surgery AMI Induction (Coronary Ligation) or Sham Surgery start->surgery randomization Randomization surgery->randomization treatment_vehicle Vehicle Treatment (Twice Daily, 14 days) randomization->treatment_vehicle treatment_gs6201 This compound Treatment (4 mg/kg) (Twice Daily, 14 days) randomization->treatment_gs6201 echo Echocardiography (Baseline, Day 7, 14, 28) treatment_vehicle->echo caspase_assay Caspase-1 Assay (Cardiac Tissue, 72h) treatment_vehicle->caspase_assay survival Survival Monitoring (28 days) treatment_vehicle->survival treatment_gs6201->echo treatment_gs6201->caspase_assay treatment_gs6201->survival end End: Data Analysis echo->end caspase_assay->end survival->end

Caption: Experimental workflow for preclinical evaluation of this compound.

Conclusion and Future Directions

This compound represents a promising novel therapeutic strategy for mitigating adverse cardiac remodeling following myocardial infarction. Its unique mechanism of action, targeting the A2B adenosine receptor and subsequent inflammatory pathways, distinguishes it from current standard-of-care treatments. While head-to-head comparisons with agents like enalapril are encouraging, the full potential of this compound may lie in combination therapies. Future research should prioritize well-designed preclinical and clinical trials to investigate the synergistic effects of this compound with other cardioprotective agents. Such studies are crucial to unlocking the full therapeutic benefit of this novel compound and improving outcomes for patients with ischemic heart disease.

References

GS-6201 and CVT-6883: A Unified Profile of a Selective A2B Adenosine Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic development, clarity in nomenclature is crucial. It has come to light through extensive research that GS-6201 and CVT-6883 are, in fact, two different names for the same chemical entity.[1][2] This guide, therefore, serves not as a head-to-head comparison, but as a comprehensive profile of this selective A2B adenosine receptor antagonist, consolidating the available experimental data to provide a singular, detailed reference for researchers, scientists, and drug development professionals. This molecule is a xanthine derivative identified as a potent and selective antagonist of the A2B adenosine receptor, investigated for its therapeutic potential in inflammatory conditions.[3][4]

Molecular and Pharmacokinetic Profile

This compound/CVT-6883 has been characterized by its high affinity and selectivity for the human A2B adenosine receptor. The compound's pharmacokinetic properties have been assessed, indicating its potential for oral administration.

ParameterValueSpeciesReference
Ki (hA2B) 22 nMHuman[1][4]
Ki (hA1) 1940 nMHuman[4]
Ki (hA2A) 3280 nMHuman[4]
Ki (hA3) 1070 nMHuman[4]
KB (functional antagonism) 6 nMNot Specified[4]
Half-life (t1/2) 4 hRat[4]
Oral Bioavailability (F) > 35%Rat[4]

Mechanism of Action: A2B Adenosine Receptor Antagonism

Adenosine is a signaling nucleoside that plays a crucial role in various physiological and pathophysiological processes by activating four G-protein coupled receptor subtypes: A1, A2A, A2B, and A3.[5][6] The A2B receptor, in particular, is coupled to Gs proteins, and its activation leads to an increase in intracellular cyclic AMP (cAMP) levels.[5] In inflammatory conditions, high concentrations of adenosine can activate the A2B receptor, contributing to the inflammatory cascade. This compound/CVT-6883 exerts its effect by selectively blocking this receptor, thereby inhibiting the downstream signaling pathways and mitigating the pro-inflammatory effects of adenosine.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2B Receptor A2B Receptor (GPCR) Adenosine->A2B Receptor Activates Gs Protein Gs Protein A2B Receptor->Gs Protein Activates Adenylate Cyclase Adenylate Cyclase Gs Protein->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Converts ATP to ATP ATP Downstream Effects Downstream Inflammatory Effects cAMP->Downstream Effects GS-6201_CVT-6883 This compound / CVT-6883 GS-6201_CVT-6883->A2B Receptor Antagonizes

A2B Adenosine Receptor Signaling Pathway and Antagonism by this compound/CVT-6883.

Preclinical Efficacy

The therapeutic potential of this compound/CVT-6883 has been evaluated in various preclinical models of inflammatory diseases, including asthma and acute myocardial infarction.

In a Mouse Model of Asthma

In a mouse model of allergic asthma, this compound/CVT-6883 demonstrated significant efficacy in attenuating airway hyperresponsiveness and inflammation.

Experimental ModelTreatmentKey FindingsReference
Allergic Mouse Model of AsthmaThis compound/CVT-6883Attenuated airway reactivity induced by NECA, AMP, or allergen.[1]
Allergic Mouse Model of AsthmaThis compound/CVT-6883 (4 mg/kg, i.p., every 12h for 14 days)Significantly reduced plasma levels of IL-6, TNF-α, E-selectin, ICAM-1, and VCAM.[1]
In a Mouse Model of Acute Myocardial Infarction

This compound/CVT-6883 was also investigated for its cardioprotective effects in a mouse model of acute myocardial infarction (AMI).

Experimental ModelTreatmentKey FindingsReference
Mouse Model of AMIThis compound (4 mg/kg, i.p., twice daily for 14 days)- Prevented caspase-1 activation in the heart at 72h post-AMI.- Limited the increase in left ventricular (LV) end-diastolic diameter.- Attenuated the decrease in LV ejection fraction.- Improved the myocardial performance index.[7]
Mouse Model of AMIThis compound (4 mg/kg, i.p., twice daily for 14 days)Increased survival at 4 weeks post-AMI (75% in treated group vs. 50% in vehicle group).[7]

Experimental Protocols

Allergic Mouse Model of Asthma

A common experimental workflow for evaluating the efficacy of compounds like this compound/CVT-6883 in a mouse model of asthma involves sensitization and challenge with an allergen, followed by treatment and assessment of airway responsiveness and inflammation.

cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase Sensitization Sensitization with Allergen (e.g., Ovalbumin) + Adjuvant Challenge Aerosolized Allergen Challenge Sensitization->Challenge Day 0, 7 Treatment Administration of This compound / CVT-6883 or Vehicle Challenge->Treatment Day 14, 15, 16 Airway_Responsiveness Measure Airway Hyperresponsiveness (e.g., to Methacholine) Treatment->Airway_Responsiveness Day 17 Inflammation_Analysis Bronchoalveolar Lavage (BAL) Fluid Analysis (Cell Counts, Cytokines) Airway_Responsiveness->Inflammation_Analysis Histology Lung Tissue Histology (Inflammation, Mucus Production) Inflammation_Analysis->Histology

Workflow for a Mouse Model of Allergic Asthma.
Acute Myocardial Infarction Model

The cardioprotective effects of this compound/CVT-6883 were assessed in a surgical model of AMI in mice. The protocol generally involves the following steps:

  • Surgical Procedure: Male ICR mice undergo coronary artery ligation to induce myocardial infarction. A sham surgery is performed on a control group.

  • Treatment Administration: this compound (4 mg/kg) or a vehicle is administered intraperitoneally twice daily, starting immediately after the surgery and continuing for 14 days.[7]

  • Echocardiography: Transthoracic echocardiography is performed at baseline and at specified time points (e.g., 7, 14, and 28 days) post-surgery to assess cardiac function and remodeling.[7]

  • Biochemical Analysis: A subgroup of mice is euthanized at an early time point (e.g., 72 hours) to measure the activity of pro-inflammatory mediators like caspase-1 in the cardiac tissue.[7]

  • Survival Monitoring: The survival rate of the animals in each group is monitored over the course of the study.[7]

Clinical Development

CVT-6883 has progressed to clinical trials. It was found to be safe and well-tolerated in two Phase 1 clinical trials, with a pharmacokinetic profile suitable for once-daily dosing.[4] However, in a Phase 1B clinical trial involving asthmatic patients, CVT-6883 failed to significantly attenuate bronchial hyperresponsiveness to inhaled AMP.[8]

Conclusion

This compound and CVT-6883 are synonymous names for a selective A2B adenosine receptor antagonist. The compound has demonstrated promising preclinical efficacy in models of inflammation, particularly in asthma and acute myocardial infarction, by attenuating inflammatory responses and adverse tissue remodeling. While early clinical trials have shown a favorable safety profile, its efficacy in human asthma remains to be definitively established. Further research may explore its therapeutic potential in other A2B receptor-mediated pathologies.

References

GS-6201: A Comparative Analysis of its Cross-Reactivity with Adenosine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity profile of GS-6201, a potent and selective A2B adenosine receptor antagonist, with other human adenosine receptor subtypes. The information presented herein is intended to assist researchers and drug development professionals in evaluating the selectivity and potential off-target effects of this compound. All data is supported by detailed experimental methodologies.

Introduction to this compound

This compound, also known as CVT-6883, is a selective antagonist of the adenosine A2B receptor.[1][2] Adenosine receptors, which include the A1, A2A, A2B, and A3 subtypes, are a class of G protein-coupled receptors (GPCRs) that mediate the diverse physiological effects of adenosine.[2][3] The selective blockade of the A2B receptor is a promising therapeutic strategy for a variety of conditions, including chronic inflammatory airway diseases.[1] Understanding the selectivity profile of a compound like this compound is crucial for predicting its therapeutic efficacy and potential side effects.

Quantitative Cross-Reactivity Data

The binding affinity of this compound for each of the four human adenosine receptor subtypes has been determined using radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a compound for a receptor; a lower Ki value indicates a higher binding affinity. The data clearly demonstrates the high selectivity of this compound for the A2B receptor.

Receptor SubtypeKi (nM)Fold Selectivity vs. A2B
Human A2B 22 -
Human A3107048.6
Human A1194088.2
Human A2A3280149.1

Data sourced from multiple references.[1][4][5][6]

Experimental Protocols

The determination of the Ki values for this compound against the different adenosine receptor subtypes is typically performed using a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (in this case, this compound) to displace a radiolabeled ligand that is known to bind to the target receptor.

Radioligand Binding Assay for Adenosine Receptors

1. Membrane Preparation:

  • Membranes are prepared from cell lines (e.g., HEK293 or CHO cells) engineered to express a high density of a specific human adenosine receptor subtype (A1, A2A, A2B, or A3).

  • Cells are harvested and homogenized in a cold buffer solution. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in an appropriate assay buffer.

2. Competitive Binding Assay:

  • The assay is typically conducted in a 96-well plate format.

  • Each well contains the prepared cell membranes, a fixed concentration of a specific radioligand for the receptor subtype being tested (e.g., [3H]ZM241385 for A2A), and varying concentrations of the unlabeled test compound (this compound).

  • The mixture is incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

3. Separation of Bound and Free Radioligand:

  • Following incubation, the contents of the wells are rapidly filtered through glass fiber filters using a cell harvester. This process separates the membranes with the bound radioligand from the unbound radioligand in the solution.

  • The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

4. Quantification of Radioactivity:

  • The filters are dried, and a scintillation cocktail is added.

  • The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

5. Data Analysis:

  • The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the competing unlabeled compound (this compound).

  • The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value.

  • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow of a competitive radioligand binding assay used to determine the cross-reactivity profile of a compound like this compound.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis Membrane Membrane Preparation (Cells expressing receptor) Incubation Incubation (Membranes + Radioligand + Compound) Membrane->Incubation Radioligand Radioligand Solution (e.g., [3H]ZM241385) Radioligand->Incubation Compound Test Compound Dilutions (this compound) Compound->Incubation Filtration Rapid Filtration (Separates bound from free) Incubation->Filtration Counting Scintillation Counting (Measures bound radioactivity) Filtration->Counting Analysis IC50 Determination & Ki Calculation Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathway of the A2B Adenosine Receptor

Activation of the A2B adenosine receptor, which this compound antagonizes, typically leads to the stimulation of adenylyl cyclase through the Gs protein, resulting in an increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade plays a role in various physiological and pathophysiological processes, including inflammation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Adenosine Adenosine A2B_Receptor A2B Receptor Adenosine->A2B_Receptor Binds & Activates G_Protein Gs Protein A2B_Receptor->G_Protein Activates GS6201 This compound GS6201->A2B_Receptor Binds & Blocks AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inflammation) PKA->Cellular_Response Leads to

Caption: A2B adenosine receptor signaling pathway and the action of this compound.

References

In Vivo Validation of GS-6201 (Lenacapavir) Anti-Fibrotic Properties: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals no direct evidence or published in vivo studies validating anti-fibrotic properties for the compound GS-6201 (Lenacapavir). this compound, known as Lenacapavir, is a potent, first-in-class, long-acting HIV-1 capsid inhibitor. Its primary mechanism of action is the disruption of the HIV-1 capsid, which is crucial for multiple stages of the viral lifecycle, including nuclear entry and the assembly of new virions.

Current research and clinical development for Lenacapavir are focused on its use in the treatment and prevention of HIV-1 infection. While fibrosis can be a comorbidity in individuals with chronic viral infections, the direct anti-fibrotic activity of this compound has not been a documented area of investigation in the provided search results.

Therefore, a comparison guide with other anti-fibrotic alternatives, supported by experimental data for this compound, cannot be constructed at this time due to the absence of relevant studies. Researchers interested in the therapeutic potential of novel anti-fibrotic agents may need to explore other compounds currently under investigation for this indication.

To illustrate the established mechanism of action of this compound in its role as an HIV-1 inhibitor, the following diagram outlines its key interactions with the HIV-1 capsid.

cluster_hiv HIV-1 Lifecycle Stages cluster_gs6201 This compound (Lenacapavir) Intervention Uncoated Virus Uncoated Virus Capsid Core Capsid Core Uncoated Virus->Capsid Core Reverse Transcription Reverse Transcription Capsid Core->Reverse Transcription Nuclear Import Nuclear Import Reverse Transcription->Nuclear Import Integration Integration Nuclear Import->Integration Viral Assembly Viral Assembly Integration->Viral Assembly Budding & Maturation Budding & Maturation Viral Assembly->Budding & Maturation GS6201 This compound GS6201->Capsid Core Binds to Capsid (CA) monomers GS6201->Nuclear Import Inhibits nuclear import of pre-integration complex GS6201->Viral Assembly Disrupts capsid assembly & stability

Caption: Mechanism of Action of this compound (Lenacapavir) as an HIV-1 Capsid Inhibitor.

Comparative Analysis of GS-6201 Potency Across Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the potency of GS-6201, a selective adenosine A2B receptor antagonist, across different species. This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and visualizes critical pathways and workflows to support further research and development.

Potency of this compound at Adenosine Receptors: A Cross-Species Comparison

This compound, also known as CVT-6883, has been evaluated for its potency and selectivity against adenosine receptors in various species. The available data, primarily focusing on human and rodent models, is summarized below.

SpeciesReceptorPotency (Kᵢ)Functional Antagonism (K₋)Notes
Human A2B22 nM[1][2][3]-High affinity and selectivity demonstrated.[1][2][3]
A11940 nM[2]-Over 88-fold selectivity for A2B vs. A1.
A2A3280 nM[2]-Over 149-fold selectivity for A2B vs. A2A.
A31070 nM[2]-Over 48-fold selectivity for A2B vs. A3.
Rat A2B8.3 nM[4]-Data from a model of myocardial infarction.[4] Favorable pharmacokinetic properties with a half-life of 4 hours and oral bioavailability greater than 35% have been reported in rats.[2]
Mouse A2B-6 nM[2]Data from a mouse model of asthma.[2] In vivo studies have utilized doses of 4 mg/kg intraperitoneally.[5]
Dog A2BNo specific data found-Studies on other xanthine antagonists suggest a potentially lower binding affinity at the dog A2B receptor compared to other species like rabbit and mouse.[6]
Guinea Pig A2BNo specific data found-General studies indicate species-specific differences in the pharmacology of A2B receptor antagonists between guinea pigs and other species like dogs.[7]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the potency of adenosine A2B receptor antagonists like this compound.

Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of a compound to a specific receptor.

  • Cell Culture and Membrane Preparation:

    • HEK-293 or CHO cells recombinantly expressing the adenosine A2B receptor of the desired species are cultured.

    • Cells are harvested, and cell membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer.

  • Binding Assay:

    • Membrane preparations are incubated with a specific radioligand for the A2B receptor (e.g., [³H]MRS 1754).

    • Increasing concentrations of the unlabeled antagonist (this compound) are added to compete with the radioligand for binding to the receptor.

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist or antagonist.

    • The reaction is incubated to allow binding to reach equilibrium.

  • Separation and Detection:

    • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis:

    • The concentration of the competitor (this compound) that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

    • The binding affinity (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic AMP (cAMP), a downstream signaling molecule of the A2B receptor.

  • Cell Culture:

    • Whole cells expressing the adenosine A2B receptor of the desired species (e.g., HEK-293 or NIH3T3 cells) are seeded in multi-well plates.

  • Assay Procedure:

    • Cells are pre-treated with various concentrations of the antagonist (this compound).

    • A known agonist of the A2B receptor (e.g., NECA) is added to stimulate cAMP production.

    • The reaction is stopped, and the cells are lysed.

  • cAMP Detection:

    • The intracellular cAMP levels are measured using a commercially available cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Data Analysis:

    • The concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production (IC₅₀) is determined.

    • The functional potency of the antagonist (K₋) can be calculated from the IC₅₀ value.

Visualizing the Science: Diagrams of Pathways and Workflows

To further elucidate the mechanisms and experimental processes involved, the following diagrams are provided.

Signaling_Pathway cluster_membrane Cell Membrane A2B_Receptor Adenosine A2B Receptor G_Protein Gs Protein A2B_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts Adenosine Adenosine (Agonist) Adenosine->A2B_Receptor Activates GS6201 This compound (Antagonist) GS6201->A2B_Receptor Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inflammation) PKA->Cellular_Response Leads to

Caption: Adenosine A2B Receptor Signaling Pathway.

Experimental_Workflow cluster_radioligand Radioligand Binding Assay cluster_cAMP cAMP Accumulation Assay R1 Prepare cell membranes expressing A2B receptor R2 Incubate membranes with radioligand and varying concentrations of this compound R1->R2 R3 Separate bound and free radioligand via filtration R2->R3 R4 Measure radioactivity of bound radioligand R3->R4 R5 Calculate IC50 and Ki values R4->R5 C1 Culture cells expressing A2B receptor C2 Pre-treat cells with varying concentrations of this compound C1->C2 C3 Stimulate cells with an A2B receptor agonist (e.g., NECA) C2->C3 C4 Lyse cells and measure intracellular cAMP levels C3->C4 C5 Calculate IC50 and Kb values C4->C5

References

Confirming GS-6201's Mechanism of Action Through p38 MAPK Pathway Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-6201, a potent and selective antagonist for the A2B adenosine receptor (A₂BAR), has shown promise in preclinical models of inflammation and cardiac remodeling.[1][2] Adenosine, a signaling nucleoside, modulates a wide range of physiological and pathological processes, with its effects being mediated by four receptor subtypes (A₁, A₂A, A₂B, and A₃). The A₂B receptor, in particular, is implicated in inflammatory responses. A growing body of evidence suggests a strong link between A₂B receptor activation and the downstream p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a key regulator of inflammatory cytokine production.[2][3] This guide provides a comparative analysis to support the hypothesis that this compound exerts its effects, at least in part, by inhibiting the A₂B receptor-mediated activation of the p38 MAPK pathway. We will compare this compound with other relevant compounds and provide detailed experimental protocols for pathway analysis.

Comparison of this compound with Alternative Compounds

To understand the specific role of this compound in modulating the p38 MAPK pathway, it is useful to compare its activity with other A₂B receptor antagonists and a direct inhibitor of p38 MAPK.

CompoundPrimary TargetMechanism of ActionReported Effect on p38 MAPK PathwayKey References
This compound (CVT-6883) A₂B Adenosine ReceptorSelective, competitive antagonistInferred: Blocks adenosine agonist-induced p38 MAPK activation by preventing A₂B receptor signaling.[1]
MRS-1706 A₂B Adenosine ReceptorSelective, competitive antagonistSignificantly reduced NECA (adenosine agonist)-induced p38 MAPK phosphorylation in porcine coronary artery smooth muscle cells.[4]
SB203580 p38 MAPKATP-competitive inhibitorDirectly inhibits the kinase activity of p38 MAPK, preventing the phosphorylation of downstream substrates.[3][5]

Experimental Evidence and Data Presentation

To confirm that this compound operates through a similar mechanism, a key experiment would be to stimulate A₂B receptor-expressing cells with an agonist like NECA in the presence and absence of this compound and measure the levels of phosphorylated p38 MAPK (p-p38). A significant reduction in p-p38 levels in the presence of this compound would confirm its inhibitory role in this pathway.

Table 1: Hypothetical Quantitative Data from Western Blot Analysis of p-p38 MAPK

Treatment Conditionp-p38 MAPK Level (Normalized to Total p38)% Inhibition of NECA-Induced Phosphorylation
Vehicle Control1.0-
NECA (10 µM)4.50%
NECA (10 µM) + this compound (1 µM)1.585.7%
NECA (10 µM) + MRS-1706 (1 µM)1.877.1%
NECA (10 µM) + SB203580 (10 µM)1.197.1%

This table presents hypothetical data to illustrate the expected experimental outcomes.

Signaling Pathway and Experimental Workflow

A₂B Receptor-Mediated p38 MAPK Signaling Pathway

Activation of the A₂B adenosine receptor by its endogenous ligand, adenosine, or synthetic agonists like NECA, initiates a signaling cascade that leads to the activation of p38 MAPK. This is often mediated through the coupling of the receptor to G-proteins (Gq or Gs), which can lead to the activation of Protein Kinase C (PKC). Activated PKC can then phosphorylate and activate upstream kinases in the p38 MAPK cascade, ultimately resulting in the phosphorylation and activation of p38 MAPK. Activated p38 MAPK then translocates to the nucleus to regulate the activity of transcription factors involved in the expression of inflammatory genes. This compound, as an A₂B receptor antagonist, is expected to block the initial step of this cascade.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Adenosine Adenosine/NECA (Agonist) A2BR A2B Receptor Adenosine->A2BR Activates G_protein Gq/Gs A2BR->G_protein Activates GS6201 This compound (Antagonist) GS6201->A2BR Inhibits PKC PKC G_protein->PKC Activates MAP3K MAP3K PKC->MAP3K Activates MKK MKK3/6 MAP3K->MKK Activates p38 p38 MAPK MKK->p38 Phosphorylates p_p38 p-p38 MAPK (Active) Transcription_Factors Transcription Factors (e.g., ATF-2, CREB) p_p38->Transcription_Factors Activates p_p38->Transcription_Factors Inflammatory_Genes Inflammatory Gene Expression Transcription_Factors->Inflammatory_Genes Induces

A₂B Receptor to p38 MAPK Signaling Pathway
Experimental Workflow for p38 MAPK Pathway Analysis

To experimentally validate the inhibitory effect of this compound on the p38 MAPK pathway, a Western blot analysis is a standard and effective method. This workflow outlines the key steps from cell treatment to data analysis.

experimental_workflow cluster_treatment Cell Treatment cluster_biochem Biochemical Analysis cluster_detection Detection & Analysis cell_culture Culture A2BR-expressing cells treatment Treat with Vehicle, Agonist (NECA), Agonist + this compound, or Agonist + Comparator cell_culture->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer to PVDF sds_page->transfer blocking Blocking transfer->blocking primary_ab Incubate with anti-p-p38 & anti-total-p38 antibodies blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry Analysis & Normalization detection->analysis

Western Blot Workflow for p-p38 MAPK

Detailed Experimental Protocols

Western Blot for Phospho-p38 MAPK

1. Cell Culture and Treatment:

  • Plate cells known to express the A₂B adenosine receptor (e.g., HMC-1, HEK293 cells transfected with A₂BR) in 6-well plates.

  • Once cells reach 70-80% confluency, serum-starve for 4-6 hours.

  • Pre-treat cells with this compound (e.g., 1 µM) or vehicle (DMSO) for 1 hour.

  • Stimulate cells with an A₂B receptor agonist such as NECA (e.g., 10 µM) for 15-30 minutes.

2. Cell Lysis and Protein Quantification:

  • Wash cells twice with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape cells and collect lysates. Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine protein concentration using a BCA protein assay kit.

3. SDS-PAGE and Western Blotting:

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins on a 10% SDS-polyacrylamide gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C.

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total p38 MAPK as a loading control.

4. Data Analysis:

  • Quantify band intensities using densitometry software (e.g., ImageJ).

  • Normalize the phospho-p38 signal to the total p38 signal for each sample.

  • Express the results as a fold change relative to the vehicle-treated control.

In Vitro p38 Kinase Assay

1. Immunoprecipitation of p38 MAPK:

  • Lyse treated cells as described above.

  • Incubate 200-500 µg of protein lysate with an immobilized anti-p38 MAPK antibody overnight at 4°C to immunoprecipitate p38.

2. Kinase Reaction:

  • Wash the immunoprecipitated pellets with kinase buffer.

  • Resuspend the pellets in kinase buffer containing a p38 substrate (e.g., ATF-2) and ATP.

  • Incubate the reaction at 30°C for 30 minutes.

  • Terminate the reaction by adding SDS-PAGE sample buffer.

3. Detection of Substrate Phosphorylation:

  • Analyze the reaction products by Western blotting using a phospho-specific antibody against the substrate (e.g., anti-phospho-ATF-2).

Conclusion

The available evidence strongly suggests that the A₂B adenosine receptor signals through the p38 MAPK pathway to promote inflammatory responses. As a selective A₂B receptor antagonist, this compound is poised to inhibit this signaling cascade at its origin. The experimental protocols outlined in this guide provide a robust framework for researchers to directly test this hypothesis and quantify the inhibitory effect of this compound on p38 MAPK activation. A direct comparison with other A₂B antagonists and specific p38 inhibitors will further elucidate the precise mechanism of action of this compound and solidify its potential as a therapeutic agent for inflammatory diseases.

References

Safety Operating Guide

Proper Disposal of GS-6201: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides procedural guidance for the proper disposal of GS-6201, a selective adenosine A2B receptor antagonist. Adherence to these guidelines is critical for ensuring laboratory safety and environmental compliance. This compound, also known as CVT-6883, is identified by the chemical name 3-Ethyl-3,9-dihydro-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrazol-4-yl]-1H-purine-2,6-dione and CAS number 752222-83-6.[1][2] Its molecular formula is C21H21F3N6O2 and it has a molecular weight of 446.43.[2] this compound is soluble in DMSO.

It is imperative to obtain and consult the official Safety Data Sheet (SDS) for this compound from the manufacturer or supplier before handling or disposing of this compound. The SDS contains detailed, substance-specific information on hazards, handling, storage, and disposal that is essential for safe laboratory operations. The following procedures are based on general best practices for the disposal of research-grade chemical compounds and should be considered supplementary to the official SDS.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste involves a systematic approach to ensure safety and regulatory compliance. The following steps outline the general procedure for disposing of chemical waste of this nature.

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound. This includes pure, unused compound, contaminated solutions, and any labware (e.g., pipette tips, vials, gloves) that has come into direct contact with the substance.

    • Segregate this compound waste from other laboratory waste streams at the point of generation to prevent accidental mixing of incompatible chemicals.

  • Waste Containment:

    • Use only approved, chemically resistant, and leak-proof containers for storing this compound waste.

    • Ensure containers are appropriate for the type of waste (e.g., solid, liquid).

    • Do not overfill waste containers; a general rule is to fill to no more than 80% capacity.

    • Keep waste containers securely closed when not in use.

  • Waste Labeling:

    • Properly label all waste containers with the words "Hazardous Waste."

    • The label must clearly identify the contents, including the full chemical name "this compound" and any other components in the waste mixture. Avoid using abbreviations or chemical formulas.

    • Indicate the approximate concentrations or quantities of each component.

    • Include the date of waste accumulation and the name of the generating laboratory or researcher.

  • Storage and Disposal:

    • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.

    • Follow your institution's specific procedures for arranging the collection and disposal of hazardous waste by the Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.

    • Never dispose of this compound or its contaminated materials down the drain or in the regular trash.

Quantitative Data Summary for Waste Management

For efficient and compliant waste management, it is crucial to quantify and categorize waste streams. The following table provides a template for tracking this compound waste.

Waste Stream CategoryContainer TypeAccumulation Time LimitDisposal Method
Solid Waste Lined, rigid, and sealed containerAs per institutional policyIncineration by a licensed facility
(Contaminated labware, PPE)
Liquid Waste Chemically resistant, sealed containerAs per institutional policyIncineration or chemical treatment by a licensed facility
(Solutions containing this compound)
Unused/Expired Compound Original or equivalent sealed containerNot applicableDisposal as hazardous chemical waste through EHS

Experimental Protocols

While specific experimental protocols involving this compound are diverse, the disposal procedures remain consistent. Any experiment generating waste contaminated with this compound must follow the hazardous waste disposal guidelines outlined above. This includes waste from in vitro assays, in vivo studies, and analytical procedures.

Chemical Waste Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of chemical waste such as this compound in a laboratory setting.

G cluster_0 A Waste Generation (this compound) B Consult Safety Data Sheet (SDS) A->B Crucial First Step C Segregate Waste at Source B->C D Select Appropriate Waste Container C->D E Label Container Correctly 'Hazardous Waste - this compound' D->E F Store in Satellite Accumulation Area E->F G Arrange for EHS Pickup F->G H Final Disposal by Licensed Facility G->H

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling GS-6201

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of GS-6201 (also known as CVT-6883), a selective adenosine A2B receptor antagonist. Given the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this guide is based on the chemical properties of the compound, general best practices for handling potent, powdered research chemicals, and safety data for analogous adenosine receptor antagonists.

Hazard Identification and Precautionary Measures

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory to minimize exposure.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical when handling this compound, particularly in its powdered form. The following table summarizes the recommended PPE for various laboratory activities.

Activity Recommended Personal Protective Equipment (PPE)
Weighing and Dispensing (Powder) - Full-face respirator with P100 cartridges or a Powered Air-Purifying Respirator (PAPR)- Disposable gown with long sleeves and elastic cuffs- Two pairs of nitrile gloves (double-gloving)- Safety goggles (if not using a full-face respirator)- Disposable shoe covers
Solution Preparation - Chemical fume hood- Standard laboratory coat- Safety glasses with side shields or chemical splash goggles- Nitrile gloves
In Vitro / In Vivo Administration - Laboratory coat- Safety glasses- Nitrile gloves

Step-by-Step Handling Procedures

Adherence to a strict operational workflow is essential to ensure safety.

Preparation and Weighing
  • Designated Area: All work with solid this compound should be conducted in a designated area, such as a chemical fume hood or a containment glove box, to prevent contamination of the general laboratory space.

  • Decontamination: Before starting, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol).

  • Weighing: When weighing the powdered compound, use a balance inside a ventilated enclosure. Use anti-static weighing dishes to minimize dispersal of the powder.

  • Aliquotting: Prepare aliquots of the desired amounts to avoid repeatedly opening the main stock container.

Solution Preparation
  • Solvent Information: this compound is soluble in DMSO.

  • Procedure:

    • In a chemical fume hood, add the desired volume of solvent to the vial containing the pre-weighed this compound.

    • Cap the vial securely and vortex or sonicate until the solid is completely dissolved.

    • Visually inspect the solution to ensure there are no undissolved particles.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Type Disposal Procedure
Solid this compound Waste - Collect in a clearly labeled, sealed container designated for "Hazardous Chemical Waste."- Do not mix with other chemical waste unless compatibility is confirmed.
Contaminated Labware (e.g., vials, pipette tips) - Place in a puncture-resistant container labeled "Hazardous Waste" and "Sharps" if applicable.- Do not dispose of in regular trash.
Contaminated PPE (gloves, gown, shoe covers) - Remove carefully to avoid cross-contamination.- Place in a sealed bag labeled "Hazardous Waste" for incineration.
Aqueous Waste Solutions - Collect in a designated, sealed, and clearly labeled container for hazardous liquid waste.- Do not pour down the drain.

All waste must be disposed of through your institution's hazardous waste management program.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Visual Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Post-Handling prep_area Designate & Decontaminate Work Area don_ppe Don Appropriate PPE prep_area->don_ppe Step 1 weigh Weigh Solid this compound in Ventilated Enclosure don_ppe->weigh Step 2 prepare_solution Prepare Solution in Fume Hood weigh->prepare_solution Step 3 segregate_waste Segregate Solid, Liquid, & Contaminated Waste prepare_solution->segregate_waste Step 4 decontaminate_area Decontaminate Work Area prepare_solution->decontaminate_area After Experiment label_waste Label Waste Containers Clearly segregate_waste->label_waste dispose Dispose via Institutional Hazardous Waste Program label_waste->dispose doff_ppe Doff PPE Correctly decontaminate_area->doff_ppe

Caption: A logical workflow for the safe handling of this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GS-6201
Reactant of Route 2
Reactant of Route 2
GS-6201

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.